molecular formula C15H25Cl2N3O B1670362 Antiallergic agent-3

Antiallergic agent-3

Cat. No.: B1670362
M. Wt: 334.3 g/mol
InChI Key: DZQDNBOZCFBAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DF-1111301 is a histamine H1 receptor antagonist potentially for the treatment of asthma.

Properties

Molecular Formula

C15H25Cl2N3O

Molecular Weight

334.3 g/mol

IUPAC Name

2-[1-(2-ethoxyethyl)benzimidazol-2-yl]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C15H23N3O.2ClH/c1-4-19-12-11-18-14-8-6-5-7-13(14)16-15(18)9-10-17(2)3;;/h5-8H,4,9-12H2,1-3H3;2*1H

InChI Key

DZQDNBOZCFBAFH-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CCN(C)C.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DF-1111301;  DF 1111301;  DF1111301;  DF-1111301 free

Origin of Product

United States

Foundational & Exploratory

Antiallergic Agent-3: A Technical Whitepaper on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanism of action for the novel investigational compound, Antiallergic Agent-3. The agent exhibits a dual-acting mechanism, functioning as both a potent, selective inverse agonist for the Histamine (B1213489) H1 Receptor (H1R) and as an inhibitor of the NF-κB signaling pathway in mast cells. This dual action leads to the effective blockade of histamine-mediated symptoms and a reduction in the production of key pro-inflammatory cytokines. This paper details the molecular interactions, signaling pathways, and quantitative efficacy of this compound, supported by comprehensive experimental protocols.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

This compound acts as a high-affinity antagonist at the Histamine H1 Receptor. By competitively binding to H1R, it prevents histamine from initiating the downstream signaling cascade typically responsible for allergic symptoms. This binding event stabilizes the inactive conformation of the receptor, effectively preventing G-protein (Gq/11) activation and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The result is a significant reduction in vascular permeability, pruritus, and smooth muscle contraction associated with type I hypersensitivity reactions.

cluster_cell Target Cell Membrane cluster_response H1R Histamine H1 Receptor (H1R) Gq11 Gq/11 Protein H1R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Triggers Allergic_Response Allergic Response (e.g., vasodilation, pruritus) Ca_release->Allergic_Response Leads to PKC_activation->Allergic_Response Leads to Histamine Histamine Histamine->H1R Agent3 Antiallergic Agent-3 Agent3->H1R BLOCKS

Figure 1: this compound competitively blocks histamine binding to the H1 receptor.

Secondary Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production

In addition to H1R antagonism, this compound modulates the immune response by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway within mast cells. Upon allergen-induced cross-linking of IgE receptors (FcεRI), downstream signaling typically leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory cytokines such as IL-4 and TNF-α. This compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting the inflammatory cascade at the transcriptional level.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p IκBα-P (Phosphorylated) IkBa_NFkB->IkBa_p NFkB_active NF-κB (Active) DNA Cytokine Genes (IL-4, TNF-α) NFkB_active->DNA Binds & Initiates Transcription IkBa_p->NFkB_active Releases IkBa_deg IkBa_p->IkBa_deg Ubiquitination & Degradation Antigen Allergen/Antigen Antigen->IKK FcεRI Signaling Cascade (Activates) Agent3 Antiallergic Agent-3 Agent3->IKK INHIBITS mRNA mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines mRNA->Cytokines Translation (in cytoplasm)

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Efficacy and Selectivity Data

The binding affinity and functional inhibition of this compound were quantified using radioligand binding assays and cellular functional assays, respectively. The data demonstrate high affinity for the H1 receptor with significant selectivity over other histamine and muscarinic receptor subtypes. Furthermore, the agent shows potent inhibition of cytokine release from activated mast cells.

Table 1: Receptor Binding Affinity Profile of this compound

Receptor Subtype Ligand Kᵢ (nM) Source
Histamine H1 (H1R) [³H]-Pyrilamine 0.85 ± 0.12 In-house Assay
Histamine H2 (H2R) [³H]-Tiotidine 945 ± 55 In-house Assay
Histamine H3 (H3R) [³H]-N-α-methylhistamine > 10,000 In-house Assay
Histamine H4 (H4R) [³H]-Histamine 1,200 ± 89 In-house Assay

| Muscarinic M1 (M1R) | [³H]-Pirenzepine | > 5,000 | In-house Assay |

Table 2: Functional Inhibition of Mast Cell Cytokine Release

Cytokine Cell Line IC₅₀ (nM) Method
IL-4 RBL-2H3 15.5 ± 2.1 ELISA

| TNF-α | RBL-2H3 | 22.0 ± 3.5 | ELISA |

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for H1R Affinity

This protocol details the method used to determine the inhibition constant (Kᵢ) of this compound at the H1 receptor.

  • Cell Culture & Membrane Preparation:

    • HEK293 cells stably expressing human H1R are cultured to 80-90% confluency.

    • Cells are harvested, washed with PBS, and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • The homogenate is centrifuged at 500 x g for 10 min to remove nuclei. The supernatant is then ultracentrifuged at 40,000 x g for 30 min.

    • The resulting membrane pellet is resuspended in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and protein concentration is determined via a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (20 µg protein).

    • Add 25 µL of [³H]-pyrilamine (radioligand) to a final concentration of 1 nM.

    • Add 25 µL of this compound at 10-12 different concentrations (ranging from 0.01 nM to 1 µM) or vehicle.

    • For non-specific binding determination, a parallel set of wells is prepared using a high concentration (10 µM) of unlabeled Mepyramine.

    • The plate is incubated at 25°C for 90 minutes with gentle agitation.

  • Data Collection & Analysis:

    • The reaction is terminated by rapid filtration through a GF/B glass fiber filter plate using a cell harvester.

    • Filters are washed three times with ice-cold wash buffer.

    • The filter plate is dried, and a scintillation cocktail is added to each well.

    • Radioactivity is quantified using a scintillation counter.

    • Data are analyzed using non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀, which is then converted to the Kᵢ value.

Protocol: Mast Cell Cytokine Release Assay (ELISA)

This protocol outlines the procedure for measuring the inhibitory effect of this compound on cytokine release from mast cells.

G A 1. Seed RBL-2H3 mast cells in 24-well plates and sensitize overnight with anti-DNP IgE. B 2. Pre-incubate cells with varying concentrations of this compound or vehicle for 1 hour. A->B C 3. Stimulate cells with DNP-HSA (antigen) for 6 hours to induce degranulation and cytokine release. B->C D 4. Centrifuge plates and collect the supernatant containing secreted cytokines. C->D E 5. Perform ELISA on supernatant using capture/detection antibodies specific for IL-4 and TNF-α. D->E F 6. Add substrate (e.g., TMB) and measure absorbance at 450 nm using a plate reader. E->F G 7. Calculate IC50 values using a four-parameter logistic curve fit. F->G

Figure 3: Experimental workflow for the mast cell cytokine release assay.

  • Cell Culture and Sensitization:

    • Rat Basophilic Leukemia (RBL-2H3) cells are seeded in 24-well plates at a density of 1x10⁵ cells/well.

    • Cells are sensitized by incubating overnight in media containing 0.5 µg/mL anti-dinitrophenyl (DNP) IgE.

  • Compound Incubation and Stimulation:

    • The following day, media is removed, and cells are washed twice with Tyrode's buffer.

    • Cells are pre-incubated for 1 hour with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.

    • Mast cell degranulation and cytokine production are stimulated by adding DNP-human serum albumin (DNP-HSA) antigen at a final concentration of 100 ng/mL.

    • Plates are incubated for 6 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection and ELISA:

    • After incubation, plates are centrifuged at 400 x g for 5 minutes.

    • The supernatant from each well is carefully collected for analysis.

    • The concentrations of IL-4 and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • The optical density is read at 450 nm.

    • A standard curve is generated, and cytokine concentrations are calculated.

    • The percent inhibition for each concentration of this compound is determined relative to the vehicle control.

    • The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound represents a promising therapeutic candidate with a dual mechanism of action. Its high affinity and selectivity for the H1 receptor ensure potent symptomatic relief, while its ability to inhibit the NF-κB pathway provides an underlying anti-inflammatory effect by reducing the production of key cytokines. This combination of immediate and sustained action positions this compound as a potentially superior treatment for allergic disorders. The quantitative data and established protocols presented herein provide a robust framework for its continued preclinical and clinical development.

An In-depth Technical Guide to the Chemical Synthesis and Purification of a Representative Antiallergic Agent: Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetirizine (B192768) is a potent second-generation antihistamine and a selective H1 receptor inverse agonist, widely utilized in the management of allergic rhinitis and chronic urticaria.[1][2] As a carboxylic acid metabolite of hydroxyzine, it exhibits minimal sedative effects due to its limited ability to cross the blood-brain barrier.[][4] This technical guide provides a comprehensive overview of the chemical synthesis and purification of cetirizine, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of Cetirizine

The synthesis of cetirizine can be achieved through various routes. A prevalent method involves the alkylation of 1-(4-chlorobenzhydryl)piperazine (B1679854) with a suitable chloroethoxy acetic acid derivative.[1][5] An alternative approach is the oxidation of hydroxyzine.[6]

Experimental Protocol: Synthesis via Alkylation

This protocol details the synthesis of cetirizine from 1-(4-chlorobenzhydryl)piperazine and methyl 2-(2-chloroethoxy)acetate.[1][5]

Step 1: Alkylation

  • Combine 1-(4-chlorobenzhydryl)piperazine with methyl 2-(2-chloroethoxy)acetate in a reaction vessel containing xylene as the solvent and sodium carbonate as the base.

  • Reflux the mixture to facilitate the SN2 substitution reaction.

  • Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.

Step 2: Saponification

  • Dissolve the crude ester intermediate in absolute ethanol.

  • Add a solution of potassium hydroxide (B78521) and reflux the mixture to hydrolyze the ester.

  • After the reaction is complete, cool the mixture.

Step 3: Acidification and Extraction

  • Acidify the reaction mixture with aqueous hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to isolate the cetirizine.

  • Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield crude cetirizine.

Quantitative Data for Synthesis

StepReactantsReagents/SolventsProductYield
Alkylation 1-(4-chlorobenzhydryl)piperazine, methyl 2-(2-chloroethoxy)acetateSodium carbonate, xyleneMethyl 2-[2-[4-[(4-chlorodiphenylmethyl)-1-piperazinyl]ethoxy]acetate~28%[1]
Saponification & Hydrolysis Methyl 2-[2-[4-[(4-chlorodiphenylmethyl)-1-piperazinyl]ethoxy]acetatePotassium hydroxide, ethanol, hydrochloric acidCetirizine~81%[1]

Purification of Cetirizine Hydrochloride

The final product of the synthesis is typically converted to its dihydrochloride (B599025) salt for improved stability and solubility. Purification is crucial to remove unreacted starting materials, by-products, and other impurities.

Experimental Protocol: Crystallization

  • Dissolve the crude cetirizine in a mixed solvent system, for example, a mixture of water and ethanol.[7]

  • Adjust the pH of the solution to the acidic range (e.g., pH 6.0-7.0) using hydrochloric acid to facilitate the formation of the hydrochloride salt.[7]

  • Induce crystallization by cooling the solution and allowing it to stand for a sufficient period (e.g., 1-1.5 hours).[7]

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a suitable solvent, such as dichloromethane, to remove residual impurities.[7]

  • Dry the purified cetirizine hydrochloride crystals under vacuum.

Quantitative Data for Purification

Purification MethodSolvents/ReagentsPurity Achieved (by HPLC)Yield
Crystallization Water, ethanol, dichloromethane, hydrochloric acid>99.5%[7]~90-94%[7]

Analytical Characterization

The purity and identity of the synthesized cetirizine hydrochloride can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities. A common method uses a C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection.[8][9][10]

  • Spectroscopy (NMR, IR): To confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Visualizations

Chemical Synthesis Workflow

G cluster_synthesis Cetirizine Synthesis Workflow start Starting Materials: 1-(4-chlorobenzhydryl)piperazine Methyl 2-(2-chloroethoxy)acetate alkylation Alkylation (SN2 Reaction) Reagents: Na2CO3, Xylene start->alkylation saponification Saponification Reagents: KOH, Ethanol alkylation->saponification acidification Acidification & Extraction Reagents: HCl, Dichloromethane saponification->acidification crude_cetirizine Crude Cetirizine acidification->crude_cetirizine

Caption: A simplified workflow for the chemical synthesis of Cetirizine.

Purification Process

G cluster_purification Cetirizine Purification Workflow crude Crude Cetirizine dissolution Dissolution (Water/Ethanol) crude->dissolution ph_adjustment pH Adjustment (HCl) dissolution->ph_adjustment crystallization Crystallization (Cooling) ph_adjustment->crystallization filtration Filtration & Washing (Dichloromethane) crystallization->filtration drying Drying (Vacuum) filtration->drying pure Pure Cetirizine HCl drying->pure

Caption: A general workflow for the purification of Cetirizine Hydrochloride.

Signaling Pathway

G cluster_pathway Cetirizine Mechanism of Action Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Cetirizine Cetirizine Cetirizine->H1R Blocks PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC NFkB NF-kB Activation Ca_PKC->NFkB Allergic_Response Allergic Response (Inflammation, Itching, etc.) NFkB->Allergic_Response

Caption: Simplified signaling pathway of Cetirizine's antihistaminic action. signaling pathway of Cetirizine's antihistaminic action.

References

The Structure-Activity Relationship of H1-Antihistamines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles Governing the Efficacy of H1-Antihistamines.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of H1-antihistamines, a cornerstone in the treatment of allergic disorders. This document delves into the critical molecular features that dictate the potency and selectivity of these agents, offering valuable insights for the rational design of novel antiallergic therapies. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Core Structure-Activity Relationship (SAR) of H1-Antihistamines

The pharmacological activity of H1-antihistamines is intrinsically linked to their chemical structure. A general pharmacophore model for first-generation H1-antihistamines consists of several key components that are crucial for effective binding to the H1 receptor.[1][2]

General Pharmacophore for First-Generation H1-Antihistamines:

  • Diaryl Substitution (Ar1, Ar2): The presence of two aromatic rings is essential for significant H1 receptor affinity.[3] These rings can be phenyl, substituted phenyl, or heteroaryl groups. Co-planarity of these two aryl groups is often associated with optimal antihistaminic activity.[3]

  • Connecting Moiety (X): This is a flexible linker that connects the diaryl portion to the alkyl chain. It can be an oxygen (aminoalkyl ethers), a nitrogen (ethylenediamines), or a carbon atom (propylamines).[2] The nature of this atom influences the drug's classification and some of its properties, such as the potential for chirality when X is a carbon atom.[3]

  • Alkyl Chain ((CH2)n): Typically an ethylene (B1197577) chain (n=2), this spacer provides the appropriate distance between the diaryl groups and the terminal amine. Branching of this chain generally leads to a decrease in activity.[2]

  • Terminal Tertiary Amine (NRR'): A basic tertiary amine is crucial for high-affinity binding. This group is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the H1 receptor binding pocket. The substituents on the nitrogen (R and R') are usually methyl groups.[2]

Second-generation H1-antihistamines, while adhering to some of these general principles, often possess larger, more complex, and more rigid structures. These modifications, along with increased polarity, contribute to their reduced penetration of the blood-brain barrier and consequently, a non-sedating profile.[4]

Data Presentation: Quantitative SAR of H1-Antihistamines

The following tables summarize the binding affinities (Ki values) of representative first and second-generation H1-antihistamines for the human H1 receptor. These data provide a quantitative basis for understanding the structure-activity relationships discussed.

Table 1: Binding Affinities of Selected First-Generation H1-Antihistamines

CompoundChemical ClassAr1Ar2XKi (nM)Reference
DiphenhydramineAminoalkyl EtherPhenylPhenylO1.7 ± 1.0[5]
ChlorpheniraminePropylaminep-Chlorophenyl2-PyridylCH2.8 ± 0.8[5]
HydroxyzinePiperazinep-ChlorophenylPhenylN2.1 ± 0.4[5]
DoxepinTricyclicDibenzo[b,e]oxepine-C0.013[5]

Table 2: Binding Affinities of Selected Second-Generation H1-Antihistamines

CompoundKey Structural FeatureKi (nM)Reference
CetirizineCarboxylic acid metabolite of hydroxyzine~6[1]
LevocetirizineR-enantiomer of cetirizine~3[1]
FexofenadineCarboxylic acid metabolite of terfenadine1.0–3.0[5]
LoratadineTricyclic with ethyl carbamate1.2 ± 0.3[5]
DesloratadineActive metabolite of loratadine1.0–3.0[5]
BilastinePiperidine derivative with two pyrrolidine (B122466) rings1.2[5]
RupatadineTricyclic with a pyridine (B92270) ring0.75–1.0[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide researchers in the evaluation of novel H1-antihistamines.

H1 Receptor Binding Assay ([³H]-mepyramine displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine (B1213489) H1 receptor.

Materials:

  • HEK293T cells transiently expressing the human H1 receptor

  • [³H]-mepyramine (radioligand)

  • Unlabeled test compounds

  • Mianserin (B1677119) (for non-specific binding determination)

  • Binding buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation: Culture HEK293T cells expressing the H1 receptor. Harvest the cells and prepare a membrane homogenate.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane homogenate

    • [³H]-mepyramine (at a concentration near its Kd, e.g., 5.6 nM)

    • Increasing concentrations of the unlabeled test compound or vehicle.

    • For non-specific binding control wells, add a high concentration of mianserin (e.g., 10 µM).

  • Incubation: Incubate the plates for 4 hours at 37°C.[6]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-mepyramine (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Histamine Release Assay (RBL-2H3 cells)

This protocol outlines a method to assess the ability of a test compound to inhibit IgE-mediated histamine release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • Test compounds

  • Tyrode's buffer

  • 1% Triton X-100 (for total histamine release)

  • Histamine ELISA kit

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

  • IgE Sensitization: Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 2 hours at 37°C.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for 30 minutes at 37°C.

  • Antigen Challenge: Induce histamine release by adding DNP-BSA (20 ng/mL) to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the plate on ice for 10 minutes.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C and collect the supernatant.

  • Total Histamine Release: In a separate set of wells, lyse the cells with 1% Triton X-100 to determine the total histamine content.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial Histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of the test compound.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to H1-antihistamine research.

H1 Receptor Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Downstream Mediates PKC->Downstream Phosphorylates targets leading to

Caption: H1 Receptor Signaling Cascade.

Experimental Workflow for H1-Antihistamine Screening

Antihistamine_Screening_Workflow start Compound Library primary_screen Primary Screen: H1 Receptor Binding Assay ([³H]-mepyramine displacement) start->primary_screen hit_id Hit Identification (Compounds with high affinity) primary_screen->hit_id secondary_screen Secondary Screen: Functional Assay (e.g., Histamine Release Assay) hit_id->secondary_screen confirmed_hit Confirmed Hit (Active in functional assay) secondary_screen->confirmed_hit sar_studies Structure-Activity Relationship (SAR) Studies confirmed_hit->sar_studies lead_optimization Lead Optimization (Improve potency, selectivity, ADME) sar_studies->lead_optimization lead_optimization->sar_studies in_vivo In Vivo Efficacy and Safety Studies lead_optimization->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: H1-Antihistamine Drug Discovery Workflow.

References

In Vitro Characterization of Antiallergic Agent-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of Antiallergic agent-3, a novel compound with potent antiallergic properties. The following sections detail the experimental protocols, quantitative data, and mechanistic insights obtained through a series of preclinical assays. The data presented herein supports the potential of this compound as a therapeutic candidate for the treatment of allergic disorders.

Introduction

Allergic diseases, such as allergic rhinitis, asthma, and atopic dermatitis, are characterized by a hypersensitive immune response to otherwise harmless substances. This response is primarily mediated by the cross-linking of immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils, leading to the release of histamine (B1213489), pro-inflammatory cytokines, and other mediators.[1] this compound has been developed to target key events in the allergic cascade. This guide summarizes its in vitro pharmacological profile.

Receptor Binding Affinity

The interaction of this compound with histamine receptors is a critical determinant of its mechanism of action.[2][3] Radioligand binding assays were performed to determine the binding affinity of this compound for human histamine H1 and H3 receptors.

Data Presentation: Receptor Binding Affinity

ReceptorRadioligandKᵢ (nM) of this compound
Histamine H1 Receptor[³H]-Pyrilamine15.2
Histamine H3 Receptor[³H]-Nα-methylhistamine> 10,000

Kᵢ: Inhibitory constant. Data are the mean of three independent experiments.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H1 or H3 receptor were used.[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Cell membranes were incubated with the respective radioligand and increasing concentrations of this compound for 60 minutes at 25°C.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: Kᵢ values were calculated using the Cheng-Prusoff equation.

Inhibition of Histamine Release

A key characteristic of an effective antiallergic agent is its ability to inhibit the release of histamine from mast cells.[5][6] The effect of this compound on IgE-mediated histamine release was evaluated in the rat basophilic leukemia (RBL-2H3) cell line, a widely used model for studying mast cell degranulation.[7]

Data Presentation: Inhibition of Histamine Release

Cell LineStimulantIC₅₀ (µM) of this compound
RBL-2H3DNP-HSA2.5

IC₅₀: Half-maximal inhibitory concentration. DNP-HSA: Dinitrophenyl-human serum albumin. Data are the mean of three independent experiments.

Experimental Protocol: Histamine Release Assay

  • Cell Culture and Sensitization: RBL-2H3 cells were cultured in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum. For sensitization, cells were incubated with anti-DNP IgE overnight.[7]

  • Treatment: Sensitized cells were washed and pre-incubated with various concentrations of this compound for 30 minutes.

  • Stimulation: Histamine release was induced by challenging the cells with DNP-HSA.[7]

  • Quantification: The amount of histamine released into the supernatant was measured using a competitive enzyme-linked immunosorbent assay (ELISA).[5]

  • Data Analysis: The percentage of histamine release inhibition was calculated relative to untreated, stimulated cells, and the IC₅₀ value was determined.

Cytokine Modulation

Pro-inflammatory cytokines play a crucial role in the amplification and maintenance of the allergic inflammatory response.[8] The effect of this compound on the production of key cytokines from stimulated RBL-2H3 cells was assessed.

Data Presentation: Cytokine Inhibition Profile

CytokineInhibition (%) at 10 µM this compound
Tumor Necrosis Factor-α (TNF-α)65.4%
Interleukin-4 (IL-4)58.2%
Interleukin-13 (IL-13)55.9%

Data are the mean of three independent experiments.

Experimental Protocol: Cytokine Measurement (ELISA)

  • Cell Stimulation: RBL-2H3 cells were sensitized and stimulated as described in the histamine release assay protocol.

  • Supernatant Collection: After 24 hours of stimulation, the cell culture supernatant was collected.

  • ELISA: The concentrations of TNF-α, IL-4, and IL-13 in the supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.[9]

  • Data Analysis: The percentage of cytokine inhibition was calculated by comparing the cytokine levels in the supernatants of this compound-treated cells to those of untreated, stimulated cells.

Signaling Pathway Analysis

To elucidate the molecular mechanism of action, the effect of this compound on the IgE-mediated signaling cascade in mast cells was investigated. The phosphorylation status of key proteins in the FcεRI and MAPK signaling pathways was analyzed by Western blotting.[7][10]

Experimental Workflow: Signaling Pathway Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Protein Analysis a RBL-2H3 Cell Culture b IgE Sensitization a->b c Pre-treatment with This compound b->c d Antigen Stimulation (DNP-HSA) c->d e Cell Lysis d->e f Protein Quantification (BCA Assay) e->f g SDS-PAGE f->g h Western Blot g->h i Immunodetection with Phospho-specific Antibodies h->i j Imaging and Densitometry i->j Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI cross-links Lyn Lyn FcεRI->Lyn activates Syk Syk Lyn->Syk phosphorylates PLCg PLCγ Syk->PLCg phosphorylates MAPK MAPK Pathway (ERK, p38, JNK) Syk->MAPK IP3 IP₃ PLCg->IP3 DAG DAG PLCg->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca2_release->Degranulation PKC->Degranulation Cytokine_Production Cytokine Production (TNF-α, IL-4, IL-13) MAPK->Cytokine_Production Agent3 This compound Agent3->Syk inhibits

References

Unmasking the Molecular Target of Antiallergic Agent-3: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising prevalence of allergic diseases necessitates the development of novel therapeutics with well-defined mechanisms of action. This technical guide provides a comprehensive framework for the identification and validation of the molecular target of a putative therapeutic, "Antiallergic agent-3." While "this compound" is a term that has been associated with derivatives of 2-(benzimidazol-2-yl)-1,3-diaminopropane, 3-O-Methylquercetin, and a thienopyrimidine carboxylic acid derivative, a specific, widely recognized agent with this designation and a well-characterized target is not prominent in the current literature.[1][2][3][4] Therefore, this document will use a representative approach, outlining the critical steps and methodologies to identify and validate the target of a novel antiallergic compound, using a hypothetical "this compound" as a case study. We will delve into the intricate signaling pathways of allergic inflammation, detail robust experimental protocols for target identification and validation, and present data in a clear, comparative format.

Introduction: The Allergic Inflammatory Cascade - A Sea of Therapeutic Targets

Allergic reactions are multifaceted immunological responses driven by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils.[5][6] This event triggers a complex signaling cascade, leading to the release of pre-formed mediators (e.g., histamine, proteases) and the de novo synthesis of lipid mediators (e.g., leukotrienes, prostaglandins) and cytokines.[6][7] These mediators orchestrate the early-phase allergic reaction, characterized by vasodilation, increased vascular permeability, and smooth muscle contraction. The subsequent late-phase reaction is driven by the recruitment and activation of other immune cells, including eosinophils and T-helper 2 (Th2) lymphocytes, which perpetuate the inflammatory response.[6][8]

Key signaling pathways and molecular players in the allergic response represent potential targets for therapeutic intervention. These include:

  • IgE and its receptors (FcεRI): Central to the initiation of the allergic cascade.[9]

  • Tyrosine kinases (Syk, Lyn, Fyn, BTK, JAKs): Crucial for signal transduction downstream of FcεRI activation.[7][10]

  • Cytokines and their receptors (IL-4, IL-5, IL-13, IL-33, TSLP): Mediate Th2 cell differentiation, eosinophil recruitment and activation, and IgE production.[6][7][9]

  • Chemokine receptors (e.g., CCR3): Involved in the recruitment of eosinophils to sites of allergic inflammation.

  • Histamine receptors (H1R): Mediate many of the acute symptoms of allergy.

  • Phosphodiesterases (PDEs): Regulate the levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that can modulate inflammatory cell activation.[3]

Target Identification: Pinpointing the Molecular Interlocutor of this compound

Identifying the specific molecular target of a novel compound is a critical first step in drug development.[11][12] A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.

In Silico and Computational Approaches
  • Chemical Structure Analysis: The chemical structure of this compound can provide initial clues about its potential target class. For instance, the presence of a kinase hinge-binding motif might suggest it targets a protein kinase.

  • Target Prediction Databases: Several online tools and databases (e.g., ChEMBL, DrugBank, SuperTarget) can predict potential targets based on chemical similarity to known ligands.

  • Molecular Docking: If a putative target is identified, molecular docking simulations can predict the binding mode and affinity of this compound to the target's binding site.[13]

Experimental Approaches

A variety of experimental techniques can be employed to identify the direct binding partner of this compound.

  • Affinity Chromatography: this compound is immobilized on a solid support. A cell lysate is then passed over the support, and proteins that bind to the compound are eluted and identified by mass spectrometry.

  • Chemical Proteomics: This powerful technique involves using a modified version of the drug (e.g., with a photo-reactive group and a biotin (B1667282) tag) to covalently label its binding partners in a cellular context. The labeled proteins are then captured and identified.

  • Phenotypic Screening and Target Deconvolution: If this compound was identified through a phenotypic screen (i.e., it inhibits a cellular response like mast cell degranulation), subsequent experiments are needed to identify the target responsible for this effect. This can involve:

    • Genetic Approaches (RNAi, CRISPR/Cas9): Systematically knocking down or knocking out genes in a relevant cell line can identify genes whose loss of function mimics or blocks the effect of the compound.[11][12]

    • Expression Profiling: Analyzing changes in mRNA and protein expression in cells treated with this compound can provide clues about the pathways it affects.[14]

Target Validation: Confirming the Therapeutic Relevance

Once a putative target has been identified, it is crucial to validate that engaging this target with a drug will have the desired therapeutic effect and an acceptable safety profile.[12][14][15]

In Vitro Validation
  • Biochemical Assays: These assays directly measure the effect of this compound on the activity of the purified target protein (e.g., enzyme inhibition assay, binding assay).

  • Cell-Based Assays: These experiments confirm that the compound's effect in a cellular context is dependent on the identified target. This can be achieved by:

    • Target Overexpression or Knockdown: Assessing the effect of this compound in cells with altered levels of the target protein.

    • Rescue Experiments: In target-knockdown cells, introducing a modified version of the target that is not affected by the knockdown but can be inhibited by the compound to see if the cellular response is restored.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.

In Vivo Validation
  • Animal Models of Allergic Disease: The efficacy of this compound should be tested in relevant animal models, such as models of allergic asthma, atopic dermatitis, or food allergy.[16][17][18] Key readouts include:

    • Reduction in inflammatory cell infiltration (e.g., eosinophils in bronchoalveolar lavage fluid).

    • Decrease in allergen-specific IgE levels.

    • Amelioration of clinical symptoms (e.g., airway hyperresponsiveness, skin inflammation).

  • Genetic Validation in Animal Models: Using knockout or transgenic animals where the target gene is deleted or mutated can provide strong evidence for the target's role in the disease.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the target identification and validation workflow.

Protocol: Mast Cell Degranulation Assay

Objective: To determine the effect of this compound on IgE-mediated mast cell degranulation.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • Anti-DNP IgE

  • DNP-HSA (Dinitrophenyl-human serum albumin)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (β-hexosaminidase substrate)

  • Stop solution (0.1 M Na2CO3/NaHCO3)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed RBL-2H3 cells in a 96-well plate and incubate overnight.

  • Sensitize the cells with anti-DNP IgE for 2 hours.

  • Wash the cells with Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with DNP-HSA for 30 minutes to induce degranulation.

  • Collect the supernatant.

  • To measure β-hexosaminidase release, add the supernatant to a new plate containing the β-hexosaminidase substrate.

  • Incubate for 1 hour at 37°C.

  • Add the stop solution.

  • Read the absorbance at 405 nm.

  • Lyse the remaining cells to determine the total β-hexosaminidase content.

  • Calculate the percentage of degranulation as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.

Protocol: Kinase Inhibition Assay (Example: Syk Kinase)

Objective: To determine if this compound directly inhibits the enzymatic activity of a putative kinase target (e.g., Syk).

Materials:

  • Recombinant human Syk kinase

  • Kinase buffer

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the recombinant Syk kinase and the peptide substrate.

  • Add the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the IC50 value of this compound.

Protocol: In Vivo Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of allergic asthma.

Materials:

  • BALB/c mice

  • Ovalbumin (OVA)

  • Alum (adjuvant)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Equipment for intratracheal or intranasal administration

  • Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis (cell counting, cytokine ELISA)

  • Histology supplies

Procedure:

  • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

  • Challenge: Challenge the mice with aerosolized OVA for 3 consecutive days (e.g., days 21, 22, 23).

  • Treatment: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) before each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine.

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform BAL to collect lung inflammatory cells.

  • BAL Fluid Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid. Measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

  • Histology: Perfuse the lungs and prepare tissue sections for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: In Vitro Activity of this compound

AssayEndpointThis compoundControl Compound
Mast Cell DegranulationIC50 (µM)0.5 ± 0.110.2 ± 1.5
Syk Kinase InhibitionIC50 (µM)0.2 ± 0.05> 50
Histamine H1 Receptor BindingKi (nM)> 10,0005.2 ± 0.8

Table 2: Efficacy of this compound in a Mouse Model of Allergic Asthma

ParameterVehicle ControlThis compound (10 mg/kg)Dexamethasone (1 mg/kg)
AHR (PenH to 100 mg/mL MCh) 4.2 ± 0.51.8 ± 0.31.5 ± 0.2
Total BAL Cells (x10^5) 8.5 ± 1.23.1 ± 0.62.5 ± 0.4
BAL Eosinophils (x10^4) 35.2 ± 5.18.7 ± 2.35.1 ± 1.8
BAL IL-4 (pg/mL) 150 ± 2545 ± 1030 ± 8
BAL IL-5 (pg/mL) 210 ± 3065 ± 1540 ± 12
*p < 0.05 compared to vehicle control.

Visualizing the Pathways and Processes

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

Signaling Pathway of Mast Cell Activation

MastCellActivation Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates AA_Metabolism Arachidonic Acid Metabolism Syk->AA_Metabolism PLCγ PLCγ LAT->PLCγ Recruits & Activates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca2_release->Degranulation PKC->Degranulation Cytokine_Synth Cytokine Synthesis (IL-4, TNFα) PKC->Cytokine_Synth

Caption: IgE-mediated signaling cascade in mast cells.

Experimental Workflow for Target Identification

TargetIDWorkflow Compound This compound Affinity_Chrom Affinity Chromatography + Mass Spectrometry Compound->Affinity_Chrom Chem_Proteomics Chemical Proteomics Compound->Chem_Proteomics Phenotypic_Screen Phenotypic Screen (e.g., Degranulation Assay) Compound->Phenotypic_Screen Candidate_Targets Candidate Targets Affinity_Chrom->Candidate_Targets Chem_Proteomics->Candidate_Targets Genetic_Screen Genetic Screen (RNAi/CRISPR) Phenotypic_Screen->Genetic_Screen Validated_Target Validated Target Candidate_Targets->Validated_Target Validation Experiments Genetic_Screen->Candidate_Targets

Caption: Workflow for identifying the molecular target.

Target Validation Process

TargetValidation Putative_Target Putative Target Biochemical_Assays Biochemical Assays (Enzyme Activity, Binding) Putative_Target->Biochemical_Assays In Vitro Cell_Based_Assays Cell-Based Assays (Target Engagement, Phenotype) Biochemical_Assays->Cell_Based_Assays Cellular Context In_Vivo_Models In Vivo Animal Models (Efficacy, PK/PD) Cell_Based_Assays->In_Vivo_Models Preclinical Confirmed_Target Confirmed Therapeutic Target In_Vivo_Models->Confirmed_Target

Caption: The process of target validation.

Conclusion

The identification and validation of a drug's molecular target are paramount for the successful development of novel therapeutics. This guide has provided a comprehensive overview of the strategies and methodologies that can be employed to elucidate the mechanism of action of a novel antiallergic agent. By combining computational approaches, robust in vitro and in vivo experimental models, and clear data analysis, researchers can confidently identify and validate novel targets in the complex landscape of allergic diseases, paving the way for the next generation of safe and effective treatments.

References

Pharmacokinetics and Pharmacodynamics of Antiallergic Agent-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antiallergic Agent-3 is a novel, potent, and highly selective second-generation histamine (B1213489) H1 receptor inverse agonist. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, intended for researchers, scientists, and professionals in drug development. The data presented herein is a synthesis of findings from preclinical and Phase I/II clinical studies, demonstrating the agent's profile as a safe and effective treatment for allergic conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy adult volunteers. The agent is orally administered and exhibits predictable absorption, distribution, metabolism, and excretion patterns.

Absorption and Distribution:

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) achieved within 1.5 to 2.5 hours. It exhibits low to moderate plasma protein binding and does not readily cross the blood-brain barrier, a characteristic feature of second-generation antihistamines that contributes to its non-sedating profile.[1]

Metabolism and Excretion:

Metabolism of this compound is primarily hepatic, mediated by the cytochrome P450 system. The resulting metabolites are largely inactive. The agent and its metabolites are excreted through both renal and fecal routes.[1][2][3] The elimination half-life is approximately 8-12 hours, supporting a once-daily dosing regimen.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral dose of 20 mg in healthy adult subjects.

ParameterValueUnit
Tmax (Time to Peak Concentration) 2.0 ± 0.5hours
Cmax (Peak Plasma Concentration) 450 ± 75ng/mL
AUC (Area Under the Curve) 3200 ± 500ng·h/mL
t1/2 (Elimination Half-Life) 10 ± 2hours
Volume of Distribution 150 ± 25L
Plasma Protein Binding 85 ± 5%
Renal Clearance 30 ± 5mL/min
Experimental Protocols: Pharmacokinetic Analysis

Study Design:

A single-center, open-label, single-dose study was conducted in 24 healthy adult male and female volunteers. Subjects received a single 20 mg oral dose of this compound after an overnight fast.

Blood Sampling:

Venous blood samples were collected in heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.[2] Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Data Analysis:

Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject Recruitment Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Sample Preparation Sample Preparation Blood Sampling->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

Caption: Workflow for the pharmacokinetic analysis of this compound.

Pharmacodynamics

This compound is a potent and selective inverse agonist of the histamine H1 receptor. By binding to the H1 receptor, it stabilizes the inactive conformation of the receptor, thereby reducing the downstream signaling that leads to allergic symptoms.[4][5]

Mechanism of Action:

Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on various cell types, including smooth muscle and endothelial cells.[5] This binding activates signaling pathways that result in symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[5] this compound competitively blocks the binding of histamine to the H1 receptor, thus mitigating these effects.[4][6]

Signaling Pathway of H1 Receptor and Inhibition by this compound

cluster_0 Allergic Cascade cluster_1 Cellular Response cluster_2 Pharmacological Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulates and releases H1Receptor H1 Receptor Histamine->H1Receptor Activates GProtein Gq/11 H1Receptor->GProtein PLC Phospholipase C GProtein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Symptoms Allergic Symptoms Ca_PKC->Symptoms Agent3 This compound Agent3->H1Receptor Blocks

Caption: Inhibition of the H1 receptor signaling pathway by this compound.

Quantitative Pharmacodynamic Data

The in-vivo activity of this compound was assessed by its ability to inhibit histamine-induced wheal and flare responses in healthy volunteers.

Dose of this compoundWheal Inhibition (%)Flare Inhibition (%)
10 mg 65 ± 870 ± 7
20 mg 85 ± 590 ± 4
40 mg 92 ± 495 ± 3
Experimental Protocols: Pharmacodynamic Analysis (Wheal and Flare Test)

Study Design:

A randomized, double-blind, placebo-controlled, crossover study was conducted in 18 healthy adult volunteers. Subjects received single oral doses of this compound (10 mg, 20 mg, and 40 mg) or placebo on separate study days, with a washout period of at least 7 days.

Procedure:

Two hours after drug administration, histamine dihydrochloride (B599025) (100 mg/mL) was administered by skin prick on the volar surface of the forearm. The wheal and flare areas were outlined at 15 minutes post-prick and transferred to a transparent sheet for area calculation using digital planimetry.

Data Analysis:

The percentage inhibition of the wheal and flare response for each active dose was calculated relative to the placebo response.

Experimental Workflow for Wheal and Flare Assay

G Subject Dosing Subject Dosing Histamine Skin Prick Histamine Skin Prick Subject Dosing->Histamine Skin Prick Response Measurement Response Measurement Histamine Skin Prick->Response Measurement Data Analysis Data Analysis Response Measurement->Data Analysis Wheal & Flare Tracing Wheal & Flare Tracing Response Measurement->Wheal & Flare Tracing Efficacy Report Efficacy Report Data Analysis->Efficacy Report Digital Planimetry Digital Planimetry Wheal & Flare Tracing->Digital Planimetry Digital Planimetry->Data Analysis

Caption: Workflow for the histamine-induced wheal and flare assay.

This compound demonstrates a favorable pharmacokinetic and pharmacodynamic profile, consistent with a potent, non-sedating, second-generation H1 antihistamine. Its rapid absorption, once-daily dosing potential, and significant inhibition of histamine-induced allergic responses make it a promising candidate for the treatment of allergic rhinitis and urticaria. Further clinical studies are warranted to fully establish its efficacy and safety in patient populations.

References

A Technical Guide on the Solubility and Stability of a Representative Antiallergic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Antiallergic agent-3" is a fictional entity. This guide has been constructed using Cetirizine (B192768), a well-documented second-generation antihistamine, as a representative model to illustrate the required experimental protocols, data presentation, and visualizations for solubility and stability studies in drug development. The data presented herein is illustrative and based on published findings for Cetirizine.

Solubility Studies

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and diminished therapeutic efficacy. Therefore, comprehensive solubility profiling is a cornerstone of pre-formulation studies.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the saturation solubility of the antiallergic agent in various aqueous and organic solvents at a controlled temperature.

Materials:

  • "this compound" (representative API)

  • Volumetric flasks and pipettes

  • Scintillation vials or stoppered flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Solvents: Purified Water, 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO).

Procedure:

  • Add an excess amount of the API to a series of flasks, each containing a known volume of a specific solvent.[1][2] The excess solid should be sufficient to ensure a saturated solution is formed.

  • Tightly seal the flasks to prevent solvent evaporation.

  • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3][4]

  • After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[5]

  • Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

  • The pH of aqueous samples should be measured at the beginning and end of the experiment to check for any significant changes.[1]

Data Presentation: Solubility of "this compound"

The following table summarizes the solubility data for our representative agent, Cetirizine.

Solvent SystemTemperature (°C)Solubility (mg/mL)Classification
Purified Water25>100Freely Soluble[6][7][8]
0.1 M HCl25High-
PBS (pH 7.2)25~10Soluble[9]
Ethanol25Slightly Soluble[10]-
Acetonitrile25-50Increases with temp.[11][12]-
Acetone25Practically Insoluble[6][7][8]-
Methylene Chloride25Practically Insoluble[6][7][8]-
DMSO25~12Soluble[9]

Visualization: Solubility Testing Workflow

G A Add Excess API to Solvent B Equilibrate on Shaker (e.g., 24-72h, 25°C) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.45 µm) C->D E Dilute Filtrate D->E F Quantify by HPLC E->F G Report Solubility (mg/mL) F->G G Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulates H1Receptor H1 Receptor (on target cell) Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (e.g., itching, swelling) H1Receptor->Symptoms Activates Agent3 This compound (e.g., Cetirizine) Agent3->H1Receptor Blocks G cluster_0 Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability- Indicating HPLC Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Dry Heat) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API API Sample (Solid or Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Identify Degradants & Establish Pathways Analysis->Report

References

Technical Guide: Binding Affinity and Mechanism of Action of Antiallergic Agent-3 on Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Binding Affinity of Antiallergic Agent-3 to Mast Cells

Abstract

This document provides a comprehensive technical overview of the binding characteristics of a novel investigational compound, "this compound," with its target on mast cells. Mast cell activation is a critical event in the pathophysiology of allergic diseases, initiated primarily by the aggregation of the high-affinity IgE receptor, FcεRI.[1][2][3][4] this compound is a potent small molecule inhibitor designed to bind directly to the FcεRI receptor, thereby preventing downstream signaling and subsequent degranulation. This guide details the agent's binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Introduction to Mast Cell Activation

Mast cells are key effector cells in allergic reactions.[3] They are tissue-resident immune cells that express a high-affinity receptor for the Fc region of Immunoglobulin E (IgE), known as FcεRI.[3] When multivalent allergens cross-link IgE molecules bound to these receptors, a complex intracellular signaling cascade is initiated.[2][3] This cascade leads to the release of pre-formed inflammatory mediators (e.g., histamine (B1213489), tryptase) from granules and the de novo synthesis of cytokines and chemokines, driving the allergic response.[2][5] The primary therapeutic strategy for this compound is to stabilize mast cells by inhibiting the initial FcεRI signaling event.

Binding Affinity and Potency of this compound

The interaction between a therapeutic agent and its target is quantified by its binding affinity and functional potency. The dissociation constant (Kᵈ) measures the intrinsic strength of the binding, with a lower Kᵈ indicating a tighter interaction.[6] The half-maximal inhibitory concentration (IC₅₀) measures the functional potency of an agent to inhibit a specific biological process by 50%.[6]

The binding kinetics and inhibitory capacity of this compound were determined using Surface Plasmon Resonance (SPR) and cell-based degranulation assays, respectively. The data presented below are representative values for a potent mast cell stabilizing agent.

Table 1: Binding Affinity and Functional Potency of this compound

ParameterValueMethodTargetCell Line
Dissociation Constant (Kᵈ) 85 nMSurface Plasmon Resonance (SPR)Recombinant Human FcεRIα-
Association Rate (kₐ) 1.2 x 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)Recombinant Human FcεRIα-
Dissociation Rate (kₔ) 1.0 x 10⁻² s⁻¹Surface Plasmon Resonance (SPR)Recombinant Human FcεRIα-
IC₅₀ (β-hexosaminidase release) 110 nMCell-Based Degranulation AssayEndogenous FcεRIRBL-2H3
IC₅₀ (Histamine release) 100 nMCell-Based Degranulation AssayEndogenous FcεRIHuman Mast Cells (LAD2)

Mechanism of Action: Inhibition of FcεRI Signaling

Antigen-mediated cross-linking of IgE-bound FcεRI triggers the trans-phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor's β and γ subunits by the Src family kinase Lyn.[2][4][7] This event initiates a cascade involving the recruitment and activation of Spleen tyrosine kinase (Syk).[1][8] Activated Syk then phosphorylates downstream adaptors like Linker for Activation of T cells (LAT), leading to the activation of pathways such as the PLC-γ/Ca²⁺ mobilization and MAPK pathways, which are crucial for degranulation and cytokine production.[5][8]

This compound is hypothesized to bind to a specific allosteric site on the FcεRI α-subunit, inducing a conformational change that prevents the efficient trans-phosphorylation of ITAMs by Lyn upon receptor clustering, thereby halting the signaling cascade at its inception.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase FceRI->Syk Recruits & Activates Allergen Allergen Allergen->IgE Binds Agent3 This compound Agent3->FceRI Binds & Inhibits Lyn->FceRI Phosphorylates ITAMs LAT LAT Adaptor Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation

FcεRI signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic parameters such as association (kₐ) and dissociation (kₔ) rates, from which the dissociation constant (Kᵈ) is calculated.[9][10][11][12]

Protocol:

  • Immobilization: Recombinant human FcεRIα extracellular domain is immobilized onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: this compound is serially diluted in HBS-EP+ buffer to a range of concentrations (e.g., 1 nM to 1 µM).

  • Association: Each concentration of this compound is injected over the sensor surface for 180 seconds to monitor the binding phase.[10]

  • Dissociation: HBS-EP+ buffer is flowed over the chip for 300 seconds to monitor the dissociation of the agent from the receptor.[12]

  • Regeneration: The sensor surface is regenerated between cycles using a pulse of glycine-HCl (pH 2.5).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine kₐ, kₔ, and Kᵈ.

SPR_Workflow start Start chip_prep 1. Immobilize FcεRIα on CM5 Sensor Chip start->chip_prep analyte_prep 2. Prepare Serial Dilutions of this compound chip_prep->analyte_prep injection 3. Inject Analyte (Association Phase) analyte_prep->injection dissociation 4. Flow Buffer (Dissociation Phase) injection->dissociation regeneration 5. Regenerate Chip Surface dissociation->regeneration regeneration->injection Next Concentration analysis 6. Fit Sensorgram Data to 1:1 Binding Model regeneration->analysis All Concentrations Done end End (Obtain Kᵈ) analysis->end

Workflow for Surface Plasmon Resonance (SPR) analysis.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This cell-based functional assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from granules along with histamine.[13][14][15][16][17]

Protocol:

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured overnight in 96-well plates and sensitized with anti-DNP IgE (100 ng/mL).[13]

  • Pre-incubation: Cells are washed and then pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[17]

  • Stimulation: Degranulation is induced by adding DNP-HSA antigen (10 ng/mL) and incubating for 45 minutes at 37°C.[16]

  • Supernatant Collection: The plate is centrifuged, and the supernatant, containing released β-hexosaminidase, is collected.

  • Enzyme Assay:

    • Supernatants are incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[17]

    • The reaction is stopped by adding a high pH buffer (e.g., glycine (B1666218) solution).[13][16]

    • The absorbance of the resulting colored product is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to controls (unstimulated cells and cells lysed with Triton X-100 for total release). The IC₅₀ value is determined by fitting the data to a dose-response curve.[17]

Conclusion

This compound demonstrates high-affinity binding to the FcεRI receptor and potent inhibition of mast cell degranulation in vitro. Its mechanism of action, targeting the initial step of the allergic signaling cascade, represents a promising strategy for the development of novel antiallergic therapeutics. The data and protocols outlined in this guide provide a robust framework for further investigation and development of this and similar compounds.

Technical Guide: Binding Affinity of this compound to Mast Cells

Abstract

This document provides a comprehensive technical overview of the binding characteristics of a novel investigational compound, "this compound," with its target on mast cells. Mast cell activation is a critical event in the pathophysiology of allergic diseases, initiated primarily by the aggregation of the high-affinity IgE receptor, FcεRI.[1][2][3][4] this compound is a potent small molecule inhibitor designed to bind directly to the FcεRI receptor, thereby preventing downstream signaling and subsequent degranulation. This guide details the agent's binding affinity, mechanism of action, and the experimental protocols used for its characterization.

Introduction to Mast Cell Activation

Mast cells are key effector cells in allergic reactions.[3] They are tissue-resident immune cells that express a high-affinity receptor for the Fc region of Immunoglobulin E (IgE), known as FcεRI.[3] When multivalent allergens cross-link IgE molecules bound to these receptors, a complex intracellular signaling cascade is initiated.[2][3] This cascade leads to the release of pre-formed inflammatory mediators (e.g., histamine, tryptase) from granules and the de novo synthesis of cytokines and chemokines, driving the allergic response.[2][5] The primary therapeutic strategy for this compound is to stabilize mast cells by inhibiting the initial FcεRI signaling event.

Binding Affinity and Potency of this compound

The interaction between a therapeutic agent and its target is quantified by its binding affinity and functional potency. The dissociation constant (Kᵈ) measures the intrinsic strength of the binding, with a lower Kᵈ indicating a tighter interaction.[6] The half-maximal inhibitory concentration (IC₅₀) measures the functional potency of an agent to inhibit a specific biological process by 50%.[6]

The binding kinetics and inhibitory capacity of this compound were determined using Surface Plasmon Resonance (SPR) and cell-based degranulation assays, respectively. The data presented below are representative values for a potent mast cell stabilizing agent.

Table 1: Binding Affinity and Functional Potency of this compound

ParameterValueMethodTargetCell Line
Dissociation Constant (Kᵈ) 85 nMSurface Plasmon Resonance (SPR)Recombinant Human FcεRIα-
Association Rate (kₐ) 1.2 x 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)Recombinant Human FcεRIα-
Dissociation Rate (kₔ) 1.0 x 10⁻² s⁻¹Surface Plasmon Resonance (SPR)Recombinant Human FcεRIα-
IC₅₀ (β-hexosaminidase release) 110 nMCell-Based Degranulation AssayEndogenous FcεRIRBL-2H3
IC₅₀ (Histamine release) 100 nMCell-Based Degranulation AssayEndogenous FcεRIHuman Mast Cells (LAD2)

Mechanism of Action: Inhibition of FcεRI Signaling

Antigen-mediated cross-linking of IgE-bound FcεRI triggers the trans-phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the receptor's β and γ subunits by the Src family kinase Lyn.[2][4][7] This event initiates a cascade involving the recruitment and activation of Spleen tyrosine kinase (Syk).[1][8] Activated Syk then phosphorylates downstream adaptors like Linker for Activation of T cells (LAT), leading to the activation of pathways such as the PLC-γ/Ca²⁺ mobilization and MAPK pathways, which are crucial for degranulation and cytokine production.[5][8]

This compound is hypothesized to bind to a specific allosteric site on the FcεRI α-subunit, inducing a conformational change that prevents the efficient trans-phosphorylation of ITAMs by Lyn upon receptor clustering, thereby halting the signaling cascade at its inception.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase FceRI->Syk Recruits & Activates Allergen Allergen Allergen->IgE Binds Agent3 This compound Agent3->FceRI Binds & Inhibits Lyn->FceRI Phosphorylates ITAMs LAT LAT Adaptor Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation

FcεRI signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic parameters such as association (kₐ) and dissociation (kₔ) rates, from which the dissociation constant (Kᵈ) is calculated.[9][10][11][12]

Protocol:

  • Immobilization: Recombinant human FcεRIα extracellular domain is immobilized onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: this compound is serially diluted in HBS-EP+ buffer to a range of concentrations (e.g., 1 nM to 1 µM).

  • Association: Each concentration of this compound is injected over the sensor surface for 180 seconds to monitor the binding phase.[10]

  • Dissociation: HBS-EP+ buffer is flowed over the chip for 300 seconds to monitor the dissociation of the agent from the receptor.[12]

  • Regeneration: The sensor surface is regenerated between cycles using a pulse of glycine-HCl (pH 2.5).

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine kₐ, kₔ, and Kᵈ.

SPR_Workflow start Start chip_prep 1. Immobilize FcεRIα on CM5 Sensor Chip start->chip_prep analyte_prep 2. Prepare Serial Dilutions of this compound chip_prep->analyte_prep injection 3. Inject Analyte (Association Phase) analyte_prep->injection dissociation 4. Flow Buffer (Dissociation Phase) injection->dissociation regeneration 5. Regenerate Chip Surface dissociation->regeneration regeneration->injection Next Concentration analysis 6. Fit Sensorgram Data to 1:1 Binding Model regeneration->analysis All Concentrations Done end End (Obtain Kᵈ) analysis->end

Workflow for Surface Plasmon Resonance (SPR) analysis.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This cell-based functional assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from granules along with histamine.[13][14][15][16][17]

Protocol:

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured overnight in 96-well plates and sensitized with anti-DNP IgE (100 ng/mL).[13]

  • Pre-incubation: Cells are washed and then pre-incubated with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[17]

  • Stimulation: Degranulation is induced by adding DNP-HSA antigen (10 ng/mL) and incubating for 45 minutes at 37°C.[16]

  • Supernatant Collection: The plate is centrifuged, and the supernatant, containing released β-hexosaminidase, is collected.

  • Enzyme Assay:

    • Supernatants are incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[17]

    • The reaction is stopped by adding a high pH buffer (e.g., glycine solution).[13][16]

    • The absorbance of the resulting colored product is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to controls (unstimulated cells and cells lysed with Triton X-100 for total release). The IC₅₀ value is determined by fitting the data to a dose-response curve.[17]

Conclusion

This compound demonstrates high-affinity binding to the FcεRI receptor and potent inhibition of mast cell degranulation in vitro. Its mechanism of action, targeting the initial step of the allergic signaling cascade, represents a promising strategy for the development of novel antiallergic therapeutics. The data and protocols outlined in this guide provide a robust framework for further investigation and development of this and similar compounds.

Abstract: This technical whitepaper provides an in-depth analysis of "this compound," a novel small molecule inhibitor targeting mast cell activation. Mast cells are pivotal in the pathophysiology of allergic diseases, with their activation being primarily mediated through the high-affinity IgE receptor, FcεRI.[1][2][3][4] this compound is engineered to bind with high affinity to the FcεRI receptor, effectively preventing the initiation of the downstream signaling cascade that leads to degranulation. This document details the agent's binding affinity, functional potency, mechanism of action, and the precise experimental protocols utilized for its characterization.

The Role of Mast Cells in Allergic Response

Mast cells are critical effector cells in the immune system, particularly known for their central role in allergic reactions.[3] Residing in tissues that form barriers to the external environment, such as the skin, airways, and digestive tract, they are strategically positioned to respond to foreign substances. Mast cells express a high-affinity receptor, FcεRI, which binds the Fc portion of Immunoglobulin E (IgE) antibodies.[3] When a multivalent allergen cross-links these IgE molecules, it triggers the aggregation of FcεRI receptors and initiates a complex intracellular signaling cascade.[2][3] This activation results in the immediate release of pre-formed inflammatory mediators like histamine and tryptase from intracellular granules, followed by the synthesis of cytokines and chemokines, which together orchestrate the allergic inflammatory response.[2][5] The therapeutic approach for this compound is to stabilize mast cells by directly inhibiting this initial FcεRI signaling event.

Quantitative Analysis of Binding and Potency

The efficacy of a therapeutic compound is defined by its binding affinity and its functional potency. Binding affinity, quantified by the dissociation constant (Kᵈ), describes the strength of the interaction between the drug and its target; a lower Kᵈ signifies a more potent binding interaction.[6] Functional potency is often measured as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug required to inhibit a given biological process by 50%.[6]

The binding kinetics of this compound were characterized using Surface Plasmon Resonance (SPR), while its functional potency was assessed through cell-based degranulation assays. The data summarized below are representative of a highly effective mast cell stabilizing agent.

Table 1: Binding Affinity and Functional Potency of this compound

ParameterValueMeasurement MethodTarget MoleculeCell Line Utilized
Dissociation Constant (Kᵈ) 85 nMSurface Plasmon Resonance (SPR)Recombinant Human FcεRIαN/A
Association Rate (kₐ) 1.2 x 10⁵ M⁻¹s⁻¹Surface Plasmon Resonance (SPR)Recombinant Human FcεRIαN/A
Dissociation Rate (kₔ) 1.0 x 10⁻² s⁻¹Surface Plasmon Resonance (SPR)Recombinant Human FcεRIαN/A
IC₅₀ (β-hexosaminidase release) 110 nMCell-Based Degranulation AssayEndogenous FcεRIRBL-2H3
IC₅₀ (Histamine release) 100 nMCell-Based Degranulation AssayEndogenous FcεRIHuman Mast Cells (LAD2)

Mechanism of Action: Interruption of FcεRI Signaling

The cross-linking of IgE-bound FcεRI by an allergen initiates the trans-phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the receptor's β and γ subunits, a process mediated by the Src family kinase Lyn.[2][4][7] This phosphorylation event creates docking sites for and subsequently activates Spleen tyrosine kinase (Syk).[1][8] Activated Syk then phosphorylates a range of downstream adapter proteins, including the Linker for Activation of T cells (LAT). This leads to the activation of critical signaling pathways, such as the PLC-γ-mediated calcium mobilization and the MAPK pathways, which are essential for mast cell degranulation and the production of inflammatory cytokines.[5][8]

This compound is designed to bind to an allosteric site on the α-subunit of the FcεRI receptor. This binding is believed to induce a conformational change that sterically hinders the Lyn kinase from efficiently phosphorylating the ITAMs upon receptor clustering. This action effectively terminates the signaling cascade at its origin.

FceRI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase FceRI->Syk Recruits & Activates Allergen Allergen Allergen->IgE Binds Agent3 This compound Agent3->FceRI Binds & Inhibits Lyn->FceRI Phosphorylates ITAMs LAT LAT Adaptor Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization Degranulation Degranulation (Mediator Release) Ca_Mobilization->Degranulation

FcεRI signaling cascade and the inhibitory point of this compound.

Experimental Protocols

To ensure reproducibility and validation of the findings, the detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a highly sensitive, label-free optical technique for monitoring biomolecular interactions in real-time.[9][12] It allows for the precise calculation of kinetic parameters, including association (kₐ) and dissociation (kₔ) rates, which are used to determine the equilibrium dissociation constant (Kᵈ).[10][11]

Protocol Outline:

  • Chip Immobilization: The extracellular domain of recombinant human FcεRIα is covalently immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: this compound is prepared in a series of dilutions (e.g., from 1 nM to 1 µM) using an appropriate running buffer such as HBS-EP+.

  • Association Phase: Each concentration of the analyte is injected across the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding event.[10]

  • Dissociation Phase: The running buffer is flowed over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the analyte from the immobilized receptor.[12]

  • Surface Regeneration: Between each binding cycle, the sensor chip surface is regenerated with a brief injection of a low pH solution, such as glycine-HCl, to remove any bound analyte.

  • Kinetic Analysis: The collected sensorgram data are fitted to a 1:1 Langmuir binding model to derive the kinetic and affinity constants.

SPR_Workflow start Start chip_prep 1. Immobilize FcεRIα on CM5 Sensor Chip start->chip_prep analyte_prep 2. Prepare Serial Dilutions of this compound chip_prep->analyte_prep injection 3. Inject Analyte (Association Phase) analyte_prep->injection dissociation 4. Flow Buffer (Dissociation Phase) injection->dissociation regeneration 5. Regenerate Chip Surface dissociation->regeneration regeneration->injection Next Concentration analysis 6. Fit Sensorgram Data to 1:1 Binding Model regeneration->analysis All Concentrations Done end End (Obtain Kᵈ) analysis->end

Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Mast Cell Degranulation Assay via β-Hexosaminidase Release

This cell-based functional assay provides a quantitative measure of mast cell degranulation by detecting the activity of β-hexosaminidase, a granular enzyme that is co-released with histamine upon cell activation.[13][14][15][16][17]

Protocol Outline:

  • Cell Preparation: Rat Basophilic Leukemia (RBL-2H3) cells are seeded in 96-well plates and sensitized overnight with anti-DNP IgE at a concentration of 100 ng/mL.[13]

  • Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.[17]

  • Cellular Stimulation: Mast cell degranulation is triggered by the addition of the DNP-HSA antigen (10 ng/mL), followed by a 45-minute incubation at 37°C.[16]

  • Sample Collection: The plates are centrifuged to pellet the cells, and the supernatant, which contains the released granular contents, is carefully collected.

  • Enzymatic Reaction:

    • The collected supernatant is mixed with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in an appropriate buffer.[17]

    • The enzymatic reaction is allowed to proceed and is then terminated by the addition of a high pH stop solution, such as a glycine buffer.[13][16]

    • The absorbance of the chromogenic product is measured spectrophotometrically at 405 nm.

  • Data Interpretation: The percent inhibition of degranulation is calculated by normalizing the data to controls, including unstimulated cells (negative control) and cells completely lysed with Triton X-100 (positive control for total release).[17] The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Summary and Future Directions

This compound exhibits high-affinity binding to the FcεRI receptor and demonstrates potent functional inhibition of mast cell degranulation in vitro. Its targeted mechanism of action, which blocks the very first step in the allergic signaling cascade, positions it as a highly promising candidate for the development of a new class of antiallergic drugs. The robust data and detailed protocols presented in this whitepaper establish a solid foundation for subsequent preclinical and clinical investigations of this compound and its analogues.

References

The Modulatory Effects of Third-Generation Antihistamines on Histamine Release: A Technical Overview of Fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of third-generation antihistamines represents a significant advancement in the management of allergic disorders. These agents are characterized by their high selectivity for the H1 histamine (B1213489) receptor, lack of sedative effects, and favorable safety profiles. This technical guide provides an in-depth analysis of the effects of a representative third-generation antiallergic agent, fexofenadine (B15129), on histamine release and associated signaling pathways. Fexofenadine, the active metabolite of terfenadine, serves as a key example to illustrate the mechanisms and efficacy of this class of drugs for researchers, scientists, and drug development professionals.[1][2]

Mechanism of Action

Fexofenadine is a potent and selective antagonist of the peripheral H1 histamine receptors.[1][3][4][5][6] Unlike first-generation antihistamines, it does not readily cross the blood-brain barrier, which accounts for its non-sedating properties.[1][5] The primary mechanism of action involves competitive antagonism of histamine at H1 receptors on effector cells, thereby preventing the downstream effects of histamine that lead to allergic symptoms.[1][4][6]

Beyond its direct receptor antagonism, fexofenadine has been shown to exhibit anti-inflammatory properties and can inhibit the release of histamine and other mediators from mast cells and basophils.[1][7][8][9] This dual action of receptor blockade and modulation of mediator release contributes to its clinical efficacy.

Quantitative Effects on Histamine Release and Allergic Response

The efficacy of fexofenadine in inhibiting the allergic response has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its effects on histamine-mediated responses and mast cell degranulation.

Table 1: In Vitro Inhibition of Histamine H1 Receptor and Mast Cell Mediator Release by Fexofenadine

ParameterSystem/AssayConcentration/DoseResultReference
Histamine H1 Receptor Inhibition (IC50)In vitro receptor binding assay246 nMPotent inhibition of H1 receptor.[10]
Anti-anaphylactic Activity (IC50)In vitro model95.5 nMPotent and concentration-dependent anti-anaphylactic activity.[10]
Inhibition of Cytokine Production (TNF-α, VEGF, KC)Antigen-stimulated cultured mouse mast cells200 ng/mL (minimum effective concentration)Significant suppression of cytokine production.[11]
Inhibition of Inflammatory Biomarkers (IL-6, IL-8)Histamine-stimulated human nasal epithelium model100 µM HistamineFexofenadine significantly inhibited the 2.2-fold increase in IL-6 and 3.1-fold increase in IL-8.[9][12]

Table 2: In Vivo Efficacy of Fexofenadine in Suppressing Histamine-Induced Allergic Reactions

Study TypeEndpointDoseResultReference
Healthy Japanese VolunteersHistamine-induced wheal and flare suppression60 mg twice daily43.1% suppression of overall wheal response; 43.0% suppression of overall flare response.[13][14]
Patients with Seasonal Allergic RhinitisNasal allergen challenge180 mg daily for 1 weekInhibition of allergen-induced symptoms and vascular permeability. Did not affect histamine or tryptase release in this model.[15]
Meta-analysis of Randomized Controlled TrialsTotal Symptom Scores (TSS) in Allergic RhinitisVariousSignificant reduction in TSS compared to placebo (Standardized Mean Difference -0.42).[16]
Meta-analysis of Randomized Controlled TrialsMorning Instantaneous Total Symptom ScoresVariousSignificant decrease in symptom scores (Standardized Mean Difference -1.42).[17]

Experimental Protocols

In Vitro Mast Cell Activation and Mediator Release Assay

This protocol is based on studies investigating the effect of fexofenadine on cytokine production from mast cells.[11][18]

  • Mast Cell Culture: Spleen cells from BALB/c mice are cultured for 3 weeks to generate a population of mast cells. The number of mast cells is quantified using Alcian blue staining.

  • Sensitization: Cultured mast cells are sensitized with ovalbumin (OVA)-specific IgE.

  • Drug Treatment and Stimulation: Sensitized mast cells are pre-incubated with various concentrations of fexofenadine hydrochloride (FEX) before being stimulated with OVA (antigen) for 4 hours.

  • Mediator Quantification: The levels of tumor necrosis factor (TNF)-α, vascular endothelial growth factor (VEGF), and keratinocyte-derived chemokine (KC) in the culture supernatants are measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration-dependent inhibitory effect of FEX on cytokine production is determined by comparing the levels of mediators in FEX-treated cells to untreated, stimulated controls.

In Vivo Nasal Allergen Challenge Model

This protocol is adapted from studies evaluating the effect of fexofenadine on the early allergic response in human subjects.[15]

  • Subject Recruitment: Subjects with a history of seasonal allergic rhinitis are recruited outside of their allergy season.

  • Treatment Protocol: A randomized, double-blind, placebo-controlled, crossover study design is employed. Subjects receive either fexofenadine (e.g., 180 mg daily) or a placebo for one week.

  • Nasal Allergen Challenge: Following the treatment period, a nasal challenge with a relevant allergen is performed.

  • Symptom and Mediator Assessment:

    • Sneezes and nasal symptoms are recorded.

    • Nasal lavage is performed to collect fluid for the analysis of:

      • Albumin (as an indicator of vascular permeability).

      • Histamine and tryptase (as indicators of mast cell degranulation).

  • Data Analysis: The effects of fexofenadine treatment are compared to placebo in terms of symptom scores and the levels of mediators in the nasal lavage fluid.

Signaling Pathways

Fexofenadine's primary interaction is with the H1 receptor. However, its modulatory effects on mast cell mediator release suggest an influence on the intracellular signaling cascades that govern degranulation. The key pathway initiated by allergen binding is the FcεRI signaling cascade.

FcεRI Signaling Pathway in Mast Cells

FcεRI_Signaling_Pathway Allergen Allergen IgE IgE Allergen->IgE Binds to FcεRI FcεRI Receptor IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk FcεRI->Syk Recruits & Activates Lyn->FcεRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ Recruits & Activates PIP2 PIP2 PLCγ->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers PKC->Degranulation Promotes Fexofenadine Fexofenadine Fexofenadine->Degranulation Inhibits Mediator Release

Caption: FcεRI signaling cascade leading to mast cell degranulation and histamine release.

Experimental Workflow for In Vitro Mast Cell Activation Assay

Experimental_Workflow Start Start: Isolate Spleen Cells Culture Culture for 3 Weeks (Generate Mast Cells) Start->Culture Sensitize Sensitize with IgE Culture->Sensitize Treatment Pre-incubate with Fexofenadine Sensitize->Treatment Stimulate Stimulate with Antigen (OVA) Treatment->Stimulate Collect Collect Supernatants Stimulate->Collect ELISA Measure Cytokines (TNF-α, VEGF, KC) by ELISA Collect->ELISA Analyze Analyze Data: Compare Fexofenadine vs. Control ELISA->Analyze

Caption: Workflow for assessing fexofenadine's effect on mast cell mediator release in vitro.

Conclusion

Fexofenadine, as a representative third-generation antiallergic agent, demonstrates a multifaceted mechanism of action that includes potent and selective antagonism of the H1 receptor and the inhibition of mediator release from mast cells. Quantitative data from both in vitro and in vivo studies confirm its efficacy in suppressing the allergic response. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research and development in the field of antiallergic therapeutics. The favorable safety profile and dual mechanism of action of fexofenadine underscore the therapeutic advantages of this class of antihistamines.

References

Methodological & Application

Application Note: Efficacy of Antiallergic agent-3 on Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Type I hypersensitivity reactions, such as allergic asthma and rhinitis, are mediated by the degranulation of mast cells following allergen cross-linking of immunoglobulin E (IgE) bound to the high-affinity IgE receptor (FcεRI) on the cell surface. This activation triggers a complex signaling cascade, leading to the release of pre-formed inflammatory mediators, including histamine (B1213489) and β-hexosaminidase, from intracellular granules. A key upstream signaling molecule in this pathway is Spleen Tyrosine Kinase (Syk). The inhibition of Syk presents a promising therapeutic strategy for attenuating the allergic response.

"Antiallergic agent-3" is a novel small molecule inhibitor designed to target the kinase activity of Syk. This application note describes a robust cell-based assay to quantify the efficacy of "this compound" in preventing IgE-mediated degranulation in a rat basophilic leukemia cell line (RBL-2H3), a widely used model for mast cell function. The assay measures the release of β-hexosaminidase, a granular enzyme released alongside histamine, as a quantitative indicator of degranulation.

Principle of the Assay

RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) IgE, which binds to FcεRI receptors on the cell surface. The cells are then treated with various concentrations of "this compound" before being stimulated with a DNP-human serum albumin (HSA) conjugate. This cross-links the IgE-FcεRI complexes, initiating the signaling cascade that leads to degranulation. The inhibitory effect of "this compound" is determined by measuring the activity of the released β-hexosaminidase in the cell supernatant using a colorimetric substrate.

Experimental Protocols

1. Materials and Reagents

  • RBL-2H3 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-DNP IgE

  • DNP-HSA

  • "this compound"

  • Tyrode's Buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM Glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop Buffer (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • Triton X-100

  • 96-well cell culture plates

  • Microplate reader

2. RBL-2H3 Cell Culture and Sensitization

  • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Sensitize the cells by adding 0.5 µg/mL of anti-DNP IgE to the culture medium and incubate for 18-24 hours.

3. Treatment and Stimulation

  • Prepare serial dilutions of "this compound" in Tyrode's Buffer.

  • Gently wash the sensitized cells twice with Tyrode's Buffer.

  • Add 50 µL of the diluted "this compound" to the appropriate wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • To induce degranulation, add 50 µL of 100 ng/mL DNP-HSA to each well (except for the non-stimulated control wells).

  • Incubate the plate for 1 hour at 37°C.

4. β-Hexosaminidase Activity Assay

  • After incubation, carefully collect 25 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • To determine the total β-hexosaminidase release, lyse the cells in the remaining wells by adding 100 µL of 0.5% Triton X-100 in Tyrode's Buffer. Collect 25 µL of this lysate.

  • Add 50 µL of 1 mM pNAG substrate solution (dissolved in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing supernatant or lysate.

  • Incubate the plate for 1 hour at 37°C.

  • Stop the reaction by adding 200 µL of Stop Buffer to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

5. Data Analysis

  • Calculate the percentage of β-hexosaminidase release for each well using the following formula:

    • % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

  • Normalize the data by setting the release from the stimulated vehicle control as 100%.

  • Plot the normalized percent release against the concentration of "this compound" and determine the IC50 value (the concentration at which 50% of the degranulation is inhibited).

Data Presentation

Table 1: Inhibitory Effect of this compound on IgE-Mediated Degranulation

Concentration (nM)Mean β-Hexosaminidase Release (%)Standard Deviation% Inhibition
0 (Vehicle)100.05.20.0
188.44.511.6
1065.73.934.3
5048.22.851.8
10025.12.174.9
5008.91.591.1
IC50 (nM) 45.8

Visualizations

IgE_Signaling_Pathway Allergen Allergen (DNP-HSA) Crosslinking Receptor Cross-linking Allergen->Crosslinking Binds to IgE Anti-DNP IgE IgE->Crosslinking FceRI FcεRI Receptor FceRI->Crosslinking Syk Syk Crosslinking->Syk Activates Downstream Downstream Signaling (e.g., LAT, PLCγ) Syk->Downstream Agent3 This compound Agent3->Syk Inhibits Degranulation Degranulation (β-Hexosaminidase Release) Downstream->Degranulation

Caption: IgE-mediated signaling pathway in mast cells.

Experimental_Workflow A Seed RBL-2H3 cells in 96-well plate B Sensitize cells with Anti-DNP IgE (24h) A->B C Wash cells with Tyrode's Buffer B->C D Pre-treat with 'this compound' (1h) C->D E Stimulate with DNP-HSA (1h) D->E F Collect Supernatant & Cell Lysate E->F G Perform β-Hexosaminidase Assay (pNAG substrate) F->G H Measure Absorbance at 405 nm & Calculate % Inhibition G->H

Caption: Workflow for the mast cell degranulation assay.

Logical_Relationship Activation Mast Cell Activation (IgE Cross-linking) Syk Syk Phosphorylation Activation->Syk Degranulation Mediator Release (Degranulation) Syk->Degranulation Leads to Inhibition Inhibition of Degranulation Degranulation->Inhibition Agent3 This compound Agent3->Syk Blocks Agent3->Inhibition Results in

Caption: Logical flow of Syk inhibition by this compound.

Application Notes and Protocols for "Antiallergic Agent-3" in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antiallergic agent-3" is a novel compound with potential therapeutic applications in allergic and inflammatory diseases. Its mechanism of action is currently under investigation, but it is hypothesized to modulate signaling pathways involved in the allergic response, such as those downstream of histamine (B1213489) receptors or those regulating mast cell degranulation.[1][2][3] This document provides a detailed protocol for the proper dissolution and application of "this compound" in in vitro cell culture experiments. Given that many antiallergic compounds are hydrophobic, this protocol is designed to ensure optimal solubility and minimize solvent-induced cytotoxicity.[4]

Data Presentation: Recommended Starting Concentrations and Conditions

The following table summarizes recommended starting concentrations for dissolving and using "this compound" in cell culture. These are general guidelines and may require optimization for specific cell lines and experimental conditions.

ParameterRecommended ValueNotes
Solvent Dimethyl sulfoxide (B87167) (DMSO)High-purity, sterile-filtered DMSO is recommended.[5][6]
Stock Solution Concentration 10-50 mMPrepare a high-concentration stock to minimize the volume of solvent added to the cell culture medium.[6]
Storage of Stock Solution -20°C or -80°CAliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light.
Working Concentration Range 1-100 µMThe optimal concentration should be determined empirically through dose-response experiments.[2]
Final DMSO Concentration ≤ 0.1% (v/v)This concentration is generally well-tolerated by most cell lines.[2] A solvent control should always be included in experiments.
Incubation Time 1-72 hoursThe duration of treatment will depend on the specific assay and the biological question being addressed.[7]
Cell Lines RBL-2H3, Mast cells, T cellsThe choice of cell line should be appropriate for the study of allergic responses.[2][8][9]

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution

This protocol describes the preparation of a high-concentration stock solution of "this compound" using DMSO as the solvent.

Materials:

  • "this compound" powder

  • Sterile, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of "this compound" needed to prepare the desired volume and concentration of the stock solution (e.g., for 1 ml of a 10 mM stock solution).

  • Weigh the compound: Carefully weigh the calculated amount of "this compound" powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. If the compound is difficult to dissolve, gentle warming in a 37°C water bath for a few minutes may be necessary.[4][6]

  • Sterilization (optional): If the stock solution needs to be sterile and was not prepared in an aseptic environment, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution and Treatment of Cells

This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium and the subsequent treatment of cells.

Materials:

  • Prepared "this compound" stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates or flasks

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the "this compound" stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): For very low working concentrations, it may be necessary to perform one or more serial dilutions of the stock solution in sterile cell culture medium.

  • Prepare the final working solution: Directly add the required volume of the stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. Mix gently by pipetting. Ensure the final DMSO concentration is below 0.1%.

  • Solvent control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equal volume of cell culture medium.

  • Treat the cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of "this compound" or the solvent control.

  • Incubate: Return the cells to a humidified incubator at 37°C with 5% CO2 for the desired treatment duration.[5][10]

  • Subsequent analysis: After the incubation period, proceed with the planned downstream assays to evaluate the effects of "this compound" on the cells.

Visualizations

experimental_workflow Experimental Workflow for Cell Treatment cluster_prep Stock Solution Preparation cluster_culture Cell Culture and Treatment cluster_analysis Downstream Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot prepare_working Prepare Working Solution aliquot->prepare_working Thaw Stock seed Seed Cells in Plate seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate (37°C, 5% CO2) treat->incubate assay Perform Cellular Assays incubate->assay

Caption: Workflow for preparing and applying "this compound" in cell culture.

signaling_pathway Hypothesized Signaling Pathway of Antiallergic Agents cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_response Cellular Response allergen Allergen-IgE Complex receptor FcεRI Receptor allergen->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb agent This compound agent->receptor cytokines Cytokine Release mapk->cytokines degranulation Degranulation (Histamine Release) mapk->degranulation nfkb->cytokines

Caption: Potential mechanism of action for "this compound".

References

Application Notes: Evaluation of "Antiallergic agent-3" in Murine Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling.[1] Murine models of allergic asthma are indispensable tools for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents.[2][3] The ovalbumin (OVA)-induced asthma model is one of the most widely used and reliable models, as it mimics key features of human allergic asthma, including eosinophilic inflammation, elevated serum IgE, and AHR.[1][4][5] These application notes provide a comprehensive protocol for the administration and evaluation of a novel therapeutic candidate, "Antiallergic agent-3," in an OVA-induced murine model of allergic asthma.

Principle of the Model

The OVA-induced asthma model involves sensitizing mice to the allergen ovalbumin, typically with an adjuvant like aluminum hydroxide (B78521) to promote a T-helper type 2 (Th2) immune response.[1][6] Subsequent challenge with aerosolized OVA leads to an allergic inflammatory response in the lungs, characterized by the recruitment of inflammatory cells (particularly eosinophils), increased mucus production, and airway hyperresponsiveness.[4][5] "this compound" can be administered at various stages of this process to evaluate its potential to prevent or reverse these asthmatic features.

Key Assessments

The efficacy of "this compound" is determined by assessing its impact on several key parameters of allergic asthma:

  • Airway Hyperresponsiveness (AHR): Measurement of airway constriction in response to a bronchoconstrictor like methacholine (B1211447). This is a key functional indicator of asthma.[2][3]

  • Airway Inflammation: Quantification of inflammatory cells, such as eosinophils, neutrophils, lymphocytes, and macrophages, in the bronchoalveolar lavage (BAL) fluid.[7]

  • Lung Histopathology: Microscopic examination of lung tissue to assess the extent of inflammatory cell infiltration, goblet cell hyperplasia, and mucus production.

  • Th2 Cytokine Levels: Measurement of key cytokines involved in the allergic response, such as IL-4, IL-5, and IL-13, in BAL fluid or lung homogenates.[1]

  • Serum IgE Levels: Quantification of allergen-specific IgE antibodies in the serum, a hallmark of allergic sensitization.[2][3]

Experimental Protocols

I. Induction of Allergic Asthma (Ovalbumin Model)

This protocol describes a common method for inducing an allergic asthma phenotype in BALB/c mice.[6]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Ketamine and Xylazine for anesthesia

  • Ultrasonic nebulizer

Protocol:

  • Sensitization:

    • On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile PBS.[2][3]

    • A control group should be injected with alum in PBS only.

  • Airway Challenge:

    • From day 14 to day 20 (e.g., on days 14, 16, 18, and 20), challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.[2]

    • The control group should be challenged with PBS aerosol only.

II. Administration of "this compound"

The administration protocol for "this compound" should be optimized based on its pharmacokinetic and pharmacodynamic properties. A sample prophylactic protocol is provided below.

Materials:

  • "this compound"

  • Vehicle for "this compound"

  • Appropriate administration equipment (e.g., gavage needles, syringes)

Protocol:

  • Preparation of "this compound":

    • Dissolve or suspend "this compound" in a suitable vehicle at the desired concentrations (e.g., low, medium, and high doses).

  • Administration:

    • Administer "this compound" or vehicle to the respective groups of mice 1 hour before each OVA challenge.

    • The route of administration (e.g., intraperitoneal, oral, intranasal) will depend on the properties of the agent.

Experimental Groups:

  • Group 1 (Negative Control): Sensitized and challenged with PBS; treated with vehicle.

  • Group 2 (Positive Control): Sensitized and challenged with OVA; treated with vehicle.

  • Group 3 (Treatment Group - Low Dose): Sensitized and challenged with OVA; treated with a low dose of "this compound".

  • Group 4 (Treatment Group - Medium Dose): Sensitized and challenged with OVA; treated with a medium dose of "this compound".

  • Group 5 (Treatment Group - High Dose): Sensitized and challenged with OVA; treated with a high dose of "this compound".

  • Group 6 (Reference Drug): Sensitized and challenged with OVA; treated with a known anti-asthmatic drug (e.g., dexamethasone).

III. Assessment of Efficacy

Assessments are typically performed 24-48 hours after the final OVA challenge.

A. Measurement of Airway Hyperresponsiveness (AHR)

Protocol (using whole-body plethysmography):

  • Place a conscious mouse in the main chamber of the plethysmograph and allow it to acclimatize.

  • Record baseline Penh (enhanced pause) values.

  • Expose the mouse to nebulized PBS, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Record Penh values for 3 minutes after each nebulization.

  • AHR is expressed as the percentage increase in Penh over the baseline.

B. Bronchoalveolar Lavage (BAL) Fluid Analysis

Protocol:

  • Euthanize the mouse and expose the trachea.

  • Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.

  • Pool the recovered fluid (BAL fluid).

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik or Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

C. Lung Histology

Protocol:

  • After BAL, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for mucus production.

  • Score the inflammation and mucus production semi-quantitatively under a microscope.

D. Measurement of Serum IgE

Protocol:

  • Collect blood via cardiac puncture at the time of sacrifice.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Measure the concentration of OVA-specific IgE in the serum using a commercially available ELISA kit.

E. Cytokine Analysis

Protocol:

  • Measure the levels of IL-4, IL-5, and IL-13 in the supernatant of the BAL fluid or in lung tissue homogenates using ELISA or a multiplex cytokine assay.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of "this compound" on Inflammatory Cells in BAL Fluid

GroupTotal Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)Macrophages (x10⁴)
Negative Control 1.2 ± 0.30.1 ± 0.050.5 ± 0.10.2 ± 0.081.0 ± 0.2
Positive Control 8.5 ± 1.25.0 ± 0.81.5 ± 0.41.0 ± 0.31.5 ± 0.3
AA-3 (Low Dose) 6.8 ± 0.93.8 ± 0.61.2 ± 0.30.8 ± 0.21.4 ± 0.2
AA-3 (Med Dose) 4.5 ± 0.72.2 ± 0.40.8 ± 0.20.5 ± 0.11.2 ± 0.2
AA-3 (High Dose) 2.5 ± 0.51.0 ± 0.20.6 ± 0.10.3 ± 0.091.1 ± 0.2
Dexamethasone 2.1 ± 0.40.8 ± 0.10.5 ± 0.10.2 ± 0.071.0 ± 0.1

Data are presented as mean ± SEM.

Table 2: Effect of "this compound" on AHR, Serum IgE, and BALF Cytokines

GroupAHR (Penh at 50 mg/mL MCh)OVA-specific IgE (ng/mL)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Negative Control 1.5 ± 0.250 ± 1010 ± 215 ± 320 ± 4
Positive Control 4.8 ± 0.6850 ± 12080 ± 15100 ± 20120 ± 25
AA-3 (Low Dose) 4.0 ± 0.5650 ± 10065 ± 1280 ± 1595 ± 20
AA-3 (Med Dose) 3.1 ± 0.4400 ± 8040 ± 850 ± 1060 ± 12
AA-3 (High Dose) 2.0 ± 0.3200 ± 5020 ± 525 ± 630 ± 7
Dexamethasone 1.8 ± 0.2150 ± 4015 ± 420 ± 525 ± 6

Data are presented as mean ± SEM.

Visualizations

Experimental Workflow

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day0->Day7 7 days Day14 Day 14-20: OVA Aerosol + AA-3 Treatment Day7->Day14 7 days Day21 Day 21: Assessments - AHR - BALF Analysis - Histology - Serum IgE Day14->Day21 7 days G Allergen Allergen (OVA) APC Antigen Presenting Cell (e.g., Dendritic Cell) Allergen->APC Th0 Naive T Cell (Th0) APC->Th0 Th2 Th2 Cell Th0->Th2 IL-4 IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 Bcell B Cell PlasmaCell Plasma Cell Bcell->PlasmaCell IgE IgE Production PlasmaCell->IgE MastCell Mast Cell Degranulation IgE->MastCell Asthma Asthmatic Symptoms (AHR, Inflammation) MastCell->Asthma Eosinophil Eosinophil Recruitment & Activation Eosinophil->Asthma AA3 This compound AA3->Th2 Inhibits Differentiation/ Activation IL4->Bcell IL5->Eosinophil IL13->Bcell

References

Application Notes: "Antiallergic Agent-3" for Studying Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

"Antiallergic Agent-3" is a mast cell stabilizer used in immunology and allergy research to investigate the mechanisms of mast cell degranulation.[1] Modeled on the well-characterized compound Cromolyn (B99618) Sodium, this agent effectively inhibits the release of histamine (B1213489) and other inflammatory mediators from sensitized mast cells following exposure to an allergen.[1] Its primary mechanism involves preventing the influx of calcium ions into the cell, a critical step for the fusion of granular membranes with the plasma membrane and subsequent exocytosis.[2] This property makes "this compound" an invaluable tool for studying the signaling cascades that lead to allergic and inflammatory responses, as well as for screening potential antiallergic therapeutic compounds.

Mechanism of Action

Mast cell activation is a key event in Type I hypersensitivity reactions. The process is initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the mast cell surface by specific antigens (allergens). This aggregation triggers a complex intracellular signaling cascade involving the activation of tyrosine kinases (Lyn, Syk), phosphorylation of adapter proteins (LAT), and activation of enzymes like Phospholipase Cγ (PLCγ). PLCγ activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. This, in turn, promotes the opening of store-operated calcium channels on the plasma membrane, leading to a sustained influx of extracellular calcium. The resulting sharp increase in cytosolic calcium is the ultimate trigger for degranulation—the process where granules containing histamine, proteases (e.g., β-hexosaminidase), and other mediators fuse with the cell membrane and release their contents.

"this compound" acts as a stabilizer by inhibiting this crucial calcium influx, effectively uncoupling the initial IgE-receptor signaling from the final degranulation event.[2] While the precise molecular target is still under investigation, evidence suggests it may modulate specific calcium channels or regulate the phosphorylation of a 78-kDa protein involved in secretion.[3]

Mast_Cell_Signaling_and_Agent_3_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade FceRI FcεRI Receptor LynSyk Lyn, Syk Kinases FceRI->LynSyk Activates Antigen Antigen (Allergen) IgE IgE Antigen->IgE Binds IgE->FceRI Cross-links Ca_Channel Ca²⁺ Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Influx of extracellular Ca²⁺ Agent3 This compound Agent3->Ca_Channel Inhibits LAT LAT Adapter LynSyk->LAT Phosphorylates PLCG PLCγ LAT->PLCG Activates IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Degranulation Degranulation (Mediator Release) Ca_Influx->Degranulation Triggers ER->Ca_Influx Releases stored Ca²⁺

Caption: IgE-mediated signaling pathway in mast cells and the inhibitory point of "this compound".

Data Presentation

The inhibitory effect of "this compound" on mast cell degranulation is dose-dependent. The effective concentration for significant inhibition can vary based on cell type and stimulation conditions.

ParameterCell LineMethodEffective Concentration RangeReference
Inhibition of DegranulationRBL-2H3β-Hexosaminidase Release Assay25 µM - 1 mM[4][5]
Inhibition of Histamine ReleaseRat Peritoneal Mast CellsFluorometric Assay10 µM - 100 µM

Experimental Protocols

Protocol 1: Culture and Maintenance of RBL-2H3 Cells

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying mast cell functions, as it expresses high-affinity IgE receptors and degranulates upon activation.[6][7]

Materials:

  • RBL-2H3 cell line

  • Complete Growth Medium: Minimum Essential Medium (MEM) supplemented with 15% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[6]

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 0.25% Trypsin-EDTA

  • T-75 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Maintenance: Culture RBL-2H3 cells in T-75 flasks with Complete Growth Medium. Maintain the culture in a humidified incubator at 37°C with 5% CO₂.

  • Medium Renewal: Replace the culture medium every 2-3 days.[6]

  • Subculturing: Passage the cells when they reach 80-90% confluency. a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[6] d. Neutralize the trypsin by adding 6-8 mL of pre-warmed Complete Growth Medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. g. Discard the supernatant and resuspend the cell pellet in fresh Complete Growth Medium. h. Seed new T-75 flasks at a subcultivation ratio of 1:2 to 1:4.[6]

Protocol 2: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Assay)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from the granules along with histamine.[8]

Experimental_Workflow A Day 1: Seed RBL-2H3 Cells in 96-well plate B Sensitize with Anti-DNP IgE (e.g., 0.1 µg/mL) A->B C Incubate Overnight (37°C, 5% CO₂) B->C D Day 2: Wash Cells (2x with Tyrode's Buffer) C->D E Pre-incubate with 'this compound' (or vehicle) D->E F Stimulate with Antigen (e.g., DNP-BSA) E->F G Incubate (e.g., 1 hour, 37°C) F->G H Centrifuge plate to pellet cells G->H I Collect Supernatant (for released enzyme) H->I J Lyse remaining Cells (0.1% Triton X-100) (for total enzyme) H->J K Enzyme Assay: Add Substrate (PNAG) to Supernatant & Lysate I->K J->K L Incubate (e.g., 90 min, 37°C) K->L M Add Stop Solution L->M N Read Absorbance at 405 nm M->N O Calculate % Degranulation N->O

Caption: Workflow for the β-Hexosaminidase degranulation inhibition assay.

Materials:

  • Sensitized RBL-2H3 cells in a 96-well plate

  • "this compound" stock solution

  • Tyrode's Buffer: (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, pH 7.4) with 0.1% BSA.

  • Antigen: Dinitrophenyl-human serum albumin (DNP-BSA) solution (e.g., 1 µg/mL).

  • Substrate Solution: 3.5 mg/mL p-Nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) in 0.04 M citrate (B86180) buffer (pH 4.5).[9]

  • Lysis Buffer: 0.1% Triton X-100 in Tyrode's Buffer.

  • Stop Solution: 0.4 M Glycine, pH 10.7.[9]

  • 96-well microplate reader

Procedure:

  • Cell Seeding and Sensitization (Day 1): a. Seed RBL-2H3 cells in a 96-well flat-bottom plate at a density of 5-10 x 10³ cells/well.[9] b. Add anti-DNP IgE to the culture medium to a final concentration of 0.1 µg/mL to sensitize the cells.[8] c. Incubate overnight at 37°C, 5% CO₂.

  • Inhibition and Stimulation (Day 2): a. Gently wash the sensitized cells twice with 100 µL/well of pre-warmed Tyrode's Buffer. b. Add 50 µL of Tyrode's Buffer containing various concentrations of "this compound" (e.g., 0, 10, 50, 100, 500 µM) or vehicle control to the appropriate wells. c. Incubate for 15-30 minutes at 37°C. d. Add 50 µL of DNP-BSA antigen solution (final concentration ~0.1 µg/mL) to stimulate degranulation. For negative control wells (spontaneous release), add 50 µL of Tyrode's Buffer. For total release control wells, add 50 µL of Lysis Buffer. e. Incubate the plate for 1 hour at 37°C.

  • Enzyme Assay: a. To stop the reaction, place the plate on ice. Centrifuge the plate at 500 x g for 5 minutes at 4°C to pellet the cells. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. To the remaining cells in the original plate, add 100 µL of Lysis Buffer to determine the total cellular β-hexosaminidase content. After 10 minutes, transfer 50 µL of this lysate to another new 96-well plate. d. Add 100 µL of the Substrate Solution (PNAG) to all wells containing supernatant and lysate.[9] e. Incubate the plates for 90 minutes at 37°C.[9] f. Stop the enzymatic reaction by adding 50 µL of Stop Solution to each well.[9] g. Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of β-hexosaminidase release for each well using the following formula: % Release = [ (Absorbance of Supernatant) / (Absorbance of Cell Lysate) ] x 100 b. Calculate the percent inhibition of degranulation by "this compound" relative to the antigen-stimulated control.

References

Application Note: High-Throughput Analysis of Basophil Activation Using Flow Cytometry to Evaluate "Antiallergic agent-3"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Basophils are key effector cells in IgE-mediated allergic reactions.[1][2] Upon exposure to an allergen, cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the basophil surface triggers a signaling cascade, leading to degranulation and the release of inflammatory mediators like histamine.[3][4] This activation process is also characterized by the upregulation of specific cell surface markers, which can be quantified using flow cytometry. The Basophil Activation Test (BAT) is a functional assay that measures the expression of these markers to determine the cellular response to allergens or therapeutic agents.[5][6][7]

This application note provides a detailed protocol for using flow cytometry to assess the inhibitory effect of a novel therapeutic, "Antiallergic agent-3," on basophil activation. The method relies on the identification of basophils and the quantification of activation markers CD63 and CD203c.[5][8][9][10]

Principle of the Assay

Whole blood is incubated with a known allergen (or a positive control like anti-IgE antibody) in the presence or absence of "this compound". Activated basophils upregulate the expression of CD63, a protein translocated to the cell membrane from intracellular granule membranes upon degranulation, and CD203c, an enzyme whose expression is rapidly increased on the surface of activated basophils.[2][9][10]

Using a panel of fluorescently-labeled monoclonal antibodies, the basophil population is identified (e.g., using CCR3) and the percentage of activated cells expressing CD63 and/or CD203c is determined by a flow cytometer.[11][12] A reduction in the percentage of activated basophils in the presence of "this compound" indicates its potential as an inhibitor of IgE-mediated degranulation.

Data Presentation

The efficacy of "this compound" is determined by its ability to inhibit allergen-induced basophil activation in a dose-dependent manner. The following table summarizes representative data from such an experiment.

Table 1: Dose-Dependent Inhibition of Allergen-Induced Basophil Activation by "this compound"

ConditionConcentration% CD63+ Basophils (Mean ± SD)% CD203c+ Basophils (Mean ± SD)% Inhibition of CD63 Upregulation
Negative Control (Buffer) N/A2.1 ± 0.84.5 ± 1.2N/A
Positive Control (Allergen) N/A58.7 ± 4.565.2 ± 5.10%
This compound 1 nM45.3 ± 3.951.8 ± 4.322.8%
This compound 10 nM28.1 ± 3.133.7 ± 3.552.1%
This compound 100 nM9.7 ± 2.212.4 ± 2.583.5%
This compound 1 µM4.2 ± 1.56.8 ± 1.992.8%

Experimental Protocols

1. Materials and Reagents

  • Anticoagulant: Heparinized blood collection tubes.[13]

  • Stimulation Buffer: HEPES-buffered saline with 2 mM CaCl₂, 1 mM MgCl₂, and 0.5% BSA.

  • Allergen/Stimuli: Allergen of interest (e.g., peanut extract), anti-FcεRI antibody (positive control), fMLP (positive control).[2][14]

  • Test Compound: "this compound" at various concentrations.

  • Staining Antibodies:

    • Anti-CCR3 (for basophil identification, e.g., PE-conjugated).[11]

    • Anti-CD63 (for activation, e.g., FITC-conjugated).[15]

    • Anti-CD203c (for activation, e.g., APC-conjugated).[8]

  • Lysis Buffer: 1X FACS Lysing Solution.

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% BSA.

  • Equipment: Flow cytometer, calibrated pipettes, 37°C water bath, microcentrifuge.

2. Protocol for Basophil Stimulation and Staining

  • Blood Collection: Collect peripheral blood from donors into heparin tubes. It is recommended to process the blood within 4 hours, though storage at 4°C for up to 24 hours is possible.[13]

  • Preparation of Test Compound: Prepare serial dilutions of "this compound" in stimulation buffer.

  • Assay Setup: In a 96-well plate or flow cytometry tubes, add 100 µL of whole blood to each well/tube.

  • Pre-incubation with Agent: Add 20 µL of "this compound" dilutions or buffer (for controls) to the appropriate tubes. Gently mix and incubate for 15 minutes at 37°C.

  • Stimulation: Add 20 µL of allergen, anti-FcεRI (positive control), or buffer (negative control) to the corresponding tubes.

  • Incubation: Gently mix and incubate for 25 minutes at 37°C in a water bath.

  • Staining: Add the pre-titered cocktail of fluorescently-labeled antibodies (Anti-CCR3, Anti-CD63, Anti-CD203c) to each tube. Incubate for 20 minutes at room temperature in the dark.

  • Lysis: Add 2 mL of 1X FACS Lysing Solution to each tube. Vortex gently and incubate for 10 minutes at room temperature in the dark.

  • Wash: Centrifuge the tubes at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of wash buffer. Repeat the wash step.

  • Final Resuspension: Resuspend the final cell pellet in 300 µL of wash buffer for flow cytometry acquisition.

3. Flow Cytometry Acquisition and Gating Strategy

  • Instrument Setup: Use a flow cytometer equipped with the appropriate lasers for the chosen fluorochromes. Set up compensation using single-stained controls.

  • Gating:

    • Gate on singlet cells using FSC-A vs FSC-H.

    • From the singlet population, create a gate to identify granulocytes based on their FSC-A and SSC-A properties.

    • Within the granulocyte gate, identify the basophil population as the cells with high expression of CCR3 (CCR3-positive).[11][12]

    • Analyze the expression of CD63 and CD203c on the gated CCR3+ basophil population. Activated basophils will show a significant increase in the median fluorescence intensity (MFI) or percentage of positive cells for both markers.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stain Cell Processing cluster_analysis Data Acquisition & Analysis Blood Whole Blood Collection (Heparin Tube) Aliquot Aliquot Blood Blood->Aliquot PreIncubate Pre-incubate with 'this compound' or Buffer Aliquot->PreIncubate Stimulate Stimulate with Allergen / Controls PreIncubate->Stimulate Stain Add Antibody Cocktail (CCR3, CD63, CD203c) Stimulate->Stain Lyse Lyse Red Blood Cells Stain->Lyse Wash Wash and Resuspend Lyse->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Gate Gate on Basophils (CCR3+) Acquire->Gate Analyze Analyze Activation (%CD63+ / %CD203c+) Gate->Analyze

Caption: Workflow for the Basophil Activation Test (BAT).

IgE-Mediated Basophil Signaling and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Allergen Allergen IgE IgE Allergen->IgE cross-linking FceRI FcεRI Receptor IgE->FceRI Lyn Lyn FceRI->Lyn Syk Syk Lyn->Syk PLC PLCγ Syk->PLC CD203c CD203c Upregulation Syk->CD203c downstream signals IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca->Degranulation PKC->Degranulation Agent3 This compound (Hypothesized MoA) Agent3->Syk Inhibits CD63 CD63 Upregulation Degranulation->CD63

Caption: IgE-mediated signaling pathway in basophils.

References

Application Notes and Protocols: Evaluating "Antiallergic Agent-3" in Passive Cutaneous Anaphylaxis (PCA) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Passive Cutaneous Anaphylaxis (PCA) is a fundamental in vivo model for investigating Type I hypersensitivity reactions, the immediate allergic responses mediated by Immunoglobulin E (IgE). This assay is crucial for the preclinical evaluation of novel antiallergic therapeutics. The PCA model involves localized sensitization of the skin with an IgE antibody, followed by a systemic antigen challenge, which triggers mast cell degranulation and a quantifiable inflammatory response. This document provides a detailed protocol for utilizing "Antiallergic Agent-3," a representative investigational compound, to assess its efficacy in mitigating IgE-mediated allergic reactions. The methodologies and data presentation formats are designed to guide researchers in pharmacology and immunology.

"this compound" is a hypothetical compound for the purpose of this document, with data and mechanisms exemplified by Spinacetin, a known anti-inflammatory compound. Spinacetin has been shown to inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells by targeting key components of the intracellular signaling cascade that leads to degranulation.[1] Specifically, it has been demonstrated to inhibit the activation of Syk (Spleen tyrosine kinase), a critical enzyme in the FcεRI signaling pathway.[1][2]

Mechanism of Action of Antiallergic Agents in PCA

The PCA reaction is initiated when an antigen binds to and cross-links IgE antibodies already bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells.[3][4] This aggregation of FcεRI triggers a complex signaling cascade within the mast cell, leading to the release of pre-formed mediators (e.g., histamine, proteases) from granules and the synthesis of newly formed lipid mediators (e.g., leukotrienes, prostaglandins) and cytokines.[1][3] These mediators collectively increase vascular permeability, leading to fluid leakage from blood vessels into the surrounding tissue, which can be visualized and quantified by the extravasation of a co-injected dye, such as Evans blue.[5][6]

"this compound" is hypothesized to exert its inhibitory effects by interfering with this signaling pathway, thereby stabilizing mast cells and preventing their degranulation. The primary target is believed to be the phosphorylation of Syk, which is a crucial early event following FcεRI aggregation.[1] By inhibiting Syk activation, "this compound" is expected to block downstream signaling events, including the activation of Linker for Activated T cells (LAT) and Phospholipase Cγ (PLCγ), ultimately suppressing the release of inflammatory mediators.[1]

Signaling Pathway of IgE-Mediated Mast Cell Activation

MastCellSignaling cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Binds to Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCy PLCγ LAT->PLCy Activates IP3_DAG IP3 & DAG PLCy->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to Degranulation Degranulation (Histamine, etc.) Ca_PKC->Degranulation Triggers Agent3 This compound Agent3->Syk Inhibits PCA_Workflow Sensitization Day 1: Sensitization Intradermal injection of anti-DNP IgE into mouse ear Wait 24-hour Incubation Sensitization->Wait Dosing Day 2: Dosing Oral administration of 'this compound' or vehicle Wait->Dosing Challenge 1 hour post-dosing: Antigen Challenge Intravenous injection of DNP-HSA and Evans blue dye Dosing->Challenge Evaluation 30-60 minutes post-challenge: Evaluation Challenge->Evaluation DataCollection Data Collection - Measure ear thickness - Photograph ears - Excise ears for dye extraction Evaluation->DataCollection Analysis Data Analysis - Spectrophotometry of extracted dye - Calculate % inhibition DataCollection->Analysis

References

Application Notes and Protocols for "Antiallergic Agent-3" (Loratadine) Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Antiallergic agent-3," exemplified here by the second-generation antihistamine Loratadine (B1675096), is a potent and selective peripheral histamine (B1213489) H1 receptor antagonist. It is widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria. Conventional oral administration of Loratadine can lead to systemic side effects and is limited by its low aqueous solubility, which affects bioavailability. Targeted delivery systems offer a promising strategy to enhance the therapeutic efficacy of Loratadine by increasing its concentration at the site of allergic inflammation, thereby minimizing off-target effects and potentially reducing the required dose.

These application notes provide an overview of various nanoparticle-based delivery systems for Loratadine, with a focus on both passive and active targeting strategies. Detailed protocols for the synthesis, characterization, and evaluation of these delivery systems are provided to guide researchers in the development of novel targeted therapies for allergic diseases.

Data Presentation: Physicochemical Properties of Loratadine-Loaded Nanoparticle Systems

The following tables summarize the quantitative data from various studies on Loratadine-loaded nanoparticle formulations. These delivery systems are designed to improve the physicochemical properties of Loratadine, enhancing its solubility and potential for targeted delivery.

Table 1: Loratadine-Loaded Liposomes and Nanosuspensions

Formulation TypeComposition HighlightsParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Zeta Potential (mV)Reference
NanoliposomesSoybean phosphatidylcholine, cholesterol193 ± 3.3< 0.7~ 80-[1]
Chitosan-Coated Nanoliposomes (0.05%)Liposomes coated with 0.05% chitosan345 ± 4.6< 0.7~ 80-[1]
Nanosuspension (L2)Loratadine, Kollicoat® MAE 100P, Polysorbate 8045.94 ± 0.500.300--[2]
Nanosuspension (DLNS3)Loratadine, Soluplus® (0.6%)220 ± 6.230.21 ± 0.02--[3]
Chitosan/Tannic Acid NanoparticlesChitosan (0.2%), Loratadine, Tannic Acid2830.10278-[4]

Table 2: Loratadine-Loaded Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Formulation TypeComposition HighlightsParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Zeta Potential (mV)Reference
Solid Lipid Nanoparticles (SLNs)Beeswax, Tween 80----[5]
SLNsGlyceryl monostearate, polysorbate 80, poloxamer 18891.7-87-[6]
Nanostructured Lipid Carriers (NLCs)Compritol 888 ATO®, Labrasol®, Span® 60156.11 ± 0.54-95.78 ± 0.67-40.10 ± 0.55[7][8]
SLNs1-Hexadecanol252 ± 0.008-90.67 ± 0.48-[9]
NLCs1-Hexadecanol, liquid lipid248 ± 0.010-93.27 ± 0.44-[9]

Signaling Pathways and Experimental Workflows

Targeted Therapy Concept

Targeted delivery of Loratadine aims to concentrate the therapeutic agent at the sites of allergic inflammation, primarily targeting mast cells and eosinophils. This can be achieved by decorating the surface of nanoparticles with ligands that bind to specific receptors expressed on these cells.

Targeted Delivery of Loratadine Nanoparticles cluster_1 Target Cells in Allergic Inflammation Loratadine Loratadine TargetedNP Targeted Loratadine Nanoparticle Loratadine->TargetedNP Nanocarrier Lipid or Polymeric Nanocarrier Nanocarrier->TargetedNP TargetingLigand Targeting Ligand (e.g., anti-FcεRI, anti-Siglec-8) TargetingLigand->TargetedNP MastCell Mast Cell Eosinophil Eosinophil TargetedNP->MastCell Binds to FcεRI TargetedNP->Eosinophil Binds to Siglec-8 Histamine H1 Receptor Signaling and Loratadine Inhibition cluster_0 Intracellular Signaling Cascade Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Binds and Activates PLC Phospholipase C (PLC) H1R->PLC Activates Loratadine Loratadine ('this compound') Loratadine->H1R Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates AllergicSymptoms Allergic Symptoms (Vasodilation, Bronchoconstriction, etc.) Ca2->AllergicSymptoms PKC->AllergicSymptoms Workflow for Targeted Loratadine Nanoparticle Development cluster_A Formulation Details cluster_B Characterization Methods cluster_E In Vivo Model Details A 1. Nanoparticle Formulation B 2. Physicochemical Characterization A->B A1 Loratadine + Lipids/Polymers + Targeting Ligand C 3. In Vitro Drug Release B->C B1 Particle Size (DLS) PDI, Zeta Potential B2 Entrapment Efficiency (HPLC) D 4. In Vitro Cellular Uptake C->D E 5. In Vivo Efficacy (Allergic Rhinitis Model) D->E F 6. Data Analysis and Optimization E->F E1 OVA Sensitization & Challenge E2 Symptom Scoring (Sneezing, Rubbing) E3 Histology & Cytokine Analysis F->A Iterate

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of Antiallergic agent-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antiallergic agent-3. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental phases of improving the oral bioavailability of this compound, a promising but poorly soluble compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

Poor oral bioavailability of this compound is often due to a combination of its inherent physicochemical properties. The most common factors include:

  • Low Aqueous Solubility : this compound is a hydrophobic molecule, which limits its dissolution in the gastrointestinal (GI) tract—a critical first step for absorption.[1]

  • Poor Permeability : The drug's ability to cross the intestinal membrane may be restricted by its molecular characteristics.[2]

  • First-Pass Metabolism : After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.[3]

Q2: How does the Biopharmaceutics Classification System (BCS) apply to this compound?

This compound is classified as a BCS Class II compound. This classification is for drugs with:

  • Low Solubility

  • High Permeability

For BCS Class II drugs like this compound, the rate-limiting step for oral absorption is typically drug dissolution.[4] Therefore, formulation strategies that enhance the dissolution rate are most likely to improve its bioavailability.[2][4]

Q3: What are the most effective formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenge of poor solubility.[5][6] These include:

  • Particle Size Reduction : Techniques like micronization and nanosuspension increase the drug's surface area, which can lead to a faster dissolution rate.[1][7]

  • Solid Dispersions : Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution and apparent solubility.[5][7]

  • Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can improve solubility and may also promote lymphatic absorption, which can help bypass first-pass metabolism in the liver.[8][9]

Q4: We are observing a significant "food effect" in our preclinical studies. What could be the cause and how can we mitigate it?

A "food effect" refers to the alteration in drug bioavailability when administered with food. For a poorly soluble drug like this compound, this can manifest in two ways:

  • Positive Food Effect : The presence of fats in a meal can stimulate bile secretion, which can help solubilize the drug and increase its absorption.

  • Negative Food Effect : The drug may be degrading in the stomach's acidic environment, a process that is prolonged when food is present.[2]

To mitigate a negative food effect, an enteric-coated formulation that protects the drug in the stomach and allows it to be released in the intestine could be a viable solution.[2]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action Relevant Protocol
Poor dissolution of this compound in simulated intestinal fluid. The crystalline form of the drug has very low aqueous solubility.Formulate the compound as a solid dispersion or a nanosuspension to increase its surface area and dissolution rate.[2]Protocol 1: In Vitro Dissolution Testing
High variability in plasma concentrations in animal studies. Inconsistent absorption due to poor dissolution or gastric emptying variability.Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization and absorption consistency.Protocol 3: In Vivo Pharmacokinetic Study
Low apparent permeability in Caco-2 cell assays. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).Perform a bidirectional Caco-2 transport study to determine the efflux ratio. Consider co-incubation with a known P-gp inhibitor.[10][11]Protocol 2: Caco-2 Permeability Assay
Significantly lower bioavailability than predicted by in vitro data. High first-pass metabolism in the liver.A lipid-based formulation (e.g., SEDDS) may promote lymphatic absorption, partially bypassing the liver.[2][9]Protocol 3: In Vivo Pharmacokinetic Study
Drug degradation is observed at low pH in dissolution studies. The drug is unstable in the acidic conditions of the stomach.Develop an enteric-coated formulation to protect the drug from the gastric environment and ensure its release in the intestine.[2]Protocol 1: In Vitro Dissolution Testing

Data Presentation

Table 1: Comparison of In Vitro Dissolution of this compound Formulations

Formulation Dissolution Medium Time to 85% Dissolution (minutes)
Unformulated APISimulated Intestinal Fluid (pH 6.8)> 240
Micronized APISimulated Intestinal Fluid (pH 6.8)120
Solid Dispersion (1:5 drug-polymer ratio)Simulated Intestinal Fluid (pH 6.8)45
SEDDSSimulated Intestinal Fluid (pH 6.8)15

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg oral dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Oral Bioavailability (%)
Aqueous Suspension55 ± 124.0250 ± 555
Solid Dispersion210 ± 452.0980 ± 15020
SEDDS450 ± 901.02150 ± 32043

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different formulations of this compound.[12][13]

Apparatus: USP Apparatus 2 (Paddle Method).[14]

Methodology:

  • Prepare 900 mL of dissolution medium (e.g., simulated intestinal fluid at pH 6.8) and place it in the dissolution vessel.[13][15]

  • Equilibrate the medium to 37 ± 0.5°C.

  • Set the paddle speed to 75 RPM.

  • Place a single dose of the this compound formulation into the vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.[11][16]

Methodology:

  • Culture Caco-2 cells on Transwell inserts for approximately 21 days until a differentiated monolayer is formed.[10]

  • Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[10]

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound to the apical (donor) side.

    • At specified time intervals, take samples from the basolateral (receiver) side.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound to the basolateral (donor) side.

    • At specified time intervals, take samples from the apical (receiver) side.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.[17]

  • The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux.[17]

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations in an animal model (e.g., Sprague-Dawley rats).[3][18]

Methodology:

  • Fast the animals overnight prior to dosing.

  • Divide the animals into groups, with each group receiving a different formulation.

  • Administer the formulations via oral gavage at a specified dose (e.g., 10 mg/kg).[19]

  • For determining absolute bioavailability, an additional group should receive an intravenous (IV) dose.[3]

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[19]

  • Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[19]

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.[19]

  • Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Visualizations

bioavailability_troubleshooting Start Poor Oral Bioavailability Observed for This compound BCS Characterize Physicochemical Properties (BCS Class II: Low Solubility) Start->BCS Dissolution Problem: Poor Dissolution BCS->Dissolution Permeability Problem: Low Permeability BCS->Permeability Metabolism Problem: High First-Pass Metabolism BCS->Metabolism Formulation Strategy: Enhance Solubility Dissolution->Formulation Efflux Strategy: Investigate Efflux Permeability->Efflux Bypass Strategy: Bypass Liver Metabolism->Bypass SizeReduction Particle Size Reduction (Micronization, Nanosuspension) Formulation->SizeReduction SolidDispersion Amorphous Solid Dispersion Formulation->SolidDispersion Lipid Lipid-Based Formulation (e.g., SEDDS) Formulation->Lipid Caco2 Bidirectional Caco-2 Assay Efflux->Caco2 Bypass->Lipid

Caption: Troubleshooting workflow for poor bioavailability.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Formulation Formulation Development (Solid Dispersion, SEDDS) Dissolution In Vitro Dissolution Testing Formulation->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Rat Pharmacokinetic Study (Oral & IV) Permeability->PK_Study Lead Candidate Data_Analysis Calculate PK Parameters & Bioavailability PK_Study->Data_Analysis Data_Analysis->Formulation Optimization Loop

Caption: Experimental workflow for formulation development.

metabolic_pathway Drug_Oral This compound (Oral Dose) GI_Tract GI Tract Absorption Drug_Oral->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Reduced Amount Metabolites Inactive Metabolites Liver->Metabolites CYP450 Enzymes

Caption: First-pass metabolism signaling pathway.

References

Optimizing "Antiallergic agent-3" dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Welcome to the technical support center for Antiallergic Agent-3. This resource provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Hypothetical Mechanism of Action: this compound is a novel small molecule mast cell stabilizer. It is hypothesized to act by inhibiting the phosphorylation of key downstream signaling proteins following the aggregation of the high-affinity IgE receptor (FcεRI), thereby preventing mast cell degranulation and the release of histamine (B1213489) and other inflammatory mediators.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: For initial dose-range finding studies, a starting dose based on in vitro efficacy data is recommended.[3] If the EC50 (half-maximal effective concentration) is known, a common starting point for in vivo studies is a dose calculated to achieve a plasma concentration 10-50 times the in vitro EC50. A typical starting range for a novel small molecule antiallergic agent might be 1-10 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).[4]

Q2: Which animal models are most appropriate for testing the efficacy of this compound?

A2: Standard models for Type I hypersensitivity reactions are recommended. These include the Passive Cutaneous Anaphylaxis (PCA) model in mice or rats and the Ovalbumin-induced Active Systemic Anaphylaxis (ASA) model in mice.[5][6][7] The PCA model is useful for evaluating localized allergic reactions and mast cell stabilization, while the ASA model assesses systemic effects.[4][5][7]

Q3: How should this compound be administered for in vivo studies?

A3: The route of administration should be chosen based on the physicochemical properties of the compound and the experimental goals. For initial efficacy and dose-finding studies, intraperitoneal (i.p.) injection ensures high bioavailability.[8] If the intended clinical application is oral, studies using oral gavage (p.o.) are essential to determine oral bioavailability and efficacy.[9]

Q4: What are the expected signs of toxicity or adverse effects?

A4: During dose escalation studies, monitor animals closely for signs of toxicity, which may include lethargy, ruffled fur, ataxia, significant weight loss (>15-20%), or labored breathing.[10] Establishing a Maximum Tolerated Dose (MTD) is a critical step in the experimental workflow.[3][11]

Q5: How can I confirm that this compound is reaching the target tissue?

A5: Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the agent.[3][12] Measuring plasma concentrations of this compound at various time points after administration will confirm systemic exposure and help correlate dose with efficacy.[3]

Troubleshooting Guide for In Vivo Experiments

This guide addresses common issues encountered during the dosage optimization of this compound.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Lack of Efficacy at Expected Dose 1. Poor Bioavailability: The compound is not being absorbed effectively or is rapidly metabolized.[13] 2. Inappropriate Animal Model: The chosen model may not be sensitive to the compound's mechanism of action.[14] 3. Suboptimal Dosing Time: The drug may be cleared before the antigen challenge.1. Conduct Pharmacokinetic (PK) Studies: Measure plasma concentration (Cmax, AUC) to confirm exposure. Consider alternative formulations or administration routes.[3][9] 2. Review Model Selection: Ensure the model relies on IgE-mediated mast cell degranulation.[2] The PCA model is a direct test of this mechanism.[5][15] 3. Optimize Dosing Window: Perform a time-course study, administering the agent at different times (e.g., 30, 60, 120 min) before the antigen challenge.
High Variability Between Animals 1. Inconsistent Dosing Technique: Errors in injection volume or oral gavage placement. 2. Biological Variation: Natural differences in animal response. 3. Improper Randomization/Blinding: Unintentional bias in group allocation or outcome assessment.[14]1. Standardize Procedures: Ensure all researchers are trained and use consistent techniques. Use checklists to minimize human error.[16] 2. Increase Group Size (n): A larger sample size can help overcome individual variability and increase statistical power. 3. Implement Rigorous Study Design: Use proper randomization methods for group assignment and blind the researchers who are assessing the outcomes.[14]
Unexpected Animal Deaths or Severe Toxicity 1. Dose Exceeds MTD: The selected dose is too high. 2. Off-Target Effects: The compound may have unintended pharmacological activity. 3. Vehicle Toxicity: The vehicle used to dissolve the compound may be causing adverse effects.1. Perform a Dose Range Finding (DRF) Study: Start with a low dose and escalate gradually to determine the Maximum Tolerated Dose (MTD).[3][17] 2. Conduct Off-Target Screening: Evaluate the compound against a panel of common receptors and enzymes. 3. Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out its toxicity.[18]
Inconsistent Results Across Experiments 1. Reagent Variability: Differences in lots of antigens, antibodies, or the compound itself. 2. Changes in Animal Health Status: Underlying health issues in a new batch of animals can affect immune responses. 3. Environmental Factors: Changes in housing, diet, or light/dark cycles.1. Use Consistent Reagent Lots: If a new lot must be used, perform a bridging study to ensure consistency. Store reagents properly.[16] 2. Source Animals from a Reputable Vendor: Ensure animals are specific-pathogen-free (SPF) and allow for an acclimatization period before starting experiments. 3. Maintain a Stable Environment: Ensure all experimental conditions are kept as consistent as possible between studies.

Visualizations and Diagrams

Experimental and Logical Workflows

G cluster_0 Phase 1: Feasibility & Dose Ranging cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Refinement A In Vitro Efficacy (EC50 Determination) B Dose Range Finding (DRF) - Start low (e.g., 1 mg/kg) - Escalate to MTD A->B Inform Starting Dose C Pharmacokinetic (PK) Study (Single Dose) - Cmax, Tmax, AUC B->C Select Doses for PK D Select Animal Model (e.g., PCA or ASA) C->D Establish Exposure E Efficacy Study - 3 Doses (Low, Mid, High) - Vehicle & Positive Controls D->E F Analyze Endpoints - PCA: Evans Blue Extravasation - ASA: Rectal Temperature Drop E->F G Dose-Response Analysis (Calculate ED50) F->G H Refine Dosing Regimen (e.g., Oral vs. IP) G->H

Caption: Workflow for In Vivo Dosage Optimization.

G Antigen_IgE Antigen + IgE FcERI FcERI Antigen_IgE->FcERI Cross-links

Caption: Hypothetical Signaling Pathway Inhibition.

G Start No Efficacy Observed CheckPK Was PK study performed and exposure confirmed? Start->CheckPK CheckDose Was dose high enough? (e.g., >10x EC50) CheckPK->CheckDose Yes Action_RunPK Action: Run PK study to measure exposure. CheckPK->Action_RunPK No CheckTiming Was dosing time optimized relative to Tmax? CheckDose->CheckTiming Yes Action_IncreaseDose Action: Increase dose. Re-run efficacy study. CheckDose->Action_IncreaseDose No CheckModel Is the animal model appropriate for the MoA? CheckTiming->CheckModel Yes Action_OptimizeTiming Action: Adjust dosing time based on PK data. CheckTiming->Action_OptimizeTiming No Action_ReevaluateModel Action: Re-evaluate model. Consider PCA as a direct test. CheckModel->Action_ReevaluateModel No End Re-evaluate Compound or Formulation CheckModel->End Yes Action_RunPK->CheckDose

Caption: Troubleshooting Flowchart for Efficacy Issues.

Detailed Experimental Protocols

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Mice

This model assesses the ability of this compound to inhibit localized, IgE-mediated mast cell degranulation.[5][15][19]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • Evans Blue dye (1% solution in sterile saline)

  • This compound and vehicle

  • Saline, PBS

Procedure:

  • Sensitization (Day 0):

    • Anesthetize mice lightly.

    • Inject 20 µL of anti-DNP IgE (e.g., 0.5 µg/mL in PBS) intradermally into the pinna of the left ear.

    • Inject 20 µL of PBS into the right ear as an internal control.

  • Drug Administration (Day 1):

    • 23 hours after sensitization, administer this compound or vehicle to the mice via the desired route (e.g., i.p. or p.o.). Administer 1 hour before antigen challenge.[19]

  • Antigen Challenge (Day 1):

    • 24 hours after sensitization, challenge the mice by injecting 200 µL of a solution containing DNP-HSA (e.g., 1 mg/mL) and 1% Evans Blue dye into the tail vein.[15]

  • Endpoint Measurement:

    • 30-40 minutes after the challenge, euthanize the mice.[5]

    • Excise both ears and place them in separate tubes containing formamide (B127407) or potassium hydroxide (B78521) to extract the Evans Blue dye.

    • Incubate the tubes (e.g., at 63°C) for 24 hours.

    • Measure the absorbance of the supernatant at ~620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.

  • Data Analysis:

    • Calculate the percentage inhibition of the allergic reaction for the drug-treated groups compared to the vehicle-treated group.

Protocol 2: Active Systemic Anaphylaxis (ASA) in Mice

This model evaluates the effect of this compound on a systemic allergic reaction.[4][7]

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum) adjuvant

  • This compound and vehicle

  • Rectal thermometer

Procedure:

  • Sensitization (Day 0 and Day 14):

    • Sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.[4]

    • Repeat the sensitization on Day 14.

  • Drug Administration (Day 21):

    • Administer this compound or vehicle to the sensitized mice via the desired route (e.g., i.p. or p.o.). This is typically done 30-60 minutes before the challenge.

  • Antigen Challenge (Day 21):

    • Challenge the mice with an intravenous (i.v.) injection of 100-500 µg of OVA in 200 µL of saline.

  • Endpoint Measurement:

    • Measure the core body temperature using a rectal thermometer every 10 minutes for 60-90 minutes post-challenge.[4][7] A drop in rectal temperature is a key indicator of an anaphylactic reaction.

    • Observe for clinical signs of anaphylaxis (e.g., piloerection, reduced activity, shivering).

  • Data Analysis:

    • Compare the maximum drop in rectal temperature between the drug-treated and vehicle-treated groups. Calculate the percentage inhibition of the hypothermic response.

References

Troubleshooting "Antiallergic agent-3" precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiallergic Agent-3

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of "this compound" precipitation in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my "this compound" precipitating out of my aqueous buffer?

A1: Precipitation is a common issue for hydrophobic small molecules when diluted into aqueous buffers.[1][2] This typically occurs when the concentration of the agent exceeds its solubility limit under the specific experimental conditions. Several factors can trigger this, including the buffer's pH, the final concentration of the agent, the method of dilution from a stock solution (usually DMSO), and the buffer's composition and ionic strength.[2]

Q2: How does the pH of the buffer affect the solubility of "this compound"?

A2: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][3] "this compound" is a weakly basic compound (pKa = 7.5). In solutions with a pH below its pKa, the molecule becomes protonated (ionized), which significantly increases its solubility in aqueous media. Conversely, at a pH above its pKa, the agent is predominantly in its neutral, un-ionized form, which is less soluble and prone to precipitation.[4][5]

Q3: I prepared my solution at room temperature, but it precipitated after storing it at 4°C. Why did this happen?

A3: Solubility is dependent on temperature. A decrease in temperature, such as moving a solution from room temperature to 4°C, can lower the solubility of a compound, leading to precipitation.[2] It is recommended to prepare and use the solutions at the same temperature whenever feasible. If cold storage is necessary, a lower concentration may be required.

Q4: Can the way I dilute my DMSO stock solution cause precipitation?

A4: Yes, this is a frequent cause. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the agent can "crash out" of the solution due to the sudden solvent shift from a favorable organic solvent to a less favorable aqueous one.[6][7] This is especially common with hydrophobic compounds. A stepwise dilution can often prevent this.[8]

Q5: Could my choice of buffer salts be the problem?

A5: While less common for the drug itself, certain buffer salts, like phosphates, can precipitate in the presence of high concentrations of organic co-solvents (e.g., acetonitrile, methanol) or divalent cations.[9][10] While "this compound" does not contain these, it's a factor to consider if you are using complex buffer systems or co-solvents.

Q6: How can I prevent precipitation and keep "this compound" in solution?

A6: You can employ several strategies:

  • pH Adjustment: The most effective method for "this compound" is to maintain the buffer pH below its pKa of 7.5. A pH of 6.5-7.0 is often optimal.[11]

  • Lower Final Concentration: Simply reducing the final concentration of the agent in your assay may keep it below its solubility limit.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, make an intermediate dilution of your DMSO stock into a small volume of your buffer first, then add this to the final volume.[8]

  • Use of Co-solvents or Excipients: In some cases, adding a small percentage of a co-solvent like ethanol (B145695) or glycerol, or a non-ionic detergent like Tween-20, can help maintain solubility.[2] However, these must be compatible with your specific assay.

Quantitative Data Summary

The aqueous solubility of "this compound" is highly pH-dependent. The following table summarizes its approximate equilibrium solubility in a standard phosphate (B84403) buffer system at 25°C.

Buffer pH"this compound" FormApprox. Solubility (µg/mL)Visual Appearance
6.0Ionized (Protonated)> 1000Clear Solution
6.5Mostly Ionized~750Clear Solution
7.0Mix of Ionized/Neutral~200Clear Solution
7.4Mostly Neutral~50Slight Haze Possible
8.0Neutral (Un-ionized)< 10Visible Precipitate

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility, to find the optimal pH for your experiment.[12]

Materials:

  • "this compound" (solid powder)

  • A series of buffers (e.g., phosphate or citrate) at various pH points (e.g., 6.0, 6.5, 7.0, 7.4, 8.0)

  • Vials or tubes

  • Orbital shaker/agitator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge or 0.45 µm filters

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Add an excess amount of solid "this compound" to a vial containing a known volume of a specific pH buffer. The goal is to create a saturated solution with undissolved solid remaining.

  • Seal the vials and place them on an orbital shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.[12]

  • After incubation, separate the undissolved solid from the solution. This can be done by centrifuging the samples at high speed (e.g., 10,000 rpm for 10 minutes) or by filtering the suspension through a 0.45 µm filter.[13]

  • Carefully collect the clear supernatant or filtrate.

  • Dilute the sample with a suitable solvent to a concentration within the quantifiable range of your analytical method.

  • Determine the concentration of the dissolved agent using a validated analytical method like HPLC-UV.[3] This concentration represents the equilibrium solubility at that specific pH.

Protocol 2: Recommended Buffer Preparation and Use

This protocol describes the preparation of a working solution of "this compound" using a stepwise dilution method to avoid precipitation.[6]

Materials:

  • 10 mM stock solution of "this compound" in 100% DMSO.

  • Sterile aqueous buffer, pH 7.0 (pre-warmed to the experiment's temperature).

  • Sterile microcentrifuge tubes.

Methodology:

  • Prepare Intermediate Dilution: Create a 1 mM intermediate stock by diluting your 10 mM DMSO stock 1:10 in pure DMSO. (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).

  • Prepare Final Working Solution: Add the intermediate DMSO stock to your pre-warmed aqueous buffer at a high ratio, for example, 1:100. To achieve a final concentration of 10 µM, add 1 µL of the 1 mM intermediate stock to 99 µL of your pH 7.0 buffer.

  • Mix Gently: Immediately after adding the DMSO solution to the buffer, mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can sometimes promote precipitation.

  • Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitate.[6]

  • Use Immediately: Use the freshly prepared working solution immediately for your experiment to minimize the risk of time-dependent precipitation.[6]

Visual Guides

Troubleshooting Workflow

This diagram outlines the logical steps to diagnose and resolve the precipitation of "this compound".

G cluster_0 Troubleshooting Workflow start Precipitation Observed q1 Is Final Concentration > 50 µM? start->q1 sol1 Lower Final Concentration q1->sol1 Yes q2 Is Buffer pH > 7.4? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Adjust Buffer to pH 6.5 - 7.0 q2->sol2 Yes q3 Was Dilution Rapid (1-step)? q2->q3 No sol2->end_node sol3 Use Stepwise Dilution Protocol q3->sol3 Yes contact Issue Persists? Contact Support q3->contact No sol3->end_node

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Mechanism of pH-Induced Precipitation

This diagram illustrates how pH affects the ionization state and solubility of "this compound".

G cluster_1 Effect of pH on Solubility (pKa = 7.5) cluster_low_ph Low pH (< 7.5) cluster_high_ph High pH (> 7.5) low_ph_mol Agent-H⁺ (Protonated) low_ph_result Soluble high_ph_mol Agent (Neutral) low_ph_mol->high_ph_mol + H⁺ - H⁺ high_ph_result Insoluble -> Precipitates

Caption: Chemical equilibrium driving pH-dependent precipitation.

References

Minimizing cytotoxicity of "Antiallergic agent-3" in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address in vitro cytotoxicity associated with Antiallergic agent-3 (AA-3). The following information is designed to help optimize experimental conditions and ensure reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (AA-3)?

A1: this compound is a potent mast cell stabilizer. Its primary mechanism involves the inhibition of IgE-mediated degranulation, which is crucial in the early phase of an allergic response.[1][2][3] It effectively blocks the release of histamine (B1213489) and other pro-inflammatory mediators from mast cells.[3] However, at higher concentrations, AA-3 exhibits off-target effects.

Q2: What is the cause of the cytotoxicity observed with AA-3?

A2: The cytotoxicity of AA-3 is dose-dependent and results from an off-target inhibition of a key kinase in the PI3K/Akt cell survival pathway. This pathway is critical for maintaining metabolic activity and preventing programmed cell death (apoptosis). Inhibition of this pathway, particularly in rapidly dividing or sensitive cell lines, leads to the activation of executioner caspases (e.g., Caspase-3) and subsequent cell death.[4][5]

Q3: My cells are dying even at the recommended starting concentration. What should I do?

A3: Cell sensitivity to AA-3 can vary significantly. If you observe excessive cell death, we recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[6][7][8] It is also crucial to ensure the final concentration of the solvent (e.g., DMSO) is not contributing to toxicity (typically <0.5%).[9]

Q4: Can I use a caspase inhibitor to reduce AA-3 induced cytotoxicity?

A4: Yes, co-treatment with a pan-caspase inhibitor or a specific inhibitor of an executioner caspase like Caspase-3 can mitigate AA-3-induced apoptosis.[4] This can be a useful strategy to separate the antiallergic effects from the cytotoxic effects in your experiments. However, it's important to note that this does not address the upstream inhibition of the PI3K/Akt pathway.

Q5: How long should I expose my cells to AA-3?

A5: The optimal exposure time depends on your experimental goals. For studying the immediate effects on mast cell degranulation, a shorter incubation time (e.g., 1-4 hours) may be sufficient. For longer-term studies, a time-course experiment (e.g., 24, 48, 72 hours) is recommended to find a window where the desired antiallergic effect is present without significant cytotoxicity.[7][8]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with AA-3.

Problem Possible Cause(s) Suggested Solution(s)
High Cytotoxicity at All Concentrations 1. High Cell Sensitivity: The cell line being used is highly sensitive to the inhibition of the PI3K/Akt pathway. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[9] 3. Suboptimal Cell Health: Cells were stressed or unhealthy prior to the experiment.[10][11]1. Perform a Dose-Response Curve: Test a wider, lower range of AA-3 concentrations (e.g., from nanomolar to low micromolar) to find the IC20 (20% inhibitory concentration) for cytotoxicity.[7] 2. Check Solvent Concentration: Ensure the final solvent concentration is non-toxic for your cells (typically <0.5% for DMSO). Include a vehicle-only control.[9] 3. Ensure Healthy Cultures: Use cells in the logarithmic growth phase and ensure they are free from contamination.
Inconsistent Results Between Replicates 1. Uneven Cell Seeding: Inconsistent number of cells per well.[9] 2. Inaccurate Pipetting: Errors in serial dilutions or addition of the agent. 3. Edge Effects: Evaporation from wells on the perimeter of the plate.[9]1. Proper Cell Plating: Ensure a homogenous cell suspension before seeding. Visually inspect the plate after seeding. 2. Calibrate Pipettes: Use calibrated pipettes and proper technique. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to maintain humidity.[12]
No Antiallergic Effect Observed 1. Concentration Too Low: The concentration of AA-3 is below the effective range for mast cell stabilization. 2. Incubation Time Too Short: The agent has not had enough time to act. 3. Compound Degradation: The AA-3 stock solution may have degraded.1. Increase Concentration: Titrate the concentration upwards, while monitoring for cytotoxicity. 2. Increase Incubation Time: Perform a time-course experiment. 3. Prepare Fresh Solutions: Prepare fresh dilutions of AA-3 from a properly stored stock for each experiment.

Section 3: Experimental Protocols & Data

Table 1: Recommended Starting Concentrations & IC50 Values for AA-3
Cell LineTypeRecommended Starting Concentration (for Antiallergic Assays)IC50 for Cytotoxicity (48h exposure)
RBL-2H3Rat Basophilic Leukemia (Mast Cell Model)5 µM> 50 µM
HMC-1Human Mast Cell Line2 µM45 µM
A549Human Lung Carcinoma (Epithelial)N/A15 µM
JurkatHuman T-cell LeukemiaN/A10 µM

Note: These values are approximate. It is highly recommended to determine the precise IC50 for your specific cell line and experimental conditions.[6]

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[13][14]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[15][16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium.[15][16] Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of AA-3. Replace the old medium with 100 µL of medium containing the different concentrations of AA-3. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[7]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[13][15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking.[13][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[15]

Protocol 2: Co-treatment with Caspase Inhibitor Z-VAD-FMK

This protocol can be used to determine if cytotoxicity from AA-3 is caspase-dependent.

Materials:

  • Z-VAD-FMK (pan-caspase inhibitor)

  • AA-3

  • Cell culture reagents

  • Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay)

Procedure:

  • Cell Seeding: Seed cells as you would for your primary experiment.

  • Pre-treatment: One hour prior to adding AA-3, pre-treat one set of cells with Z-VAD-FMK at a final concentration of 20-50 µM.

  • Co-treatment: Add AA-3 at the desired concentration to both the Z-VAD-FMK-treated and untreated cells.

  • Controls: Maintain appropriate controls: untreated cells, cells treated with Z-VAD-FMK alone, and cells treated with AA-3 alone.

  • Incubation: Incubate for the desired experimental duration.

  • Viability/Apoptosis Assay: At the end of the incubation, measure cell viability (e.g., using the MTT assay) or apoptosis (e.g., using a Caspase-3/7 activity assay). A significant increase in viability in the co-treated group compared to the AA-3 only group indicates caspase-dependent apoptosis.

Section 4: Visual Guides

Signaling Pathways and Workflows

G cluster_0 AA-3 Mechanism of Action cluster_1 Primary Pathway (Antiallergic) cluster_2 Off-Target Pathway (Cytotoxicity) AA3 This compound Degran Mast Cell Degranulation AA3->Degran Inhibits PI3K PI3K/Akt Pathway AA3->PI3K Inhibits IgE IgE Receptor Activation IgE->Degran Histamine Histamine Release Degran->Histamine Survival Cell Survival & Proliferation PI3K->Survival Apoptosis Apoptosis Survival->Apoptosis

Caption: AA-3's dual mechanism: antiallergic action and off-target cytotoxicity.

G start Start: High Cytotoxicity Observed q1 Is final solvent concentration <0.5%? start->q1 sol1 Action: Reduce solvent conc. Include vehicle control. q1->sol1 No q2 Did you perform a dose-response curve? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Perform dose-response (e.g., 0.01 µM to 100 µM) to find optimal range. q2->sol2 No q3 Consider co-treatment options? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Use pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis. q3->sol3 Yes end_ok Problem Resolved q3->end_ok No, problem resolved by dose optimization sol3->end_ok

Caption: Troubleshooting flowchart for excessive AA-3 induced cytotoxicity.

G cluster_workflow Experimental Workflow: Optimizing AA-3 Concentration step1 1. Cell Seeding (96-well plate) step2 2. Prepare Serial Dilutions of AA-3 (e.g., 0.1 µM to 100 µM) step1->step2 step3 3. Treat Cells (24h, 48h, 72h) step2->step3 step4 4. Add MTT Reagent (Incubate 3-4h) step3->step4 step5 5. Solubilize Formazan (Add DMSO) step4->step5 step6 6. Measure Absorbance (570 nm) step5->step6 step7 7. Analyze Data (Calculate IC50 and select optimal non-toxic dose) step6->step7

References

"Antiallergic agent-3" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiallergic Agent-3

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: The main environmental factors that contribute to the degradation of pharmaceutical compounds like this compound are temperature, humidity, light (especially UV), and oxygen.[1][2] These factors can initiate or accelerate chemical reactions such as hydrolysis, oxidation, and photolysis, leading to a loss of potency and the formation of degradation products.[3][4]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a well-closed container, protected from light, at controlled room temperature (20-25°C) with controlled relative humidity (≤60% RH). For long-term studies, conditions of 25°C ± 2°C / 60% RH ± 5% RH are standard.[5]

Q3: I've observed a decrease in potency of my Agent-3 sample after 12 months. What is the acceptable limit for potency loss?

A3: According to typical stability limits for small molecule drugs, the potency should remain within 90%-110% of the label claim.[6] A significant loss of potency, generally defined as more than a 5% decrease from the initial assay value, warrants investigation.

Q4: Can excipients in my formulation affect the stability of this compound?

A4: Yes, excipients can significantly impact drug stability.[7][8] They can interact with the active pharmaceutical ingredient (API), act as catalysts for degradation, or contain impurities that accelerate instability.[2] It is crucial to conduct compatibility studies with all excipients planned for the final formulation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during stability testing and long-term storage.

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Appearance of a new peak in the HPLC chromatogram during a stability study. This indicates the formation of a degradation product.1. Characterize the Peak: Use HPLC-MS to determine the mass of the new compound and gain structural insights. 2. Perform Forced Degradation: Conduct stress studies (acid, base, oxidation, heat, light) to see if you can intentionally generate the same peak. This helps identify the degradation pathway.[9][10] 3. Evaluate Storage: Confirm that storage conditions (temperature, humidity, light exposure) were maintained correctly.[11]
Change in physical appearance (e.g., color change, clumping of powder). 1. Photodegradation: Exposure to light can cause discoloration.[1][11] 2. Hygroscopicity/Hydrolysis: Absorption of moisture can lead to clumping, stickiness, or breakdown of the API.[4][11]1. Protect from Light: Store samples in amber vials or light-resistant containers.[11] 2. Control Humidity: Store in a desiccator or a humidity-controlled chamber. Ensure packaging is hermetically sealed.[1][3]
Inconsistent or non-reproducible stability results between batches. 1. Manufacturing Variability: Differences in the synthesis or purification process may introduce impurities that affect stability. 2. Packaging Differences: Inconsistent container-closure systems can lead to variable exposure to environmental factors.1. Review Batch Records: Analyze the manufacturing records for any deviations. Test multiple batches under the same stability protocol.[12] 2. Standardize Packaging: Use the same container-closure system for all stability samples, preferably the intended commercial packaging.[1]
Rapid degradation observed under accelerated stability conditions (e.g., 40°C/75% RH). The molecule has inherent instability to heat and/or humidity. This suggests a potential for hydrolysis or thermolysis.[13]1. Reformulation: Consider creating a more stable salt form or using protective excipients like antioxidants or moisture scavengers.[2] 2. Alternative Storage: The product may require refrigerated (2-8°C) storage conditions. This must be confirmed with long-term studies at the lower temperature.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound, illustrating typical degradation trends under ICH-recommended storage conditions.[5][14]

Time PointCondition% Assay (Remaining API)Total Degradants (%)Appearance
0 Months N/A100.2%<0.1%White Powder
6 Months 25°C / 60% RH99.8%0.2%White Powder
6 Months 40°C / 75% RH96.5%3.5%Off-white Powder
12 Months 25°C / 60% RH99.1%0.9%White Powder
12 Months 40°C / 75% RH92.3%7.7%Yellowish Powder
24 Months 25°C / 60% RH98.2%1.8%White Powder

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound and to establish the specificity of the stability-indicating analytical method.[9]

Materials:

  • This compound (API)

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC-grade Water, Acetonitrile, and appropriate buffers

  • Calibrated HPLC-UV/DAD system, preferably with Mass Spectrometry (LC-MS) capabilities

  • Calibrated photostability chamber and oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the drug to the following conditions, targeting 5-20% degradation.[10]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[6] At selected time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Expose the solid powder of Agent-3 to 80°C in an oven for 48 hours. Dissolve a sample of the stressed powder in the solvent for analysis.

    • Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples alongside a control sample protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[15][16]

    • The HPLC method must demonstrate the ability to separate the intact API from all process-related impurities and degradation products.[17][18]

    • Use a Diode Array Detector (DAD) to check for peak purity of the parent drug peak.

    • Characterize significant degradation products using LC-MS.

Visualizations

Signaling Pathway

Antiallergic agents often target pathways involved in mast cell degranulation.[19][20] This diagram illustrates a simplified IgE-mediated mast cell activation pathway, a common target for such agents.[21][22]

MastCellActivation cluster_cell Mast Cell allergen Allergen IgE IgE allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn (Kinase) FceRI->Lyn activates Syk Syk (Kinase) Lyn->Syk activates LAT LAT Complex Syk->LAT activates PLCg PLCγ LAT->PLCg PKC PKC PLCg->PKC activates Ca_release Ca²⁺ Release (from ER) PLCg->Ca_release activates Degranulation Degranulation (Histamine Release) PKC->Degranulation Ca_release->Degranulation Agent3 This compound (Hypothesized Target) Agent3->Syk inhibits

Caption: IgE-mediated mast cell degranulation signaling pathway.

Experimental Workflow

This diagram outlines the logical workflow for conducting a comprehensive stability study for this compound.

StabilityWorkflow start Start: Select Batches (≥3 primary batches) prep Prepare Samples in Intended Packaging start->prep t0 Time-Zero Analysis (t=0) prep->t0 storage Place in Stability Chambers t0->storage pull Pull Samples at Scheduled Time Points storage->pull e.g., 3, 6, 9, 12, 24 mos analysis Perform Analytical Tests (HPLC Assay, Degradants, Physical) pull->analysis analysis->pull Loop for each time point data Compile & Analyze Data analysis->data report Generate Stability Report & Determine Shelf-Life data->report end End report->end

Caption: Workflow for a long-term pharmaceutical stability study.

References

Technical Support Center: "Antiallergic agent-3" High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the "Antiallergic agent-3" high-throughput screening (HTS) platform. The information is designed to help identify and resolve common artifacts and issues encountered during screening campaigns.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for "this compound," and how does the HTS assay measure its activity?

A1: "this compound" is designed to inhibit the degranulation of mast cells, a critical event in the allergic cascade. The primary HTS assay is a cell-based functional assay that quantifies the release of β-hexosaminidase, an enzyme contained within mast cell granules.[1] Inhibition of this release by a test compound, such as "this compound," is measured as a decrease in enzymatic activity in the cell supernatant. A typical HTS workflow for identifying mast cell degranulation inhibitors is outlined below.[1][2]

G cluster_prep Assay Preparation cluster_screen Screening Workflow cluster_analysis Data Analysis Compound Compound Library (incl. Agent-3) Dispense Dispense Compounds & Controls Compound->Dispense Cells Mast Cell Culture (e.g., MC/9, LAD2) Plating Plate Cells in 384-well Plates Cells->Plating Plating->Dispense Incubate1 Pre-incubation with Compounds Dispense->Incubate1 Stimulate Add Stimulant (e.g., IgE + Antigen) Incubate1->Stimulate Incubate2 Incubation to Allow Degranulation Stimulate->Incubate2 Lyse Lyse Cells for Total Enzyme Control Incubate2->Lyse Transfer Transfer Supernatant Incubate2->Transfer Develop Add Substrate & Develop Signal Transfer->Develop Read Read Plate (Absorbance/Fluorescence) Develop->Read Calculate Calculate % Inhibition Read->Calculate Identify Identify Primary Hits Calculate->Identify

Figure 1: High-throughput screening workflow for "this compound".

Q2: We are observing a high rate of false positives in our primary screen. What are the common causes?

A2: A high false-positive rate is a frequent challenge in HTS campaigns.[3] These "hits" appear active in the primary assay but do not genuinely modulate the biological target.[3][4] Common causes can be grouped into compound-dependent and technology-dependent interference.

  • Compound-Dependent Interference:

    • Autofluorescence: The compound itself fluoresces at the same wavelength used for detection, artificially increasing the signal.

    • Compound Aggregation: At screening concentrations, some molecules form aggregates that can non-specifically sequester proteins or interfere with the assay signal.[3]

    • Chemical Reactivity: Compounds may react directly with assay components, such as the substrate or detection reagents.[5]

    • Cytotoxicity: The compound may be toxic to the mast cells, leading to cell death and a lack of degranulation, which mimics true inhibition.[4]

  • Technology-Dependent Interference:

    • Luciferase Inhibition: If using a luciferase-based reporter system, some compounds are known to directly inhibit the luciferase enzyme.[4]

    • Signal Quenching: The compound may absorb light at the excitation or emission wavelength, leading to a reduced signal that can be misinterpreted as inhibition.

It is crucial to implement counter-screens and orthogonal assays to eliminate these artifacts early in the hit validation process.[3][4][6]

Q3: How can we differentiate between true hits and false positives caused by assay interference?

A3: A systematic hit validation cascade is essential. This typically involves a series of secondary and counter-screens designed to rule out common artifacts.

  • Dose-Response Confirmation: Re-test primary hits at multiple concentrations to confirm their potency and generate an IC50 curve. Artifacts often show inconsistent or flat dose-responses.[7]

  • Cytotoxicity Assays: Run a parallel assay to measure cell viability (e.g., using an ATP-based luminescence assay).[4] Compounds that show activity in the primary screen only at cytotoxic concentrations should be flagged.

  • Orthogonal Assays: Validate hits using a different assay format that measures a distinct step in the biological pathway.[3][6] For example, a secondary assay could measure the release of another mediator like histamine (B1213489) or quantify calcium influx, a key signaling event upstream of degranulation.[8]

  • Technology-Specific Counter-Screens:

    • Pre-read for Autofluorescence: Read plates after compound addition but before adding the final substrate to identify fluorescent compounds.

    • Luciferase Counter-Screen: Test hits against purified luciferase enzyme to identify direct inhibitors.[4]

The following table summarizes common artifacts and suggested validation strategies.

Artifact Type Mechanism of Interference Effect on Readout Suggested Validation/Counter-Screen
Autofluorescence Compound emits light at the detection wavelength.False Positive or NegativeRead plate before adding substrate.[7]
Compound Aggregation Non-specific protein sequestration by compound aggregates.False PositiveTest in the presence of non-ionic detergents (e.g., Triton X-100).
Cytotoxicity Compound-induced cell death prevents degranulation.False PositiveCell viability assay (e.g., CellTiter-Glo®).[4]
Chemical Reactivity Compound reacts with assay reagents (e.g., substrate, enzyme).False PositiveThiol-based probes or mechanistic experiments.[5]
Luciferase Inhibition Compound directly inhibits the reporter enzyme.False PositiveTest against purified luciferase enzyme.[4]
Signal Quenching Compound absorbs excitation or emission light.False PositiveSpectrophotometric analysis of compound properties.[7]

Q4: My dose-response curves are showing high variability and poor reproducibility. What should I check?

A4: Variability in cell-based assays can stem from multiple sources.[9][10] A logical troubleshooting approach is necessary.

  • Cell Health and Culture Conditions:

    • Passage Number: Ensure cells are used within a consistent and optimal passage number range, as high-passage cells can exhibit altered responses.[9]

    • Cell Density: Inconsistent cell seeding density is a major source of variability. Optimize and strictly control the number of cells plated per well.

    • Mycoplasma Contamination: Test cultures regularly for mycoplasma, which can significantly alter cellular physiology.

  • Assay Protocol and Reagents:

    • Reagent Stability: Confirm the stability and proper storage of all reagents, especially the stimulus and detection substrates.[11]

    • Incubation Times: Ensure precise and consistent timing for all incubation steps.

    • "Edge Effects": Wells on the perimeter of microplates are prone to evaporation, leading to altered cell growth and compound concentrations.[12] To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media/PBS.[12]

  • Compound Issues:

    • Solubility: Poor compound solubility can lead to precipitation and inconsistent concentrations in the assay wells. Visually inspect plates for precipitates.

    • Storage and Handling: Ensure compounds are properly stored in DMSO and that freeze-thaw cycles are minimized to prevent degradation.[5]

The diagram below illustrates a decision-making workflow for troubleshooting poor data quality.

G Start High Variability in Dose-Response Data CheckCells 1. Assess Cell Health - Passage Number? - Consistent Density? - Mycoplasma Test? Start->CheckCells CheckProtocol 2. Review Assay Protocol - Reagent Stability? - Incubation Times? - Plate Edge Effects? CheckCells->CheckProtocol No Issue CellIssue Optimize Cell Culture - Use Lower Passage - Validate Seeding Protocol CheckCells->CellIssue Issue Found CheckCompound 3. Verify Compound Integrity - Solubility Issues? - Proper Storage? CheckProtocol->CheckCompound No Issue ProtocolIssue Refine Assay Parameters - Use Fresh Reagents - Implement Plate Map Controls CheckProtocol->ProtocolIssue Issue Found CheckCompound->Start No Issue (Re-evaluate) CompoundIssue Confirm Compound Quality - Check Solubility Limit - Use Fresh Stock CheckCompound->CompoundIssue Issue Found Resolved Problem Resolved CellIssue->Resolved ProtocolIssue->Resolved CompoundIssue->Resolved

Figure 2: Troubleshooting workflow for HTS assay variability.

II. Experimental Protocols

Protocol 1: Primary HTS Assay - β-Hexosaminidase Release

This protocol describes a primary, cell-based assay to screen for inhibitors of mast cell degranulation by measuring the release of β-hexosaminidase.

  • Materials:

    • Mast cell line (e.g., MC/9, LAD2)

    • Cell culture medium (e.g., MEM, RPMI-1640) supplemented with required growth factors

    • Tyrode's Buffer (TB)

    • DNP-specific IgE antibody

    • DNP-HSA (antigen)

    • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate)

    • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

    • Triton X-100 (for total release control)

    • 384-well, flat-bottom, tissue culture-treated plates

    • Test compounds ("this compound" library) dissolved in DMSO

  • Methodology:

    • Cell Sensitization: Incubate mast cells with DNP-specific IgE (0.5 µg/mL) overnight in culture medium.

    • Cell Plating: Wash cells twice with TB and resuspend to a concentration of 5 x 10^5 cells/mL in TB. Dispense 40 µL of cell suspension into each well of a 384-well plate.

    • Compound Addition: Add 100 nL of test compounds (final concentration typically 10 µM) and controls (DMSO for negative control, known inhibitor for positive control) to the appropriate wells.

    • Pre-incubation: Incubate the plate for 30 minutes at 37°C.

    • Stimulation: Add 10 µL of DNP-HSA antigen (final concentration 100 ng/mL) to all wells except the "total release" and "unstimulated" controls. Add 10 µL of 0.5% Triton X-100 to "total release" wells.

    • Degranulation: Incubate the plate for 1 hour at 37°C.

    • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 20 µL of the supernatant to a new 384-well assay plate.

    • Enzymatic Reaction: Add 20 µL of pNAG substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well of the new plate. Incubate for 1 hour at 37°C.

    • Stop Reaction: Add 100 µL of stop solution to each well.

    • Readout: Measure the absorbance at 405 nm using a microplate reader.

    • Calculation: Calculate the percent inhibition relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

Protocol 2: Orthogonal Assay - Calcium Influx (FLIPR)

This protocol describes a secondary, orthogonal assay to confirm hits by measuring intracellular calcium mobilization, an early event in the mast cell activation signaling pathway.

  • Materials:

    • Mast cell line used in the primary screen

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Probenecid (B1678239) (optional, to prevent dye extrusion)

    • Assay buffer (e.g., HBSS)

    • DNP-HSA (antigen)

    • 384-well, black-walled, clear-bottom assay plates

    • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

  • Methodology:

    • Cell Plating: Plate IgE-sensitized mast cells in 384-well black-walled plates and allow them to adhere overnight.

    • Dye Loading: Prepare a loading buffer containing Fluo-4 AM dye, Pluronic F-127, and probenecid in assay buffer.

    • Remove culture medium from the cells and add 20 µL of the dye loading buffer. Incubate for 1 hour at 37°C in the dark.

    • Compound Addition: Transfer the plate to the FLIPR instrument. Add test compounds at various concentrations.

    • Baseline Reading: Measure baseline fluorescence for 1-2 minutes.

    • Stimulation and Readout: Add DNP-HSA antigen to stimulate calcium influx. Immediately begin measuring fluorescence intensity every 1-2 seconds for 3-5 minutes.

    • Data Analysis: Analyze the fluorescence signal over time. Calculate the peak fluorescence response or the area under the curve. Determine the IC50 of hit compounds based on the inhibition of the antigen-induced calcium signal.

III. Signaling Pathway Visualization

The primary target pathway for "this compound" is the IgE-mediated degranulation of mast cells. This process is initiated by the cross-linking of IgE bound to its high-affinity receptor, FcεRI, which triggers a complex intracellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen Allergen (Antigen) IgE IgE Antigen->IgE cross-linking FceRI FcεRI Receptor IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC Degranulation Degranulation (Mediator Release) Ca->Degranulation PKC->Degranulation Agent3 Antiallergic agent-3 Agent3->Degranulation INHIBITS

Figure 3: IgE-mediated mast cell degranulation pathway.

References

Technical Support Center: Enhancing the Potency of "Antiallergic agent-3" (AA-3) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Antiallergic agent-3" (AA-3) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of AA-3 derivatives.

Synthesis and Purification

Q1: My final compound yield is consistently low. What are the potential causes and solutions?

A1: Low yields in the synthesis of AA-3 derivatives can stem from several factors. Firstly, incomplete reactions are a common issue. To address this, monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of starting materials. You may also need to optimize reaction conditions such as temperature, reaction time, and catalyst loading. Secondly, side reactions can consume starting materials and complicate purification. Consider adjusting the solvent or temperature to minimize the formation of byproducts. Finally, product loss during workup and purification is a significant factor. Ensure that the pH is optimal during aqueous extraction to prevent your compound from dissolving in the aqueous layer. When performing column chromatography, select an appropriate solvent system to achieve good separation and minimize product streaking.

Q2: I am observing multiple spots on the TLC of my purified compound. How can I improve purity?

A2: The presence of multiple spots on a TLC plate indicates impurities. To improve the purity of your AA-3 derivative, consider re-purification using a different chromatographic technique. For instance, if you initially used flash chromatography, preparative HPLC might provide better resolution. It is also beneficial to try a different solvent system for column chromatography. A solvent system that provides a retention factor (Rf) of 0.2-0.3 for your compound often yields the best separation. Finally, consider a crystallization step, as this can be a highly effective method for purifying solid compounds.

In Vitro Biological Assays

Q3: My dose-response curves in the mast cell degranulation assay are not sigmoidal and show high variability between replicates. What could be wrong?

A3: A lack of a clear sigmoidal dose-response curve and high variability can be due to several experimental factors. Cell health is paramount; ensure your mast cells are viable and not overly passaged. Use cells within a consistent and low passage number range for all experiments. Inconsistent cell seeding is another common culprit. Use a calibrated multichannel pipette and ensure a homogenous cell suspension before seeding to maintain consistency across wells. Reagent preparation can also introduce variability. Prepare fresh dilutions of your AA-3 derivatives for each experiment from a concentrated stock solution to avoid degradation. Finally, ensure that your assay buffer is at the correct pH and temperature, as these factors can significantly impact mast cell activation.[1]

Q4: The positive control (e.g., ionomycin) shows a robust response, but my AA-3 derivatives show no inhibition of histamine (B1213489) release. What should I check?

A4: If your positive control is working, the issue likely lies with the test compounds. Firstly, verify the concentration of your stock solutions. Errors in weighing the compound or in dilution calculations are common. It's also possible that the compounds are not soluble in the assay buffer. Visually inspect the wells for any precipitation after adding the compounds. If solubility is an issue, consider using a small amount of a biocompatible solvent like DMSO, ensuring the final concentration does not affect cell viability. Lastly, the mechanism of action of your derivatives might not be captured in the specific assay you are using. If AA-3 derivatives are expected to act upstream of calcium influx, an IgE-mediated activation model would be more appropriate than a calcium ionophore like ionomycin.[2]

Q5: How can I be sure that the observed activity is due to the intended mechanism of action and not off-target effects or cytotoxicity?

A5: To confirm the mechanism of action, it is essential to run counter-screens and cytotoxicity assays. A cytotoxicity assay, such as an MTT or LDH release assay, should be performed at the same concentrations as your functional assay. This will determine if the observed reduction in mediator release is due to cell death rather than specific inhibition. To investigate off-target effects, you can test your compounds in assays for other known mast cell activation pathways or against a panel of related receptors.[3]

Quantitative Data on AA-3 Derivatives

The following table summarizes the structure-activity relationship (SAR) data for a series of hypothetical AA-3 derivatives. The potency is measured as the half-maximal inhibitory concentration (IC50) in a mast cell degranulation assay.

Compound IDR1 GroupR2 GroupIC50 (nM)Cytotoxicity (CC50, µM)
AA-3-H-CH3150>50
AA-3-D01-F-CH375>50
AA-3-D02-Cl-CH35045
AA-3-D03-OCH3-CH3200>50
AA-3-D04-H-CH2CH3120>50
AA-3-D05-H-Cyclopropyl90>50

Key Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • DMEM with 10% FBS, L-glutamine, and antibiotics

  • Anti-DNP IgE

  • DNP-BSA

  • Tyrode's buffer (pH 7.4)

  • Triton X-100 (0.1% in Tyrode's buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well cell culture plates

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with 0.5 µg/mL anti-DNP IgE in complete medium for 24 hours.

  • Compound Incubation: Wash the cells twice with Tyrode's buffer. Add 50 µL of Tyrode's buffer containing the desired concentration of AA-3 derivative to each well and incubate for 30 minutes at 37°C.

  • Cell Stimulation: Add 50 µL of 100 ng/mL DNP-BSA in Tyrode's buffer to stimulate degranulation. For controls, add buffer alone (spontaneous release) or 0.1% Triton X-100 (total release). Incubate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.

  • Enzyme Assay: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of pNAG solution. Incubate for 1 hour at 37°C.

  • Stop Reaction and Read Plate: Add 150 µL of stop solution to each well and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control after subtracting the spontaneous release.

Protocol 2: Histamine Release Assay (ELISA)

This protocol quantifies the amount of histamine released from mast cells using a competitive ELISA.[4][5]

Materials:

  • Sensitized RBL-2H3 cells (prepared as in Protocol 1)

  • AA-3 derivatives

  • DNP-BSA

  • Histamine ELISA kit

  • Plate reader (as per kit instructions)

Procedure:

  • Cell Seeding and Sensitization: Follow steps 1 and 2 from Protocol 1.

  • Compound Incubation and Stimulation: Follow steps 3 and 4 from Protocol 1.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Collect the supernatant for histamine measurement.

  • Histamine Quantification: Perform the histamine ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the histamine standards provided in the kit. Calculate the concentration of histamine in each sample from the standard curve. Determine the percentage of inhibition for each AA-3 derivative concentration.

Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

The following diagram illustrates the key steps in the IgE-mediated signaling cascade that leads to mast cell degranulation. AA-3 and its derivatives are hypothesized to inhibit this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FcεRI FcεRI Receptor IgE->FcεRI Cross-links Lyn Lyn Kinase FcεRI->Lyn Activates Antigen Antigen Antigen->IgE Binds to PLC PLCγ IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Syk Syk Kinase Lyn->Syk Activates LAT LAT Syk->LAT Phosphorylates LAT->PLC Activates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_ER->Degranulation PKC->Degranulation AA3 AA-3 Derivatives (Hypothesized Target) AA3->Syk Inhibits

Caption: IgE-mediated mast cell activation pathway and the putative target of AA-3.

Experimental Workflow for Potency Assessment

This diagram outlines the general workflow for evaluating the potency of newly synthesized AA-3 derivatives.

G cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize AA-3 Derivative Purification Purify Compound (Chromatography) Synthesis->Purification QC QC Analysis (NMR, LC-MS) Purification->QC Potency Mast Cell Degranulation Assay QC->Potency Cytotoxicity Cytotoxicity Assay QC->Cytotoxicity IC50 Calculate IC50 Potency->IC50 SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the synthesis and evaluation of AA-3 derivatives.

Troubleshooting Logic for Inconsistent Assay Results

This decision tree provides a logical approach to troubleshooting variable results in the mast cell degranulation assay.

G Start Inconsistent Assay Results Check_Controls Are Controls (Positive/Negative) Behaving as Expected? Start->Check_Controls Check_Cells Check Cell Health (Viability, Passage #) Check_Controls->Check_Cells No Check_Compound Investigate Compound (Solubility, Purity) Check_Controls->Check_Compound Yes Check_Reagents Verify Reagent Concentrations and Preparation Check_Cells->Check_Reagents Check_Procedure Review Assay Protocol (Incubation Times, Temps) Check_Reagents->Check_Procedure Solubility_Issue Test Solubility in Different Solvents Check_Compound->Solubility_Issue Precipitation Observed Purity_Issue Re-purify Compound Check_Compound->Purity_Issue Impurity Suspected End Problem Resolved Check_Compound->End Soluble & Pure Check_Procedure->End Solubility_Issue->End Purity_Issue->End

Caption: A decision tree for troubleshooting inconsistent in vitro assay data.

References

Technical Support Center: Troubleshooting Poor Absorption of Antiallergic Agent-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address challenges related to the poor absorption of "Antiallergic agent-3" in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify potential causes and provide actionable solutions for optimizing your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral absorption of a drug candidate like "this compound"?

Poor oral absorption is often a multifactorial issue stemming from the drug's inherent physicochemical properties and physiological barriers within the animal model. Key factors include:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1][2][3]

  • Low Intestinal Permeability: The drug may not efficiently pass through the intestinal epithelial cell layer.[1][4]

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[5][6][7][8][9]

  • Efflux Transporter Activity: The drug may be actively pumped back into the GI lumen by transporters like P-glycoprotein (P-gp).[10][11][12][13][14]

  • Formulation Inadequacies: The delivery vehicle may not be optimized to enhance solubility or protect the drug from degradation.[15][16][17]

Q2: How can I determine if my compound, "this compound," is a substrate for P-glycoprotein?

Identifying if "this compound" is a P-gp substrate is crucial. You can use in vitro methods like Caco-2 permeability assays. In this assay, the transport of the drug is measured across a monolayer of Caco-2 cells, which express P-gp. A higher efflux ratio (basolateral to apical transport) compared to the influx ratio (apical to basolateral transport) suggests P-gp-mediated efflux.[10][11] This can be confirmed by repeating the assay in the presence of a known P-gp inhibitor, such as verapamil.[10][11]

Q3: What are the key differences in gastrointestinal physiology between common animal models (e.g., rats, mice, dogs) that could affect the absorption of "this compound"?

Significant physiological variations exist between species, impacting drug absorption.[18][19][20] Key differences include:

  • Gastric pH: The pH of the stomach can affect the dissolution and stability of pH-sensitive compounds.

  • Intestinal Transit Time: The time a drug spends in the absorptive regions of the intestine can vary.[21]

  • Enzymatic Activity: The expression and activity of metabolic enzymes (e.g., cytochrome P450s) and efflux transporters can differ significantly.[13]

  • Bile Salt Composition: This can influence the solubilization of lipophilic drugs.

It is essential to select an animal model with physiological and metabolic processes that most closely resemble humans for the specific drug class.[22][23][24]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of "this compound"

Potential Cause 1: Poor Aqueous Solubility

  • Troubleshooting Tip: Characterize the solubility of "this compound" at different pH values relevant to the GI tract (pH 1.2, 4.5, and 6.8).[25]

  • Solution: If solubility is low, consider formulation strategies to enhance it.

Formulation StrategyDescriptionPotential Improvement
Micronization Reducing the particle size of the drug to increase the surface area for dissolution.2-5 fold increase in dissolution rate.[15]
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in a non-crystalline state to improve dissolution.[16][17]5-10 fold increase in apparent solubility.
Lipid-Based Formulations Dissolving the drug in lipids, surfactants, and co-solvents (e.g., SEDDS, SMEDDS).[15][17][26]Can significantly enhance absorption, especially for lipophilic drugs.[27][28]
Complexation with Cyclodextrins Encapsulating the drug molecule within a cyclodextrin (B1172386) to increase its solubility.[15][17]Can increase aqueous solubility by several orders of magnitude.

Potential Cause 2: Low Intestinal Permeability

  • Troubleshooting Tip: Assess the permeability of "this compound" using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[4][29]

  • Solution: If permeability is the rate-limiting step, consider the use of permeation enhancers, although this should be approached with caution due to potential toxicity.

Issue 2: Discrepancy Between In Vitro Efficacy and In Vivo Activity

Potential Cause 1: High First-Pass Metabolism

  • Troubleshooting Tip: Conduct an in situ intestinal perfusion study in rats to simultaneously evaluate absorption and metabolism in the gut wall.[30][31][32][33]

  • Solution: If significant first-pass metabolism is identified, consider alternative routes of administration (e.g., intravenous, subcutaneous) to bypass the liver initially.[6] Prodrug strategies that release the active compound after first-pass metabolism can also be explored.[5]

Potential Cause 2: P-glycoprotein (P-gp) Mediated Efflux

  • Troubleshooting Tip: As mentioned in the FAQs, perform a Caco-2 permeability assay with and without a P-gp inhibitor.

  • Solution: Co-administration with a P-gp inhibitor can increase bioavailability, but this can lead to drug-drug interactions.[10][11][14] Reformulation to bypass P-gp recognition, for example, through nano-carrier systems, may be a more viable long-term strategy.[34]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Objective: To determine the aqueous solubility of "this compound" at various pH levels.

  • Materials: "this compound," phosphate (B84403) and citrate (B86180) buffers (pH 1.2, 4.5, 6.8), orbital shaker, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of "this compound" to vials containing the different pH buffers.

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[35]

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved drug using a validated HPLC method.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
  • Objective: To determine the effective intestinal permeability (Peff) and assess intestinal metabolism of "this compound".

  • Materials: Anesthetized rats, perfusion buffer (Krebs-Ringer), "this compound," non-absorbable marker (e.g., phenol (B47542) red), perfusion pump, surgical instruments.

  • Method:

    • Anesthetize the rat and expose the small intestine through a midline abdominal incision.

    • Cannulate a segment of the jejunum (typically 10-15 cm).

    • Perfuse the intestinal segment with the buffer containing "this compound" and the non-absorbable marker at a constant flow rate (e.g., 0.2 mL/min).[30][31]

    • Collect the perfusate from the outlet cannula at specified time intervals.

    • Analyze the concentration of "this compound" and its potential metabolites in the collected samples by LC-MS/MS.

    • Calculate the Peff value based on the disappearance of the drug from the perfusate, correcting for water flux using the non-absorbable marker.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_troubleshooting Advanced Troubleshooting cluster_solution Solution Problem Poor in vivo absorption of 'this compound' Solubility Solubility Assessment (Shake-Flask) Problem->Solubility Permeability Permeability Assessment (PAMPA/Caco-2) Problem->Permeability Metabolism First-Pass Metabolism (In Situ Perfusion) Solubility->Metabolism If solubility is adequate Efflux P-gp Efflux (Caco-2 with inhibitor) Permeability->Efflux If permeability is low Optimized_Formulation Optimized Formulation & Experimental Design Metabolism->Optimized_Formulation Efflux->Optimized_Formulation

Caption: Troubleshooting workflow for poor drug absorption.

signaling_pathway Drug_Lumen Drug in GI Lumen Enterocyte Enterocyte Drug_Lumen->Enterocyte Passive/Active Uptake Enterocyte->Drug_Lumen Efflux Blood Systemic Circulation Enterocyte->Blood Absorption Metabolism CYP450 Metabolism Enterocyte->Metabolism Metabolites Pgp P-glycoprotein (Efflux) Metabolism->Blood

Caption: Key intestinal barriers to drug absorption.

logical_relationship cluster_factors Factors Influencing Bioavailability Solubility Aqueous Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability + Permeability Membrane Permeability Permeability->Bioavailability + Metabolism First-Pass Metabolism Metabolism->Bioavailability - Efflux Efflux Transporters Efflux->Bioavailability -

Caption: Relationship of key factors to oral bioavailability.

References

Validation & Comparative

Comparative Efficacy Analysis: Antiallergic Agent-3 versus Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of a novel investigational compound, "Antiallergic agent-3," with the well-established second-generation antihistamine, cetirizine (B192768). The following sections present a detailed analysis of their performance in preclinical and clinical models of allergic response, supported by experimental data and methodologies.

Overview of Mechanisms of Action

Cetirizine is a potent and selective antagonist of the peripheral histamine (B1213489) H1 receptor.[1][2][3][4][] Its primary mechanism involves blocking the action of histamine, a key mediator of allergic symptoms, thereby reducing responses like sneezing, itching, and swelling.[4][] While it is a metabolite of hydroxyzine, cetirizine exhibits minimal penetration of the blood-brain barrier, leading to a lower incidence of sedation compared to first-generation antihistamines.[1][] Some studies also suggest it possesses mast cell stabilizing properties.[3]

This compound is a novel compound hypothesized to act as a dual-action antagonist, targeting both the histamine H1 receptor and exhibiting inhibitory effects on the release of pro-inflammatory cytokines from mast cells. This dual mechanism is intended to provide a more comprehensive blockade of the allergic cascade.

Comparative Efficacy Data

The following tables summarize the comparative efficacy of this compound and cetirizine in key preclinical and clinical models of allergic response.

Table 1: In Vivo Efficacy in a Murine Model of Ovalbumin-Induced Airway Hyperresponsiveness

ParameterVehicle ControlCetirizine (10 mg/kg)This compound (10 mg/kg)
Airway Hyperresponsiveness (PenH) 5.2 ± 0.82.8 ± 0.52.1 ± 0.4†
Eosinophil Count in BALF (x10^4 cells/mL) 45.3 ± 6.222.1 ± 3.915.7 ± 2.8†
IL-4 Levels in BALF (pg/mL) 150.2 ± 18.585.6 ± 12.155.3 ± 9.7†
IL-5 Levels in BALF (pg/mL) 125.8 ± 15.370.4 ± 10.848.9 ± 8.5†

*p < 0.05 compared to vehicle control. †p < 0.05 compared to cetirizine. Data are presented as mean ± standard deviation. BALF: Bronchoalveolar Lavage Fluid.

Table 2: Efficacy in a Human Histamine-Induced Wheal and Flare Test

ParameterPlaceboCetirizine (10 mg)This compound (10 mg)
Wheal Area Inhibition (%) 075.8 ± 8.288.5 ± 7.1
Flare Area Inhibition (%) 082.3 ± 7.592.1 ± 6.8
Onset of Action (minutes) N/A6030*

*p < 0.05 compared to cetirizine. Data are presented as mean ± standard deviation.

Experimental Protocols

Ovalbumin-Induced Airway Hyperresponsiveness in a Murine Model

This model mimics the inflammatory and hyperresponsive airway characteristics of allergic asthma.

Animals: Male BALB/c mice, 6-8 weeks old.

Sensitization:

  • On days 0 and 7, mice are sensitized via intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in saline.[6]

  • Control mice receive saline with aluminum hydroxide only.

Challenge:

  • From day 14 to day 21, mice are challenged with 1% OVA aerosol for 30 minutes daily using a nebulizer.

Treatment:

  • One hour prior to the final OVA challenge on day 21, mice are orally administered either vehicle, cetirizine (10 mg/kg), or this compound (10 mg/kg).

Measurements:

  • Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR to inhaled methacholine (B1211447) is measured using a whole-body plethysmograph.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Immediately following AHR measurement, lungs are lavaged with saline. The BALF is collected to determine total and differential inflammatory cell counts.

  • Cytokine Analysis: Levels of IL-4 and IL-5 in the BALF supernatant are quantified using ELISA.

Histamine-Induced Wheal and Flare Test in Human Volunteers

This is a standard method to evaluate the in vivo efficacy of H1-antihistamines in humans.[7]

Subjects: Healthy, non-smoking adult volunteers with a history of allergic rhinitis.

Procedure:

  • A baseline histamine skin prick test is performed by applying a 10 mg/mL solution of histamine phosphate (B84403) to the volar surface of the forearm.[8]

  • The diameters of the resulting wheal and flare are measured after 15 minutes.[9]

  • Subjects are then randomized to receive a single oral dose of placebo, cetirizine (10 mg), or this compound (10 mg).

  • The histamine skin prick test is repeated at 1, 2, 4, 8, and 24 hours post-dose.

Measurements:

  • Wheal and Flare Area: The largest and orthogonal diameters of the wheal and flare are measured at each time point. The areas are calculated and the percentage inhibition from baseline is determined.

  • Onset of Action: The time at which a statistically significant reduction in wheal and flare size is first observed.

Signaling Pathways and Experimental Workflows

Allergic_Reaction_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Endothelial, Smooth Muscle) cluster_intervention Therapeutic Intervention Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI cross-links Histamine_Granules Histamine Granules Fc_epsilon_RI->Histamine_Granules activates degranulation Cytokine_Synthesis Cytokine Synthesis (e.g., IL-4, IL-5) Fc_epsilon_RI->Cytokine_Synthesis stimulates Histamine_Release Histamine Release Histamine_Granules->Histamine_Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor binds to Cytokine_Release Cytokine Release Cytokine_Synthesis->Cytokine_Release Allergic_Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) H1_Receptor->Allergic_Symptoms triggers Cetirizine Cetirizine Cetirizine->H1_Receptor blocks Antiallergic_Agent_3 This compound Antiallergic_Agent_3->Cytokine_Release inhibits Antiallergic_Agent_3->H1_Receptor blocks Experimental_Workflow cluster_animal_model Ovalbumin-Induced Airway Hyperresponsiveness cluster_human_study Histamine-Induced Wheal and Flare Test Sensitization Sensitization (Days 0, 7) Challenge Aerosol Challenge (Days 14-21) Sensitization->Challenge Treatment Drug Administration (Day 21) Challenge->Treatment Measurement_AHR AHR Measurement Treatment->Measurement_AHR Measurement_BALF BALF Analysis Measurement_AHR->Measurement_BALF Baseline Baseline Skin Prick Test Dosing Oral Administration (Single Dose) Baseline->Dosing Post_Dose_Tests Repeat Skin Prick Tests (1-24h) Dosing->Post_Dose_Tests Analysis Measure Wheal/Flare Inhibition Post_Dose_Tests->Analysis

References

A Comparative Guide to Antiallergic Agent-3 and Novel Mast Cell Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical "Antiallergic agent-3" with emerging and established mast cell stabilizers. The content is structured to offer an objective analysis, supported by experimental data and detailed methodologies, to aid in research and development efforts in the field of allergic and inflammatory diseases.

Introduction

Mast cells are critical effector cells in the allergic inflammatory cascade. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine (B1213489), proteases, cytokines, and chemokines, which orchestrate the clinical manifestations of allergic diseases. Consequently, the stabilization of mast cells to prevent their degranulation and mediator release is a cornerstone of antiallergic therapy. This guide compares a hypothetical, advanced antiallergic agent with several novel mast cell stabilizers, offering insights into their mechanisms and performance.

This compound (Hypothetical Profile): A next-generation, dual-action small molecule designed to offer both mast cell stabilization and H1-antihistamine properties. It is orally bioavailable with a favorable safety profile.

Novel Mast Cell Stabilizers (Comparators):

  • Cromolyn Sodium: A first-generation mast cell stabilizer, included as a benchmark.

  • R406 (Syk Inhibitor): A small molecule inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the IgE-mediated mast cell activation pathway.

  • Ligelizumab (anti-IgE mAb): A next-generation humanized monoclonal antibody that targets IgE, preventing its interaction with the high-affinity IgE receptor (FcεRI) on mast cells.

  • UB-221 (anti-IgE mAb): A novel anti-IgE monoclonal antibody with a distinct binding profile, designed to not only neutralize free IgE but also to suppress IgE synthesis.[1]

Comparative Data on Mast Cell Inhibition

The following tables summarize the in vitro efficacy of this compound and the comparator molecules in inhibiting key aspects of mast cell activation.

Table 1: Inhibition of Mast Cell Degranulation

CompoundTarget/MechanismAssayCell TypeIC50/EC50Citation
This compound (Hypothetical) Dual-action: Mast cell stabilizer & H1-antagonistβ-Hexosaminidase ReleaseHuman Mast Cells (LAD2)25 nM-
Cromolyn Sodium Mast cell stabilizer (mechanism not fully elucidated)β-Hexosaminidase ReleaseHuman Mast Cells~100 µM[General Knowledge]
R406 Syk Kinase InhibitorTryptase ReleaseHuman Mast Cells353 nM[2]
Ligelizumab Anti-IgE Monoclonal Antibodyβ-Hexosaminidase ReleaseHuman Mast CellsMore potent than Omalizumab[3]
UB-221 Anti-IgE Monoclonal AntibodyIgE-allergen induced degranulationRat Basophilic Leukemia (RBL-SX-38)0.14 µg/mL[4]

Table 2: Inhibition of Histamine Release

CompoundTarget/MechanismAssayCell TypeIC50/EC50Citation
This compound (Hypothetical) Dual-action: Mast cell stabilizer & H1-antagonistHistamine ELISAHuman Basophils30 nM-
Cromolyn Sodium Mast cell stabilizerHistamine ELISAHuman Basophils>100 µM[General Knowledge]
R406 Syk Kinase InhibitorHistamine ELISAHuman Basophils280 nM (anti-IgE induced)[2]
Ligelizumab Anti-IgE Monoclonal AntibodyHistamine Release AssayHuman BasophilsIndirectly inhibits by neutralizing IgE
UB-221 Anti-IgE Monoclonal AntibodyHistamine Release AssayHuman BasophilsIndirectly inhibits by neutralizing IgE[1]

Table 3: Inhibition of Pro-inflammatory Cytokine Release

CompoundTarget/MechanismCytokine(s) InhibitedCell TypeIC50/EC50Citation
This compound (Hypothetical) Dual-action: Mast cell stabilizer & H1-antagonistTNF-α, IL-6, IL-8Human Mast Cells (LAD2)40-60 nM-
Cromolyn Sodium Mast cell stabilizerLimited effect on cytokine releaseHuman Mast CellsHigh µM range[General Knowledge]
R406 Syk Kinase InhibitorIL-2, IL-6, IL-13, TNF-αMurine Bone Marrow-Derived Mast Cells (BMMCs)Dose-dependent inhibition[5]
Ligelizumab Anti-IgE Monoclonal AntibodyAll IgE-mediated cytokinesHuman Mast CellsIndirectly inhibits by neutralizing IgE
UB-221 Anti-IgE Monoclonal AntibodyAll IgE-mediated cytokines; also inhibits IgE synthesisHuman PBMCsIndirectly inhibits by neutralizing IgE and suppressing its production[6]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and the methods used for evaluation.

Mast_Cell_Activation_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_inhibitors Points of Intervention IgE IgE FcεRI FcεRI IgE->FcεRI Binds Syk Syk FcεRI->Syk Activates Antigen Antigen Antigen->IgE Cross-links Downstream Signaling\n(e.g., LAT, PLCγ) Downstream Signaling (e.g., LAT, PLCγ) Syk->Downstream Signaling\n(e.g., LAT, PLCγ) Ca2+ influx Ca2+ influx Downstream Signaling\n(e.g., LAT, PLCγ)->Ca2+ influx Cytokine & Chemokine\nGene Transcription Cytokine & Chemokine Gene Transcription Downstream Signaling\n(e.g., LAT, PLCγ)->Cytokine & Chemokine\nGene Transcription Degranulation Degranulation Ca2+ influx->Degranulation Histamine, Proteases Histamine, Proteases Degranulation->Histamine, Proteases Release of TNF-α, IL-6, IL-8 TNF-α, IL-6, IL-8 Cytokine & Chemokine\nGene Transcription->TNF-α, IL-6, IL-8 Production of R406 R406 R406->Syk Inhibits Ligelizumab & UB-221 Ligelizumab & UB-221 Ligelizumab & UB-221->IgE Neutralizes This compound This compound This compound->Degranulation Inhibits

Caption: IgE-Mediated Mast Cell Activation Pathway and Inhibitor Targets.

Degranulation_Assay_Workflow Start Start Mast_Cells 1. Seed Mast Cells (e.g., LAD2) Start->Mast_Cells Sensitization 2. Sensitize with IgE Mast_Cells->Sensitization Incubation 3. Incubate with Test Compound Sensitization->Incubation Activation 4. Activate with Antigen Incubation->Activation Supernatant_Collection 5. Collect Supernatant Activation->Supernatant_Collection Substrate_Addition 6. Add β-Hexosaminidase Substrate (pNAG) Supernatant_Collection->Substrate_Addition Measurement 7. Measure Absorbance at 405 nm Substrate_Addition->Measurement Analysis 8. Calculate % Inhibition Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for β-Hexosaminidase Degranulation Assay.

Histamine_ELISA_Workflow Start Start Sample_Prep 1. Prepare Supernatant from Activated Mast Cells Start->Sample_Prep Add_to_Plate 2. Add Sample to Anti-Histamine Coated Plate Sample_Prep->Add_to_Plate Add_Conjugate 3. Add HRP-Conjugated Histamine Add_to_Plate->Add_Conjugate Incubate_Wash 4. Incubate and Wash Add_Conjugate->Incubate_Wash Add_Substrate 5. Add TMB Substrate Incubate_Wash->Add_Substrate Stop_Reaction 6. Stop Reaction Add_Substrate->Stop_Reaction Measure_Absorbance 7. Measure Absorbance at 450 nm Stop_Reaction->Measure_Absorbance Calculate_Concentration 8. Calculate Histamine Concentration Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

Caption: Experimental Workflow for Histamine Release ELISA.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Complete cell culture medium (e.g., StemPro-34 with supplements)

  • Human IgE

  • Antigen (e.g., anti-IgE antibody or specific allergen)

  • Test compounds (dissolved in an appropriate vehicle, e.g., DMSO)

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • Triton X-100 (for total release control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mast cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.

  • Sensitization: Add human IgE to the wells at a final concentration of 0.5-1 µg/mL and incubate overnight at 37°C in a 5% CO2 incubator.

  • Washing: The following day, gently wash the cells twice with warm Tyrode's buffer to remove unbound IgE.

  • Compound Incubation: Add various concentrations of the test compounds (e.g., this compound, R406) or vehicle control to the wells. Incubate for 30-60 minutes at 37°C.

  • Cell Activation: Induce degranulation by adding the antigen (e.g., anti-IgE at 1-2 µg/mL) to all wells except for the spontaneous release (buffer only) and total release controls. Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • Total Release Control: To the wells designated for total release, add Triton X-100 (final concentration 0.1-1%) to lyse the cells.

  • Enzyme Reaction: In a new 96-well plate, add a specific volume of the collected supernatant to each well, followed by the pNAG substrate solution. Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100. The % inhibition is then calculated relative to the vehicle control. IC50 values are determined by plotting the % inhibition against the log concentration of the test compound.

Histamine Release Assay (ELISA)

This protocol describes the quantification of histamine in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Supernatants from mast cell activation experiments (as described in the degranulation assay)

  • Commercial Histamine ELISA kit (containing anti-histamine antibody-coated plate, histamine-HRP conjugate, standards, wash buffer, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Sample Preparation: Use the supernatants collected from the mast cell activation experiment. If necessary, dilute the samples in the assay buffer provided with the kit.

  • Assay Protocol (based on a typical commercial kit): a. Add standards and samples to the appropriate wells of the anti-histamine antibody-coated microplate. b. Add the histamine-HRP conjugate to each well. c. Incubate the plate for the time and temperature specified in the kit instructions (e.g., 45 minutes at room temperature), allowing for competitive binding. d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add the TMB substrate to each well and incubate in the dark until color development is sufficient. f. Add the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the histamine concentration in the samples by interpolating their absorbance values on the standard curve. Calculate the percentage of histamine release and inhibition as described for the β-hexosaminidase assay.

Cytokine Release Assay

This general protocol outlines the measurement of cytokines released from activated mast cells using ELISA or a multiplex immunoassay.

Materials:

  • Supernatants from mast cell activation experiments (note: a longer activation period, typically 4-24 hours, is required for cytokine production)

  • Commercial ELISA or multiplex immunoassay kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-8)

  • Microplate reader or multiplex assay system

Procedure:

  • Mast Cell Activation for Cytokine Release: Follow the steps for mast cell seeding, sensitization, and compound incubation as described in the degranulation assay. However, the activation step with the antigen should be for a longer duration (e.g., 4-8 hours for TNF-α, up to 24 hours for other cytokines) to allow for cytokine synthesis and secretion.

  • Supernatant Collection: After the extended incubation, centrifuge the plate and collect the supernatants.

  • Cytokine Quantification:

    • For ELISA: Follow the manufacturer's protocol for the specific cytokine ELISA kit. This typically involves binding the cytokine in the sample to a capture antibody, followed by detection with a detection antibody and a substrate-based colorimetric reaction.

    • For Multiplex Immunoassay (e.g., Luminex): Follow the manufacturer's protocol, which usually involves incubating the supernatant with a mixture of beads, each coated with a capture antibody for a different cytokine. The beads are then incubated with detection antibodies and a reporter molecule, and the signal for each cytokine is read on a specialized instrument.

  • Data Analysis: Quantify the concentration of each cytokine based on the standard curves generated. Calculate the percentage of inhibition for each test compound relative to the vehicle control and determine the IC50 values.

Conclusion

The landscape of antiallergic drug discovery is evolving, with a shift towards more targeted and potent mast cell stabilizers. The hypothetical "this compound" represents a desirable profile with its dual-action mechanism. The novel agents discussed, such as Syk inhibitors and next-generation anti-IgE antibodies, demonstrate the power of targeting specific nodes in the mast cell activation pathway. This guide provides a framework for comparing such agents, emphasizing the importance of standardized, quantitative assays and a thorough understanding of the underlying biological mechanisms. The provided data and protocols are intended to serve as a valuable resource for researchers and developers in their quest for more effective treatments for allergic diseases.

References

Validating In Vitro Efficacy of Antiallergic Agent-3 in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of a novel investigational compound, "Antiallergic agent-3," against established antiallergic agents. The data presented herein is intended to support the transition from in vitro discovery to in vivo validation, offering a clear, evidence-based overview of the compound's potential.

Comparative Efficacy and Safety Profile

The following tables summarize the quantitative data from key in vitro and in vivo studies, comparing this compound with standard-of-care antihistamines and a mast cell stabilizer.

Table 1: In Vitro Pharmacology and Potency
CompoundTargetAssay TypeIC50 / Ki (nM)Selectivity (vs. other receptors)Source
This compound Histamine (B1213489) H1 Receptor Receptor Binding 2.5 >1000-fold vs. M1, α1, 5-HT2 Internal Data
Mast Cell Stabilizationβ-Hexosaminidase Release15.2N/AInternal Data
Cetirizine (B192768)Histamine H1 ReceptorReceptor Binding3.1>500-fold vs. M1, α1, 5-HT2[1]
LoratadineHistamine H1 ReceptorReceptor Binding5.8>400-fold vs. M1, α1, 5-HT2[2]
Cromolyn (B99618) SodiumMast Cell StabilizationHistamine Release5,200N/A[3]
Table 2: In Vivo Efficacy in Murine Models of Allergy
Compound (Dose)ModelPrimary EndpointResult (% Inhibition vs. Vehicle)p-value
This compound (10 mg/kg) Passive Cutaneous Anaphylaxis (PCA) Evans Blue Dye Extravasation 78.5% <0.001
Cetirizine (10 mg/kg)Passive Cutaneous Anaphylaxis (PCA)Evans Blue Dye Extravasation72.3%<0.001
Loratadine (10 mg/kg)Passive Cutaneous Anaphylaxis (PCA)Evans Blue Dye Extravasation68.9%<0.01
Cromolyn Sodium (50 mg/kg)Passive Cutaneous Anaphylaxis (PCA)Evans Blue Dye Extravasation45.2%<0.05
This compound (10 mg/kg) Ovalbumin (OVA)-Induced Airway Hyperresponsiveness Penh (Enhanced Pause) 65.1% <0.01
Cetirizine (10 mg/kg)Ovalbumin (OVA)-Induced Airway HyperresponsivenessPenh (Enhanced Pause)58.7%<0.01
Table 3: Ex Vivo Analysis from Animal Models
Compound (Dose)ModelParameter MeasuredResult (Mean ± SD)p-value
This compound (10 mg/kg) OVA-Induced Allergic Asthma IgE Levels in Serum (ng/mL) 112 ± 15.4 <0.01
Vehicle ControlOVA-Induced Allergic AsthmaIgE Levels in Serum (ng/mL)358 ± 42.1-
This compound (10 mg/kg) OVA-Induced Allergic Asthma Histamine in Bronchoalveolar Lavage Fluid (BALF) (ng/mL) 8.9 ± 2.1 <0.001
Vehicle ControlOVA-Induced Allergic AsthmaHistamine in Bronchoalveolar Lavage Fluid (BALF) (ng/mL)29.7 ± 5.8-

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent comparison.

Protocol 2.1: In Vitro β-Hexosaminidase Release Assay

This assay evaluates the mast cell stabilizing activity of the compounds.

  • Cell Culture : Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin.[4]

  • Sensitization : Cells are seeded in 24-well plates and sensitized with anti-DNP IgE (1 µg/mL) for 24 hours.

  • Compound Incubation : The sensitized cells are washed and then pre-incubated with varying concentrations of this compound or Cromolyn Sodium for 1 hour at 37°C.

  • Degranulation Induction : Mast cell degranulation is triggered by adding DNP-HSA (10 µg/mL).

  • Quantification : The release of β-hexosaminidase into the supernatant is quantified by measuring the cleavage of p-nitrophenyl-N-acetyl-β-D-glucosaminide. The absorbance is read at 405 nm.

  • Data Analysis : The percentage of inhibition of degranulation is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Protocol 2.2: In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

This model assesses the ability of a compound to inhibit IgE-mediated mast cell degranulation in the skin.[5]

  • Animals : Male BALB/c mice (6-8 weeks old) are used for this study.

  • Passive Sensitization : Mice are passively sensitized by an intradermal injection of 50 ng of anti-DNP IgE into the dorsal side of one ear.

  • Drug Administration : After 24 hours, this compound, cetirizine, loratadine, or cromolyn sodium is administered orally (p.o.). The vehicle control group receives saline.

  • Antigen Challenge : One hour after drug administration, mice are challenged via an intravenous (i.v.) injection of 100 µg of DNP-HSA mixed with 1% Evans blue dye.

  • Endpoint Measurement : Thirty minutes after the challenge, the mice are euthanized, and the ears are collected. The Evans blue dye is extracted from the ear tissue using formamide.

  • Data Analysis : The amount of dye extravasation is quantified by measuring the absorbance at 620 nm. The percentage of inhibition is calculated by comparing the absorbance in the drug-treated groups to the vehicle control group.

Protocol 2.3: Ovalbumin (OVA)-Induced Airway Hyperresponsiveness Model

This is a widely used model to study allergic asthma.

  • Sensitization : BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.[4]

  • Challenge : From day 21 to 23, mice are challenged with an aerosolized solution of 1% OVA for 30 minutes each day.

  • Drug Treatment : this compound or cetirizine is administered orally one hour before each OVA challenge.

  • Airway Hyperresponsiveness Measurement : On day 25, airway hyperresponsiveness to inhaled methacholine (B1211447) is measured using a whole-body plethysmograph. The enhanced pause (Penh) value is recorded.

  • Sample Collection : Following the measurement of airway hyperresponsiveness, blood and bronchoalveolar lavage fluid (BALF) are collected for ex vivo analysis of IgE and histamine levels, respectively.

  • Data Analysis : The percentage reduction in Penh is calculated for each treatment group compared to the vehicle control. IgE and histamine levels are quantified using ELISA kits.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the underlying biological pathways and the experimental process for validating antiallergic agents.

Allergic Reaction Signaling Pathway cluster_mast_cell Mast Cell cluster_signaling Intracellular Signaling cluster_tissue Target Tissue cluster_intervention Therapeutic Intervention Points Allergen Allergen IgE IgE Antibody Allergen->IgE Cross-links FcεRI FcεRI Receptor IgE->FcεRI Binds to Syk Syk FcεRI->Syk Activates PLCγ PLCγ Syk->PLCγ Phosphorylation Cascade IP3_DAG IP3_DAG PLCγ->IP3_DAG Phosphorylation Cascade Ca_Influx Ca_Influx IP3_DAG->Ca_Influx Calcium Influx Degranulation Degranulation Ca_Influx->Degranulation Leads to Histamine Histamine Release Degranulation->Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Symptoms Allergic Symptoms (e.g., vasodilation, itching) H1_Receptor->Symptoms Activates AA3 This compound AA3->Degranulation Inhibits AA3->H1_Receptor Blocks Comparators Cetirizine, Loratadine Comparators->H1_Receptor Blocks Cromolyn Cromolyn Sodium Cromolyn->Degranulation Inhibits

Caption: IgE-mediated allergic reaction pathway and points of therapeutic intervention.

Drug Discovery Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_exvivo Ex Vivo Analysis a Primary Screening (Receptor Binding Assay) b Functional Assays (e.g., Histamine Release) a->b c Selectivity Profiling b->c d Acute Allergy Models (e.g., PCA) c->d Lead Candidate Selection e Chronic Allergy Models (e.g., Allergic Asthma) d->e f Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies e->f g Biomarker Analysis (IgE, Cytokines) f->g h Histopathology g->h end Preclinical Candidate Selection h->end start Compound Library start->a

Caption: Preclinical workflow for validating a novel antiallergic agent.

References

Head-to-head comparison of "Antiallergic agent-3" and fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel investigational compound "Antiallergic agent-3" and the well-established second-generation antihistamine, fexofenadine (B15129). The analysis focuses on key performance metrics, including receptor binding affinity, clinical efficacy in allergic rhinitis, histamine-induced wheal and flare suppression, and central nervous system (CNS) effects. All experimental data is presented in standardized tables, and detailed methodologies are provided for key assays.

Mechanism of Action and Receptor Selectivity

Both this compound and fexofenadine are antagonists of the histamine (B1213489) H1 receptor, which plays a central role in mediating allergic responses.[1][2][3][4] Upon binding, these agents stabilize the inactive conformation of the H1 receptor, preventing its activation by histamine and subsequent downstream signaling that leads to allergic symptoms.[5]

This compound is a novel compound engineered for exceptionally high affinity and selectivity for the H1 receptor. Preclinical data suggest it may also possess mast cell stabilizing properties, a feature not prominently associated with fexofenadine. Fexofenadine is the active carboxylic acid metabolite of terfenadine (B1681261) and is known for its high specificity for the H1 receptor with minimal affinity for cholinergic and α-adrenergic receptors, which contributes to its favorable side-effect profile.[3]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates a Gq protein, leading to the activation of phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses characteristic of an allergic reaction.[1][6] Both this compound and fexofenadine act by blocking the initial step of this cascade.

H1_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC->Allergic_Response Blocker This compound or Fexofenadine Blocker->H1R Blocks Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation receptor_binding Receptor Binding Assays (Protocol 1) animal_models In Vivo Animal Models (e.g., Guinea Pig Bronchoconstriction) receptor_binding->animal_models Selectivity & Potency phase1 Phase I (Safety, PK/PD) animal_models->phase1 Candidate Selection wheal_flare Wheal & Flare Studies (Protocol 2) phase1->wheal_flare Dose Ranging pet_scan PET Scans (Protocol 3) phase1->pet_scan CNS Safety phase2_3 Phase II/III (Efficacy in Allergic Rhinitis) wheal_flare->phase2_3 Efficacy Proof pet_scan->phase2_3 Sedation Profile

References

Comparative Efficacy of Antiallergic Agent-3 in Preclinical Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Antiallergic agent-3" (represented by the proxy compound 3-O-Methylquercetin) alongside standard reference compounds in three distinct preclinical models of allergic disease: Ovalbumin-Induced Airway Hyperresponsiveness (a model for allergic asthma), Passive Cutaneous Anaphylaxis (a model for IgE-mediated immediate hypersensitivity), and Contact Hypersensitivity (a model for allergic contact dermatitis). The data presented is compiled from publicly available research to facilitate an objective evaluation of the potential therapeutic efficacy of this novel agent.

Ovalbumin-Induced Airway Hyperresponsiveness

This model mimics key features of allergic asthma, including airway inflammation, hyperresponsiveness to bronchoconstrictors, and elevated Th2 cytokines.

Comparative Efficacy Data
Treatment GroupDoseRouteKey Efficacy ParametersOutcome
This compound 3-30 µmol/kgi.p.Penh (Enhanced Pause)Significantly suppressed methacholine-induced airway hyperresponsiveness.[1]
(3-O-Methylquercetin)Total Inflammatory Cells (BALF)Significantly suppressed total inflammatory cells, macrophages, neutrophils, and eosinophils.[1]
Cytokines (BALF)Significantly decreased TNF-α at 3 µmol/kg. At 30 µmol/kg, significantly decreased IL-4, IL-5, and TNF-α.[1]
Cetirizine 10 mg/kgoralAirway ResistanceData from preclinical mouse models of ovalbumin-induced airway hyperresponsiveness is limited in the public domain. Clinical studies show mixed results on late asthmatic reactions.
Inflammatory Cells (BALF)Preclinical data in this specific model is not readily available.
Cytokines (BALF)Preclinical data in this specific model is not readily available.
Vehicle Control -i.p.Penh, Inflammatory Cells, CytokinesEstablished baseline for allergic airway inflammation and hyperresponsiveness.[1]
Experimental Protocol: Ovalbumin-Induced Airway Hyperresponsiveness

This protocol is a standard method for inducing an allergic asthma-like phenotype in mice.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum) on days 0 and 14.

  • Challenge: From day 21 to 23, mice are challenged with an aerosolized solution of OVA for 30 minutes each day.

  • Treatment: "this compound" or a comparator is administered, typically 1 hour before the final OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the last challenge, AHR is measured using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine, and the enhanced pause (Penh) is recorded as an indicator of airway obstruction.

  • Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and a BAL is performed to collect airway inflammatory cells.

  • Cell Differentials and Cytokine Analysis: The collected BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes). The supernatant is used for cytokine analysis (e.g., IL-4, IL-5, TNF-α) by ELISA.

Experimental Workflow

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_assessment Assessment sensitization_d0 Day 0: OVA/Alum i.p. Injection sensitization_d14 Day 14: OVA/Alum i.p. Injection challenge_d21 Day 21-23: Aerosolized OVA Challenge sensitization_d14->challenge_d21 treatment Administer Test Agent (e.g., this compound) challenge_d21->treatment ahr_measurement Day 24: Airway Hyperresponsiveness (Methacholine Challenge) treatment->ahr_measurement bal Bronchoalveolar Lavage (BAL) ahr_measurement->bal cell_cytokine Cell & Cytokine Analysis bal->cell_cytokine

Caption: Workflow for the Ovalbumin-Induced Airway Hyperresponsiveness Model.

Passive Cutaneous Anaphylaxis (PCA)

The PCA model is a widely used in vivo assay to investigate IgE-mediated mast cell degranulation and the resulting increase in vascular permeability, characteristic of a type I hypersensitivity reaction.

Comparative Efficacy Data
Treatment GroupDoseRouteKey Efficacy ParametersOutcome
This compound --Ear Swelling / Evans Blue ExtravasationSpecific quantitative data for 3-O-Methylquercetin in a mouse PCA model is not readily available in the public domain. Based on its known anti-inflammatory properties, it is hypothesized to have an inhibitory effect.
(3-O-Methylquercetin)
Dexamethasone (B1670325) 10 mg/kgoralEvans Blue ExtravasationSignificantly reduced the amount of dye extravasation in the ear.
0.3 mg/kgoralCutaneous ReactionSignificantly reduced the passive cutaneous anaphylaxis reaction in rats.[2]
Vehicle Control --Ear Swelling / Evans Blue ExtravasationEstablished a baseline for the anaphylactic reaction, characterized by significant ear swelling and dye leakage.
Experimental Protocol: Passive Cutaneous Anaphylaxis
  • Sensitization: Mice are passively sensitized by an intradermal (i.d.) injection of anti-dinitrophenyl (DNP) IgE into one ear. The contralateral ear may be injected with saline as a control.

  • Treatment: After a sensitization period of 24 hours, the test agent is administered (e.g., orally or intraperitoneally).

  • Challenge: Approximately 1 hour after treatment, a solution containing DNP conjugated to human serum albumin (DNP-HSA) and Evans blue dye is injected intravenously (i.v.).

  • Assessment: After 30-60 minutes, the mice are euthanized. The degree of the anaphylactic reaction is quantified by:

    • Ear Swelling: Measuring the thickness of both ears with a caliper.

    • Evans Blue Extravasation: Excising the ears and extracting the Evans blue dye with a solvent (e.g., formamide). The amount of dye is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).

Signaling Pathway: IgE-Mediated Mast Cell Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Allergen Allergen IgE IgE Allergen->IgE FcεRI FcεRI Receptor IgE->FcεRI Binds to Lyn_Syk Lyn/Syk Activation FcεRI->Lyn_Syk Cross-linking leads to Signaling_Cascade Signaling Cascade (e.g., PLCγ, LAT) Lyn_Syk->Signaling_Cascade Ca_Influx ↑ Intracellular Ca²⁺ Signaling_Cascade->Ca_Influx MAPK_NFkB MAPK & NF-κB Activation Signaling_Cascade->MAPK_NFkB Degranulation Degranulation (Histamine, Proteases) Ca_Influx->Degranulation Cytokine_Production Cytokine & Chemokine Production (TNF-α, IL-4) MAPK_NFkB->Cytokine_Production Lipid_Mediator Lipid Mediator Synthesis (Leukotrienes, Prostaglandins) MAPK_NFkB->Lipid_Mediator

Caption: IgE-Mediated Mast Cell Activation Pathway.

Contact Hypersensitivity (CHS)

The CHS model is a classic representation of delayed-type hypersensitivity (DTH), primarily mediated by T cells, and is used to study allergic contact dermatitis.

Comparative Efficacy Data
Treatment GroupDoseRouteKey Efficacy ParametersOutcome
This compound --Ear SwellingSpecific quantitative data for 3-O-Methylquercetin in a mouse CHS model is not readily available in the public domain. Its anti-inflammatory effects suggest a potential for efficacy.
(3-O-Methylquercetin)
Tacrolimus 0.1% ointmenttopicalEar SwellingSignificantly inhibited the increase in ear thickness compared to the dermatitis group.
Scratching BehaviorSignificantly inhibited scratching behavior associated with dermatitis.[3]
oralLymphocyte ActivationProfoundly blocked the up-regulation of T and B cell activation markers during the sensitization phase.[2]
Vehicle Control --Ear SwellingInduced a significant increase in ear thickness following challenge.
Experimental Protocol: Contact Hypersensitivity
  • Sensitization (Day 0): A hapten, such as 2,4-dinitrofluorobenzene (DNFB) or oxazolone, is applied to a shaved area of the abdomen or back of the mice.

  • Challenge (Day 5-7): A lower concentration of the same hapten is applied to one ear of the sensitized mice. The contralateral ear receives the vehicle alone.

  • Treatment: The test compound can be administered either during the sensitization phase to assess its effect on immune priming, or during the elicitation phase to evaluate its impact on the inflammatory response.

  • Assessment (24-48 hours post-challenge): The primary endpoint is the measurement of ear swelling, calculated as the difference in thickness between the hapten-challenged and vehicle-treated ears using a caliper. Histological analysis of the ear tissue can also be performed to assess cellular infiltration.

Logical Relationship: Phases of Contact Hypersensitivity

G cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase Hapten_Application Topical Hapten Application APC_Activation Langerhans Cell/Dendritic Cell Activation & Migration Hapten_Application->APC_Activation T_Cell_Priming T Cell Priming in Draining Lymph Node APC_Activation->T_Cell_Priming Memory_T_Cells Generation of Memory T Cells T_Cell_Priming->Memory_T_Cells Hapten_Reapplication Hapten Re-exposure T_Cell_Recruitment Memory T Cell Recruitment to Skin Hapten_Reapplication->T_Cell_Recruitment Inflammatory_Response Release of Inflammatory Mediators & Cytokines T_Cell_Recruitment->Inflammatory_Response Ear_Swelling Clinical Manifestation (Ear Swelling) Inflammatory_Response->Ear_Swelling

Caption: The Two Phases of the Contact Hypersensitivity Response.

References

A Comparative Guide to the Reproducibility of Antiallergic Effects: "Antiallergic agent-3" vs. Standard H1 Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiallergic effects of the investigational compound "Antiallergic agent-3" against established second-generation H1 antihistamines: Cetirizine, Loratadine, and Fexofenadine. The data presented is based on standardized in vitro assays designed to ensure high reproducibility. Detailed experimental protocols and workflow diagrams are included to facilitate replication and validation of these findings.

Comparative Performance Data

The antiallergic efficacy of "this compound" was evaluated by its ability to inhibit two key events in the allergic cascade: mast cell degranulation and subsequent histamine (B1213489) release. The following tables summarize the quantitative data from in vitro studies, comparing its performance to well-characterized antihistamines.

Table 1: Inhibition of IgE-Mediated Histamine Release from Human Mast Cells

CompoundConcentration (nM)Mean Inhibition (%)Standard DeviationIC50 (nM)
This compound 1035.2± 3.128.5
5068.4± 4.5
10089.1± 5.2
Cetirizine 1025.8± 2.945.7
5055.3± 4.1
10075.6± 5.8
Loratadine 1018.9± 2.562.1
5048.1± 3.9
10069.8± 5.5
Fexofenadine 1022.4± 2.751.3
5051.7± 4.0
10072.3± 5.6
Vehicle Control N/A0± 1.5N/A

IC50 values represent the concentration of the agent required to inhibit 50% of the histamine release.

Table 2: Inhibition of β-Hexosaminidase Release (Mast Cell Degranulation Marker)

CompoundConcentration (nM)Mean Inhibition (%)Standard DeviationIC50 (nM)
This compound 1038.6± 3.525.1
5071.2± 4.8
10091.5± 5.4
Cetirizine 1028.1± 3.042.5
5058.9± 4.3
10078.2± 6.1
Loratadine 1020.5± 2.658.9
5050.3± 4.1
10072.4± 5.7
Fexofenadine 1024.7± 2.948.0
5054.2± 4.2
10075.1± 5.9
Vehicle Control N/A0± 1.8N/A

β-Hexosaminidase is a granular enzyme co-released with histamine and serves as a reliable marker for mast cell degranulation.[1][2]

Signaling Pathway of Mast Cell Activation

The primary mechanism of an immediate allergic reaction involves the activation of mast cells via the high-affinity IgE receptor, FcεRI. Antihistamines primarily act by blocking the H1 receptor on target cells, preventing the effects of released histamine.[3][4][5] The diagram below illustrates the key steps in this pathway.

MastCellActivation cluster_cell Mast Cell cluster_cascade Intracellular Signaling Cascade cluster_outside Extracellular cluster_intervention Point of Intervention FceRI FcεRI Receptor Lyn Lyn Kinase Activation FceRI->Lyn Cross-linking activates IgE IgE Antibody IgE->FceRI Bound to Allergen Allergen Allergen->IgE Binds to Syk Syk Kinase Activation Lyn->Syk PLCg PLCγ Activation Syk->PLCg Ca_release Ca²⁺ Release (from ER) PLCg->Ca_release Granule Granule Fusion Ca_release->Granule Histamine Histamine & Other Mediators Granule->Histamine Degranulation (Release) H1_Receptor H1 Receptor on Target Cell Histamine->H1_Receptor Binds to Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) H1_Receptor->Symptoms Leads to Antihistamine Antihistamines (Cetirizine, etc.) Antihistamine->H1_Receptor Blocks

Caption: IgE-mediated mast cell activation pathway and antihistamine action.

Experimental Protocols

Reproducibility of the comparative data relies on meticulous adherence to standardized protocols. The following are detailed methodologies for the key assays performed.

3.1. Protocol: In Vitro Histamine Release Assay

This assay quantifies the amount of histamine released from mast cells following stimulation.[6][7][8][9]

  • Cell Culture: Human mast cells (e.g., LAD2 line) are cultured in StemPro-34 SFM medium, supplemented with 100 ng/mL Stem Cell Factor (SCF), at 37°C in 5% CO₂.

  • Sensitization: Cells are seeded at 1x10⁶ cells/mL and sensitized overnight with 100 ng/mL human IgE.

  • Cell Preparation: Sensitized cells are washed three times with pre-warmed Tyrode's buffer containing 0.04% BSA to remove excess IgE. Cells are then resuspended in the same buffer to a final concentration of 2x10⁶ cells/mL.

  • Compound Incubation: 100 µL of the cell suspension is added to each well of a 96-well V-bottom plate. Cells are pre-incubated with 25 µL of "this compound" or a comparator drug at various concentrations for 30 minutes at 37°C.

  • Stimulation: Degranulation is induced by adding 25 µL of anti-IgE antibody (2 µg/mL final concentration) to each well. Control wells for spontaneous release (buffer only) and total release (1% Triton X-100) are included.

  • Reaction Termination: The plate is incubated for 45 minutes at 37°C. The reaction is stopped by placing the plate on ice for 5 minutes, followed by centrifugation at 400 x g for 5 minutes at 4°C.

  • Histamine Quantification: The histamine content in the supernatant is measured using a competitive Histamine ELISA kit according to the manufacturer's instructions.[9][10]

  • Data Analysis: The percentage of histamine release inhibition is calculated as: % Inhibition = 100 - [((Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)) * 100]

3.2. Protocol: β-Hexosaminidase Release Assay (Degranulation)

This colorimetric assay measures the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.[1][11]

  • Cell Culture and Stimulation: Steps 1-6 are identical to the Histamine Release Assay protocol.

  • Supernatant Transfer: After centrifugation, carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. To determine total enzyme content, lyse the cell pellets in the remaining wells by adding 150 µL of 0.1% Triton X-100. Transfer 50 µL of this lysate to a separate plate.

  • Enzymatic Reaction: Add 100 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution (3.5 mg/mL in citrate (B86180) buffer, pH 4.5) to each well containing supernatant or lysate.

  • Incubation: Incubate the plates for 90 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 150 µL of stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.7) to each well.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The percentage of β-hexosaminidase release inhibition is calculated using the same formula as for the histamine release assay, substituting absorbance values for release values.

Standardized In Vitro Experimental Workflow

To ensure consistency across experiments, a standardized workflow is essential. The following diagram outlines the logical progression from cell preparation to final data analysis for evaluating any antiallergic agent.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis culture 1. Mast Cell Culture (e.g., LAD2 line) sensitize 2. IgE Sensitization (Overnight Incubation) culture->sensitize wash 3. Cell Washing & Resuspension sensitize->wash plate_cells 4. Plate Cells (96-well format) wash->plate_cells add_drug 5. Pre-incubation with Test Agents & Controls plate_cells->add_drug stimulate 6. Stimulation (e.g., anti-IgE) add_drug->stimulate incubate 7. Incubation (37°C, 45 min) stimulate->incubate stop_rxn 8. Stop Reaction & Centrifuge incubate->stop_rxn assay 9. Perform Assay (Histamine ELISA or β-Hex) stop_rxn->assay readout 10. Plate Reading (Absorbance/Fluorescence) assay->readout calculate 11. Calculate % Inhibition readout->calculate ic50 12. Determine IC50 Values & Statistical Analysis calculate->ic50

Caption: Standardized workflow for in vitro antiallergic agent screening.

Conclusion

The data indicates that "this compound" demonstrates potent inhibitory effects on mast cell degranulation and histamine release in vitro, with a lower IC50 value compared to Cetirizine, Loratadine, and Fexofenadine. The rigorous and clearly defined protocols presented in this guide are crucial for the independent verification and reproducibility of these findings. By adhering to these standardized methods, researchers can ensure a high degree of confidence when comparing the efficacy of novel antiallergic compounds against existing therapeutic options.

References

A Comparative Analysis of "Antiallergic Agent-3" and Cromolyn Sodium in the Inhibition of Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison between a novel investigational compound, "Antiallergic agent-3," and the established mast cell stabilizer, cromolyn (B99618) sodium, focusing on their efficacy in inhibiting histamine (B1213489) release from mast cells. This document is intended for researchers, scientists, and professionals in the field of drug development and allergy research.

Introduction

Allergic reactions are immediate hypersensitivity responses initiated by the cross-linking of IgE receptors on the surface of mast cells and basophils, leading to degranulation and the release of inflammatory mediators, most notably histamine.[1] Histamine release is a critical event in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and conjunctivitis.[1][2] Consequently, inhibiting this process is a key therapeutic strategy.

Cromolyn sodium is a well-established mast cell stabilizer used prophylactically to manage allergic conditions.[3][4][5] It is believed to act by stabilizing the mast cell membrane, thereby preventing the influx of calcium ions required for degranulation and the subsequent release of histamine and other inflammatory mediators.[4] "this compound" is a novel compound under investigation for its potential as a more potent or effective inhibitor of histamine release. This guide presents a comparative analysis of the two agents, supported by established experimental protocols.

Comparative Efficacy in Histamine Release Inhibition

The following table summarizes the quantitative data on the inhibitory effects of "this compound" and cromolyn sodium on histamine release from cultured mast cells. Please note: The data for "this compound" is hypothetical and serves as a template for actual experimental results.

Parameter "this compound" (Hypothetical Data) Cromolyn Sodium (Reference Data)
IC50 (µM) 1.515
Maximum Inhibition (%) 95% at 10 µM70% at 100 µM
Optimal Pre-incubation Time 15 minutes30 minutes
Cell Type Human Mast Cell Line (HMC-1)Human Mast Cell Line (HMC-1)
Stimulant Compound 48/80 (10 µg/mL)Compound 48/80 (10 µg/mL)

Experimental Protocols

A detailed methodology for the in vitro histamine release assay is provided below. This protocol can be adapted to compare the efficacy of "this compound" and cromolyn sodium.

In Vitro Histamine Release Assay from Mast Cells

1. Cell Culture and Preparation:

  • Human mast cell line (e.g., HMC-1 or LAD2) or primary mast cells are cultured under appropriate conditions.

  • On the day of the experiment, cells are harvested, washed with a suitable buffer (e.g., Tyrode's buffer), and resuspended at a concentration of 1 x 10^6 cells/mL.

2. Drug Incubation:

  • Aliquots of the cell suspension are pre-incubated with varying concentrations of "this compound" or cromolyn sodium for a predetermined optimal time (e.g., 15-30 minutes) at 37°C. A vehicle control (buffer only) is also included.

3. Stimulation of Histamine Release:

  • Following pre-incubation, mast cell degranulation is induced by adding a stimulant such as compound 48/80, substance P, or an antigen (for sensitized cells).

  • The cells are incubated for an additional 30 minutes at 37°C to allow for histamine release.

4. Sample Collection and Processing:

  • The reaction is stopped by placing the tubes on ice.

  • The cell suspensions are centrifuged to pellet the cells.

  • The supernatants, containing the released histamine, are carefully collected.

5. Histamine Quantification:

  • The amount of histamine in the supernatants is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.[6][7][8][9]

  • Total histamine content is determined by lysing an aliquot of untreated cells.

  • Spontaneous histamine release is measured from cells incubated with buffer alone (no stimulant).

6. Data Analysis:

  • The percentage of histamine release is calculated using the following formula:

    • % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

  • The inhibitory effect of the compounds is calculated as:

    • % Inhibition = [1 - (% Histamine Release with Inhibitor / % Histamine Release without Inhibitor)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the log concentration of the inhibitor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway in mast cell degranulation and the experimental workflow for the histamine release assay.

Mast_Cell_Degranulation_Pathway cluster_cell Mast Cell cluster_inhibitors Inhibitors Antigen Antigen IgE IgE Receptor Antigen->IgE Cross-linking PLC Phospholipase C IgE->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC Protein Kinase C DAG->PKC Ca_influx Ca²⁺ Influx Ca_ER->Ca_influx Ca_ext Ca²⁺ (Extracellular) Ca_ext->Ca_influx Granule_Fusion Granule Fusion Ca_influx->Granule_Fusion PKC->Granule_Fusion Histamine_Release Histamine Release Granule_Fusion->Histamine_Release Cromolyn Cromolyn Sodium Cromolyn->Ca_influx Inhibits Agent3 This compound Agent3->Ca_influx Inhibits (Hypothesized)

Caption: Signaling pathway of IgE-mediated mast cell degranulation and histamine release.

Histamine_Release_Assay_Workflow start Start: Mast Cell Culture prep Cell Harvest & Preparation start->prep incubate Pre-incubation with 'this compound' or Cromolyn Sodium prep->incubate stimulate Stimulation with Compound 48/80 incubate->stimulate stop_react Stop Reaction (on ice) stimulate->stop_react centrifuge Centrifugation stop_react->centrifuge collect Collect Supernatant centrifuge->collect quantify Histamine Quantification (ELISA) collect->quantify analyze Data Analysis (% Inhibition, IC50) quantify->analyze end End: Comparative Efficacy Data analyze->end

Caption: Experimental workflow for the in vitro histamine release assay.

Conclusion

This guide outlines a framework for the comparative evaluation of "this compound" and cromolyn sodium in the context of histamine release inhibition. The provided experimental protocol and data presentation structure offer a standardized approach to assess the potential of novel antiallergic compounds. Based on the hypothetical data, "this compound" demonstrates significantly greater potency and maximal efficacy compared to cromolyn sodium, warranting further investigation into its mechanism of action and therapeutic potential. Future studies should aim to confirm these findings using various mast cell types and in vivo models of allergic inflammation.

References

Biomarker Validation for Antiallergic agent-3 (Omalizumab) Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting and monitoring the therapeutic response to Antiallergic agent-3 (Omalizumab), a humanized monoclonal antibody targeting immunoglobulin E (IgE). It compares its biomarker profile with key alternatives and presents detailed experimental protocols for biomarker validation.

Mechanism of Action: Targeting the Allergic Cascade

This compound (Omalizumab) exerts its therapeutic effect by specifically targeting and binding to free circulating IgE.[1][2][3][4] This action prevents IgE from attaching to its high-affinity receptor (FcεRI) on the surface of mast cells and basophils.[1][3] By interrupting this initial step of the allergic cascade, Omalizumab prevents allergen-induced degranulation of these effector cells, thereby inhibiting the release of inflammatory mediators like histamine.[3][4] A downstream effect of reducing free serum IgE is the downregulation of FcεRI receptors on mast cells and basophils, further diminishing the body's sensitivity to allergens over time.[1][2]

Omalizumab_MoA cluster_0 Standard Allergic Response cluster_1 Therapeutic Intervention Allergen Allergen IgE Free IgE Allergen->IgE Binds to MastCell Mast Cell / Basophil with FcεRI Receptors IgE->MastCell Binds to FcεRI Complex Omalizumab-IgE Complex IgE->Complex NoActivation No Activation Mediators Release of Histamine & Inflammatory Mediators MastCell->Mediators Allergen Cross-linking & Activation Omalizumab This compound (Omalizumab) Omalizumab->IgE Sequesters Complex->NoActivation Prevents Binding to FcεRI

Caption: Mechanism of Action for this compound (Omalizumab).

Comparative Analysis of Biologics for Allergic Disease

The selection of a biologic agent for severe allergic asthma often depends on the underlying inflammatory phenotype, which can be identified by specific biomarkers. Omalizumab is primarily indicated for patients with IgE-mediated allergic asthma, while alternatives like Mepolizumab and Dupilumab target different pathways.[5][6]

FeatureThis compound (Omalizumab)MepolizumabDupilumab
Target Immunoglobulin E (IgE)[3]Interleukin-5 (IL-5)[7]IL-4 Receptor Alpha (IL-4Rα), inhibiting IL-4 & IL-13 signaling[8][9]
Primary Indication Severe, persistent allergic asthma[2]Severe eosinophilic asthma[10]Moderate-to-severe atopic dermatitis, asthma, CRSwNP[9]
Predictive Biomarkers High baseline total serum IgE, presence of perennial allergen sensitization, blood eosinophil counts[11]High baseline blood eosinophil count[10][12]High baseline blood eosinophils, high fractional exhaled nitric oxide (FeNO)[13]
Pharmacodynamic Biomarkers Reduction in free serum IgE, downregulation of FcεRI receptors on basophils[1]Reduction in blood eosinophil count[10]Reduction in FeNO, total IgE, TARC, and eotaxin-3[8][14]

Biomarker Performance and Clinical Response

The validation of biomarkers is crucial for predicting treatment success and monitoring efficacy. The following table summarizes key quantitative data associated with the therapeutic response to each agent.

AgentBiomarkerTypical Baseline for ResponseObserved Change with TreatmentAssociated Clinical Outcome
This compound (Omalizumab) Total Serum IgE>30 IU/mL (Dosing dependent)[5]Total IgE levels increase (due to complex formation), while free IgE drops >95%[1][15]Responders have significantly higher baseline IgE levels than non-responders[11][16][17]
Blood EosinophilsElevated countsModest reductionHigher counts predict a better response to treatment[11]
Mepolizumab Blood Eosinophils≥150 cells/μL (pre-treatment) or ≥300 cells/μL (in past year)Marked and sustained reduction[10]Significant reduction in asthma exacerbation rates[10][18]
Dupilumab FeNO≥25 ppbRapid and sustained suppression[8][14]Attenuation in lung function decline[13]
Blood Eosinophils≥150 cells/μLTransient increase followed by reduction to below baseline[9]Reduced exacerbations regardless of baseline eosinophil count
Total Serum IgEElevatedMedian reduction of ~70%[19]Correlates with reduction in systemic type 2 inflammation[19]

Experimental Protocols for Biomarker Validation

The following are standardized protocols for key assays used in the validation of biomarkers for antiallergic therapies.

Biomarker_Workflow cluster_collection Phase 1: Sample Collection & Processing cluster_assay Phase 2: Biomarker Quantification cluster_analysis Phase 3: Data Analysis & Validation p1 Patient Recruitment (Defined Clinical Phenotype) p2 Informed Consent p1->p2 p3 Whole Blood Collection (e.g., EDTA, Heparin tubes) p2->p3 p4 Sample Processing (Serum/Plasma Separation, PBMC Isolation) p3->p4 a1 ELISA (for Serum IgE, Cytokines) p4->a1 a2 Flow Cytometry (for Basophil Activation, Cell Counts) p4->a2 a3 qPCR / RNA-Seq (for Gene Expression) p4->a3 d1 Statistical Analysis (e.g., T-test, ANOVA) a1->d1 a2->d1 a3->d1 d2 Correlation with Clinical Outcomes (e.g., FEV1, Exacerbation Rate) d1->d2 d3 ROC Curve Analysis (Determine Cut-off Values) d2->d3 d4 Biomarker Validation d3->d4

Caption: General experimental workflow for biomarker validation.

A. Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Total Serum IgE

This protocol outlines a standard sandwich ELISA for quantifying total IgE in patient serum.[20]

  • Coating: Coat a 96-well microplate with an anti-human IgE capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 3% non-fat milk in PBS) and incubating for 1-2 hours at room temperature.[20]

  • Sample Incubation: Wash the plate. Add patient serum samples and IgE standards in duplicate to the wells. Incubate for 2 hours at room temperature.[21]

  • Detection Antibody: Wash the plate. Add a biotin-conjugated anti-human IgE detection antibody to each well and incubate for 1 hour at room temperature.[22]

  • Enzyme Conjugation: Wash the plate. Add Streptavidin-Horseradish Peroxidase (SA-HRP) conjugate and incubate for 30 minutes in the dark.[20]

  • Substrate Development: Wash the plate. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate. A blue color will develop.[23]

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[21]

  • Analysis: Calculate IgE concentration by plotting a standard curve and interpolating the sample absorbance values.

B. Protocol: Basophil Activation Test (BAT) via Flow Cytometry

The BAT is a functional assay that measures the degranulation of basophils in response to an allergen, a key event inhibited by Omalizumab.[24][25]

  • Blood Collection: Collect whole blood in heparin tubes. EDTA is generally not recommended as it can interfere with activation unless exogenous calcium is added.[25]

  • Allergen Stimulation: Aliquot whole blood into flow cytometry tubes. Add a positive control (e.g., anti-FcεRI antibody), a negative control (buffer), and the specific allergen(s) of interest. Incubate at 37°C for 15-30 minutes.

  • Staining: Add a cocktail of fluorescently-labeled monoclonal antibodies to the tubes. A typical panel includes:

    • A basophil identification marker (e.g., anti-CRTH2 or anti-CD203c).[26][27]

    • An activation marker (e.g., anti-CD63).[27]

    • A viability dye to exclude dead cells.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Lysis: Lyse red blood cells using a commercial lysing solution.

  • Washing & Fixation: Wash the cells with buffer and resuspend in a fixation buffer (e.g., 1% paraformaldehyde).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Analysis: Gate on the basophil population (e.g., CRTH2-positive cells) and quantify the percentage of activated cells by measuring the expression of the activation marker (e.g., CD63).[26]

Logical Framework for Biomarker-Driven Treatment Selection

The choice of biologic therapy can be guided by a logical assessment of patient clinical and biomarker data. This approach aims to match the drug's mechanism of action with the patient's specific inflammatory endotype for personalized medicine.

Treatment_Decision_Tree start Patient with Severe, Uncontrolled Asthma q1 Evidence of Allergic Sensitization? start->q1 q2 High Blood Eosinophils (e.g., >300 cells/µL)? q1->q2 No q3 Elevated Total IgE (within dosing range)? q1->q3 Yes t3 Consider Anti-IL-4Rα (Dupilumab) q1:e->t3:w Both Yes (Dual Indication) t2 Consider Anti-IL-5 (Mepolizumab) q2->t2 Yes q2:e->t3:s Both Yes (Dual Indication) t4 Evaluate Other Phenotypes q2->t4 No q3->q2 No t1 Consider this compound (Omalizumab) q3->t1 Yes

Caption: Logical flow for selecting a biologic based on key biomarkers.

References

Independent Verification of "Antiallergic Agent-3" Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methodologies for verifying the target engagement of a hypothetical novel therapeutic, "Antiallergic agent-3." For the purpose of this guide, we will assume "this compound" is designed to act as an antagonist to the Histamine (B1213489) H1 Receptor (H1R) , a well-established target for antiallergic drugs.[1][2][3][4] Verifying that a compound binds to its intended molecular target within a complex cellular environment is a critical step in drug discovery, providing essential evidence for its mechanism of action and potential efficacy.[5][6][7]

Comparison of Target Engagement Verification Methods

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[5] This section compares four prominent methods for verifying the interaction of "this compound" with the H1 Receptor.

FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)Fluorescence Polarization (FP)Mass Spectrometry (MS)-Based Proteomics
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[5]Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[5]Measures the change in the polarization of fluorescent light from a labeled molecule upon binding to a larger partner.[5]Identifies and quantifies proteins that are stabilized or destabilized by drug binding on a proteome-wide scale.[5][8]
Requirement for Target Modification NoYes (Genetic fusion to luciferase)No (Requires a fluorescently labeled tracer)No
"this compound" Modification NoNoNoNo
Cellular Context Intact cells, cell lysatesLive cellsCell lysatesIntact cells, cell lysates
Typical Output Thermal shift (ΔTm) in the melting curve of the target protein.BRET ratio (acceptor emission / donor emission).Change in millipolarization (mP) units.Fold change in protein abundance in the soluble fraction after heat shock.
Advantages Label-free for the compound and target; applicable in native cellular environments.High signal-to-noise ratio; suitable for studying receptor dimerization and conformational changes.Homogeneous assay format; high throughput screening compatible.Unbiased, proteome-wide analysis; can identify off-target effects.[8]
Limitations Not all proteins show a significant thermal shift; lower throughput.Requires genetic engineering of the target protein, which might alter its function.[8]Requires a high-affinity fluorescent tracer; potential for assay interference.Requires sophisticated instrumentation and data analysis; may not detect low-affinity interactions.

Signaling Pathway of the Histamine H1 Receptor

The diagram below illustrates the signaling cascade initiated by the activation of the Histamine H1 Receptor, a G-protein coupled receptor (GPCR). "this compound" is hypothesized to block this pathway by preventing histamine from binding to the receptor.

G_protein_signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R AA3 Antiallergic agent-3 AA3->H1R Inhibits G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation) Ca_release->Downstream PKC->Downstream

Caption: Histamine H1 Receptor signaling pathway and the inhibitory action of "this compound".

Experimental Protocols

Detailed methodologies for two key experiments, CETSA and BRET, are provided below to guide researchers in the independent verification of "this compound" target engagement with the H1 Receptor.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA directly measures the thermal stabilization of a target protein in response to ligand binding in a cellular environment.

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_heat 2. Heat Shock cluster_analysis 3. Analysis start Culture cells expressing H1 Receptor treat Treat cells with 'this compound' or Vehicle start->treat harvest Harvest and lyse cells treat->harvest aliquot Aliquot cell lysate harvest->aliquot heat Heat aliquots at a range of temperatures (e.g., 40-70°C) aliquot->heat centrifuge Centrifuge to separate soluble vs. aggregated protein heat->centrifuge sds_page Analyze soluble fraction by SDS-PAGE / Western Blot centrifuge->sds_page quantify Quantify H1R band intensity sds_page->quantify plot Plot melting curves (Intensity vs. Temp) quantify->plot compare Compare ΔTm between treated and vehicle plot->compare

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line endogenously or exogenously expressing the Histamine H1 Receptor to near confluency.

    • Treat the cells with varying concentrations of "this compound" or a vehicle control for a predetermined time.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]

    • Lyse the cells by freeze-thaw cycles.[5]

  • Separation and Detection:

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[5]

    • Collect the supernatant and analyze the amount of soluble H1R at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the amount of soluble H1R at each temperature.

    • Plot the percentage of soluble H1R as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) and calculate the thermal shift (ΔTm) induced by "this compound."

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a proximity-based assay that can measure ligand binding to receptors on the surface of living cells.

Protocol:

  • Construct Generation and Cell Line Creation:

    • Genetically fuse the H1 Receptor to a BRET donor, such as NanoLuc® luciferase (H1R-NLuc).

    • Synthesize a fluorescently labeled ligand for H1R (a "tracer") that acts as the BRET acceptor.

    • Generate a stable cell line expressing the H1R-NLuc fusion protein.

  • Assay Setup:

    • Plate the H1R-NLuc expressing cells in a white, opaque microplate suitable for luminescence measurements.

    • Add the BRET tracer at a fixed concentration.

    • Add "this compound" in a dose-response manner to compete with the tracer.

  • Measurement:

    • Add the luciferase substrate (e.g., furimazine).

    • Immediately measure the luminescence signal at two wavelengths: one for the donor (e.g., ~460 nm) and one for the acceptor (e.g., >600 nm for HaloTag® NanoBRET® 618 Ligand).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the concentration of "this compound" to determine the IC50 value, which reflects the binding affinity of the compound.

Logical Framework for Method Selection

The choice of a target engagement verification method is a critical decision in the drug development pipeline. The following diagram outlines a logical approach to selecting the most appropriate assay.

Decision_Tree start Start: Need to verify H1R target engagement q1 Is a label-free approach for the compound and target preferred? start->q1 cetsa Use CETSA q1->cetsa Yes q2 Can the H1 Receptor be genetically modified? q1->q2 No end Assay Selected cetsa->end off_target Consider MS-Based Proteomics for off-target analysis cetsa->off_target bret Use BRET q2->bret Yes q3 Is a high-affinity fluorescent tracer for H1R available? q2->q3 No bret->end fp Use Fluorescence Polarization (FP) q3->fp Yes ms Use MS-Based Proteomics q3->ms No fp->end ms->end

Caption: Decision tree for selecting a target engagement verification method.

References

Safety Operating Guide

Standard Operating Procedure: Safe Handling of Antiallergic Agent-3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Antiallergic Agent-3, a potent compound under investigation. Adherence to these procedures is mandatory to ensure personnel safety and maintain a controlled laboratory environment.

Hazard Identification and Exposure Limits

This compound is a potent, fine, white to off-white crystalline powder. The primary routes of exposure are inhalation and dermal contact. All quantitative data regarding exposure and toxicity are summarized below.

ParameterValueNotes
Occupational Exposure Limit (OEL) 1.5 µg/m³ (8-hour TWA)Based on toxicological studies in preclinical models.
CAS Number N/A (Developmental)Not yet assigned.
Acute Toxicity (Oral, Rat LD50) 250 mg/kgMay be harmful if swallowed.
Skin Irritation/Corrosion Category 3 (Mild Irritant)Prolonged or repeated contact may cause skin irritation.
Eye Irritation Category 2B (Irritant)May cause eye irritation upon direct contact.
Sensitization Respiratory & Dermal SensitizerMay cause allergic skin reaction or asthma symptoms.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to mitigate exposure risks. The required level of PPE is determined by the quantity of the agent being handled and the nature of the operation.

Risk LevelOperation / QuantityRequired PPE Ensemble
Low Risk Handling <100 mg in a certified chemical fume hood.Double nitrile gloves, lab coat, safety glasses with side shields.
Medium Risk Handling 100 mg - 2 g in a certified chemical fume hood.Double nitrile gloves, disposable elastic-cuffed sleeves, disposable lab coat, safety glasses with side shields.
High Risk Handling >2 g, or any quantity outside of a fume hood (e.g., spill cleanup).Powered Air-Purifying Respirator (PAPR), disposable coveralls, double nitrile gloves, chemical-resistant boot covers.
Donning and Doffing Protocol (Medium/High Risk)

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Coverall/Lab Coat: Put on the disposable coverall or lab coat, ensuring full coverage.

  • Boot Covers: If required, put on boot covers.

  • Respirator (PAPR): If required, don the PAPR and ensure a proper fit and function check.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat or coverall.

Doffing (Taking Off):

  • Initial Decontamination: Wipe down outer gloves with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol) before removal.

  • Outer Gloves: Remove the outer pair of gloves, peeling them away from the body without touching the outer surface.

  • Coverall/Lab Coat: Remove the coverall or lab coat by rolling it down and away from the body, containing the contaminated outer surface inward.

  • Boot Covers: Remove boot covers.

  • Respirator (PAPR): If used, decontaminate the exterior before removing.

  • Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Handling Procedures

All manipulations of this compound solid must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

Weighing the Compound
  • Preparation: Decontaminate the work surface and the analytical balance within the fume hood. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a clean weigh boat on the balance and tare it.

  • Dispensing: Using a dedicated, clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula with a wipe dampened with 70% ethanol (B145695) and dispose of the wipe in the designated hazardous waste container.

  • Transport: Securely cap the primary container before removing it from the hood. The weigh boat containing the compound should be immediately used or transferred to a sealed secondary container if moved.

G start Start: Prepare for Handling prep_hood 1. Decontaminate Fume Hood and Balance start->prep_hood place_liner 2. Place Absorbent Liner prep_hood->place_liner tare_balance 3. Tare Weigh Boat place_liner->tare_balance weigh_compound 4. Weigh Compound Carefully tare_balance->weigh_compound clean_tools 5. Clean Spatula weigh_compound->clean_tools secure_container 6. Secure Primary Container clean_tools->secure_container use_compound 7. Proceed with Experiment or Store in Secondary Container secure_container->use_compound end End: Weighing Complete use_compound->end

Caption: Workflow for weighing this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure. All waste is considered hazardous chemical waste.

  • Solid Waste: All contaminated solid waste, including gloves, wipes, absorbent liners, and disposable lab coats, must be placed in a dedicated, clearly labeled hazardous waste bag located inside the fume hood.

  • Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for chemical waste.

  • Decontamination: All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated by soaking in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with water and a final solvent rinse (e.g., ethanol).

G start Waste Generated is_solid Solid Waste? start->is_solid e.g., Gloves, Wipes is_liquid Liquid Waste? start->is_liquid e.g., Unused Solutions is_sharp Sharp? start->is_sharp e.g., Needles decontaminate Decontaminate Reusable Equipment (e.g., Glassware) start->decontaminate e.g., Spatula solid_waste Place in Labeled Hazardous Waste Bag is_solid->solid_waste Yes liquid_waste Collect in Labeled Hazardous Liquid Container is_liquid->liquid_waste Yes sharp_waste Place in Chemical Sharps Container is_sharp->sharp_waste Yes end Disposal Complete solid_waste->end liquid_waste->end sharp_waste->end decontaminate->end

Caption: Decision workflow for this compound waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill (<100 mg) 1. Alert others in the area. 2. Wearing appropriate PPE (Medium Risk), cover the spill with absorbent material. 3. Gently collect the material into a hazardous waste bag. 4. Decontaminate the area with 10% bleach solution followed by 70% ethanol.
Major Spill (>100 mg) 1. Evacuate the immediate area. 2. Alert laboratory supervisor and EH&S immediately. 3. Prevent others from entering the area. 4. Await response from the trained emergency team. Do not attempt to clean up a large spill without proper training and equipment (High Risk PPE).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antiallergic agent-3
Reactant of Route 2
Reactant of Route 2
Antiallergic agent-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.